Amino-PEG4-GGFG-Dxd
Description
Propriétés
IUPAC Name |
N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-hydroxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O6/c1-3-26(35)15-6-19-23-13(8-30(19)24(33)14(15)10-36-25(26)34)22-17(28-20(32)9-31)5-4-12-11(2)16(27)7-18(29-23)21(12)22/h6-7,17,31,35H,3-5,8-10H2,1-2H3,(H,28,32)/t17-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXLYXLUCNZSAA-QLXKLKPCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1599440-33-1 | |
| Record name | N-((1S,9S)-9-Ethyl-5-fluoro-2,3,9,10,13,15-hexahydro-9-hydroxy-4-methyl-10,13-dioxo-1H,12H-benzo(de)pyrano(3',4':6,7)indolizino(1,2-b)quinolin-1-yl)-2-hydroxyacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1599440331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ACETAMIDE, N-((1S,9S)-9-ETHYL-5-FLUORO-2,3,9,10,13,15-HEXAHYDRO-9-HYDROXY-4-METHYL-10,13-DIOXO-1H,12H-BENZO(DE)PYRANO(3',4':6,7)INDOLIZINO(1,2-B)QUINOLIN-1-YL)-2-HYDROXY- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OQM5SD32BQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Amino-PEG4-GGFG-Dxd: A Key Component in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of Amino-PEG4-GGFG-Dxd, a critical drug-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs). This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, pharmacology, and drug development.
Introduction
This compound is a sophisticated chemical entity that plays a pivotal role in the targeted delivery of cytotoxic agents to cancer cells. It is composed of three key moieties: a terminal amino group for conjugation, a hydrophilic tetraethylene glycol (PEG4) spacer, a protease-cleavable tetrapeptide linker (Gly-Gly-Phe-Gly or GGFG), and a potent topoisomerase I inhibitor payload, Dxd (a derivative of exatecan). This modular design allows for its attachment to a monoclonal antibody, creating an ADC that can selectively target and eliminate tumor cells while minimizing systemic toxicity.
Chemical Structure and Properties
The unique structure of this compound is integral to its function within an ADC. The PEG4 spacer enhances the solubility and pharmacokinetic properties of the conjugate, while the GGFG linker is designed for selective cleavage within the lysosomal compartment of cancer cells.
Chemical Structure:
-
Amino Group (-NH2): Provides a reactive site for conjugation to a monoclonal antibody, typically through an appropriate linker system.
-
PEG4 Spacer: A hydrophilic chain of four ethylene glycol units that improves solubility and reduces aggregation.
-
GGFG Linker: A tetrapeptide sequence (Glycine-Glycine-Phenylalanine-Glycine) that is a substrate for lysosomal proteases, such as Cathepsin B and L.[1]
-
Dxd Payload: A highly potent derivative of the camptothecin analog, exatecan. It functions as a topoisomerase I inhibitor, leading to DNA damage and apoptosis.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C53H66FN9O15 | [2] |
| Molecular Weight | 1088.14 g/mol | [2] |
| CAS Number | 2879227-88-8 | [2] |
| Appearance | Solid | [3] |
| Solubility | DMSO: 100 mg/mL (91.90 mM) | [2] |
| Storage | Store at 4°C under nitrogen, away from moisture. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. | [2][4] |
Mechanism of Action
The therapeutic effect of an ADC utilizing this compound is realized through a multi-step process that ensures targeted drug delivery and activation.
-
Circulation and Targeting: The ADC circulates in the bloodstream, with the stable GGFG linker preventing premature release of the Dxd payload. The monoclonal antibody component of the ADC directs it to the surface of cancer cells that express the target antigen.
-
Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically via endocytosis.
-
Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an acidic organelle containing a variety of degradative enzymes.
-
Linker Cleavage: Within the lysosome, proteases such as Cathepsin B and L recognize and cleave the GGFG tetrapeptide linker.[1]
-
Payload Release and Action: The cleavage of the linker releases the highly potent Dxd payload into the cytoplasm. Dxd then translocates to the nucleus, where it inhibits topoisomerase I. This inhibition leads to the accumulation of single-strand DNA breaks, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).
The following diagram illustrates the general mechanism of action of an ADC containing the this compound linker-payload system.
Caption: General mechanism of action of an ADC with this compound.
The signaling pathway initiated by the Dxd payload is centered on the disruption of DNA replication and repair.
Caption: Dxd-induced signaling pathway leading to apoptosis.
Experimental Protocols
Detailed experimental protocols are crucial for the successful application and study of this compound. The following sections provide representative methodologies for its synthesis and the evaluation of linker cleavage.
4.1. Representative Synthesis of this compound
The synthesis of this compound is a multi-step process that involves solid-phase peptide synthesis (SPPS) followed by conjugation to the Dxd payload.
-
Objective: To synthesize this compound.
-
Materials:
-
Fmoc-Gly-Wang resin
-
Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-NH-PEG4-COOH
-
Dxd (payload)
-
Coupling reagents: HBTU, HOBt
-
Base: DIPEA
-
Deprotection reagent: 20% piperidine in DMF
-
Cleavage cocktail: TFA/TIS/H2O (95:2.5:2.5)
-
Solvents: DMF, DCM, Ether
-
Purification system: RP-HPLC
-
Analytical instrument: LC-MS
-
-
Procedure:
-
Peptide Synthesis (SPPS):
-
Swell Fmoc-Gly-Wang resin in DMF.
-
Deprotect the Fmoc group using 20% piperidine in DMF.
-
Couple the first amino acid (Fmoc-Phe-OH) using HBTU/HOBt and DIPEA in DMF.
-
Repeat the deprotection and coupling steps for the subsequent amino acids (Fmoc-Gly-OH, Fmoc-Gly-OH, and Fmoc-NH-PEG4-COOH) in the correct sequence.
-
After the final coupling, perform a final Fmoc deprotection to expose the terminal amino group of the PEG spacer.
-
-
Cleavage and Deprotection:
-
Wash the resin thoroughly with DMF and DCM.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide in cold ether, centrifuge, and dry under vacuum.
-
-
Payload Conjugation:
-
Dissolve the crude Amino-PEG4-GGFG peptide and Dxd in a suitable solvent like DMF.
-
Add a coupling agent (e.g., EDC/NHS or HATU) and a base (e.g., DIPEA) to facilitate the amide bond formation between the C-terminus of the peptide and an appropriate functional group on Dxd.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
-
Purification and Characterization:
-
Purify the crude this compound by RP-HPLC.
-
Collect and lyophilize the pure fractions.
-
Confirm the identity and purity of the final product by LC-MS and NMR.
-
-
The following diagram outlines the general workflow for the synthesis.
Caption: General workflow for the synthesis of this compound.
4.2. In Vitro Linker Cleavage Assay
This assay evaluates the susceptibility of the GGFG linker to cleavage by lysosomal proteases.
-
Objective: To determine the rate and extent of cleavage of the GGFG linker in this compound by Cathepsin B.
-
Materials:
-
This compound
-
Human Cathepsin B (recombinant)
-
Assay buffer: 100 mM sodium acetate, pH 5.5, with 5 mM DTT
-
Stop solution: Acetonitrile with 0.1% TFA
-
LC-MS system
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 10 µM in the assay buffer.
-
Activate Cathepsin B by pre-incubating it in the assay buffer at 37°C for 15 minutes.
-
Initiate the reaction by adding the activated Cathepsin B to the substrate solution.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of the stop solution.
-
Analyze the samples by LC-MS to quantify the remaining intact this compound and the formation of the cleaved Dxd payload.
-
Plot the percentage of intact conjugate versus time to determine the cleavage kinetics.
-
Conclusion
This compound is a highly sophisticated and effective drug-linker system for the development of next-generation ADCs. Its well-defined chemical structure, favorable physicochemical properties, and specific mechanism of action make it a valuable tool in the targeted therapy of cancer. The information and protocols provided in this guide are intended to support the research and development efforts of scientists working to advance the field of antibody-drug conjugates.
References
The GGFG Peptide Sequence in ADC Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Gly-Gly-Phe-Gly (GGFG) tetrapeptide sequence has emerged as a critical component in the design of modern antibody-drug conjugates (ADCs), offering a balance of stability in circulation and efficient intracellular payload release. This technical guide provides a comprehensive overview of the role of the GGFG linker, its mechanism of action, comparative performance data, and detailed experimental protocols for its evaluation.
Core Concepts: The Role of the GGFG Peptide Linker
The GGFG sequence is a protease-cleavable linker designed to be stable in the bloodstream and selectively processed by lysosomal enzymes, primarily cathepsins, which are often upregulated in tumor cells.[1][2] This controlled release mechanism is fundamental to maximizing the therapeutic window of an ADC, ensuring potent on-target cytotoxicity while minimizing off-target toxicities.[1]
The GGFG linker is a key component of several successful ADCs, most notably Trastuzumab deruxtecan (Enhertu®), a highly effective therapy for HER2-positive cancers.[] Its design addresses some of the limitations of earlier linker technologies, offering enhanced plasma stability compared to more labile systems like hydrazone linkers.[1]
Mechanism of Action
The therapeutic action of an ADC employing a GGFG linker follows a well-defined intracellular trafficking pathway:
-
Binding and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is internalized, typically through receptor-mediated endocytosis.[2]
-
Lysosomal Trafficking: The ADC-antigen complex is trafficked through the endosomal-lysosomal pathway.[2]
-
Enzymatic Cleavage: Within the acidic and enzyme-rich environment of the lysosome, cathepsins, particularly Cathepsin B and Cathepsin L, recognize and cleave the GGFG peptide sequence.[2][4]
-
Payload Release: Cleavage of the linker liberates the cytotoxic payload, allowing it to exert its pharmacological effect, which often involves inducing DNA damage or inhibiting microtubule function, ultimately leading to apoptosis.[1]
Data Presentation: Comparative Performance of GGFG Linkers
Quantitative data on the performance of GGFG linkers is crucial for informed ADC design. While direct, head-to-head comparative studies under identical conditions are not always available in the public domain, the following tables summarize key performance metrics gleaned from various sources.
| Linker | Assay | Species | Time Point | % Intact ADC / DAR Retention | Reference |
| GGFG (in T-DXd) | In vivo PK | Rat | 7 days | ~50% DAR retention | [1] |
| Val-Cit (vc) | In vitro Plasma Stability | Human | - | Generally considered to have good plasma stability, but can be susceptible to premature cleavage. | [1] |
| Hydrazone | In vitro Plasma Stability | Human | - | Generally considered less stable in plasma compared to peptide-based linkers. | [1] |
Table 1: Comparative Stability of Cleavable Linkers. This table provides an indirect comparison of the stability of GGFG with other common cleavable linkers. Note that the data for Val-Cit and Hydrazone linkers are qualitative assessments from the cited source.
| Enzyme | Substrate | Observation | Reference |
| Cathepsin L | GGFG-DXd | Nearly complete release of DXd from its ADC within 72 hours. | [4] |
| Cathepsin B | GGFG-DXd | Minimal activity in releasing DXd from its ADC in the same timeframe. | [4] |
| Cathepsin B | Val-Cit | Efficiently cleaves the Val-Cit linker. | [2] |
Table 2: Enzymatic Cleavage of Peptide Linkers. This table highlights the differential cleavage of the GGFG linker by Cathepsin L and Cathepsin B, as well as the established cleavage of the Val-Cit linker by Cathepsin B.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of ADC linker performance. The following sections provide protocols for key in vitro assays.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma from various species to predict its in vivo behavior.
Materials:
-
Antibody-Drug Conjugate (ADC) with GGFG linker
-
Human, mouse, and rat plasma (or other relevant species)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Freezer at -80°C
-
LC-MS/MS or ELISA instrumentation
Methodology:
-
Incubation: Incubate the ADC in plasma (e.g., human, mouse, rat) at a final concentration of 100 µg/mL at 37°C over a time course (e.g., 0, 24, 48, 72, 168 hours).[1]
-
Sample Collection: Collect aliquots at each time point and immediately freeze them at -80°C to stop any further degradation.[1]
-
Analysis: Quantify the amount of intact ADC and released payload.[1]
-
ELISA: Use two separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference indicates the extent of drug deconjugation.
-
LC-MS/MS: Use Liquid Chromatography-Mass Spectrometry to directly measure the intact ADC to determine the average Drug-to-Antibody Ratio (DAR), as well as the concentration of the free payload.[1]
-
-
Data Interpretation: Plot the percentage of intact ADC or the DAR over time to determine the linker's stability.[1]
Lysosomal Stability/Cleavage Assay
This assay assesses the efficiency of payload release in a simulated lysosomal environment.
Materials:
-
ADC with GGFG linker
-
Isolated lysosomes from cultured cells or tissue
-
Assay buffer (pH 4.5-5.0)
-
Incubator at 37°C
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
HPLC or LC-MS instrumentation
Methodology:
-
Lysosome Isolation: Isolate lysosomes from cultured cells or tissues using established subcellular fractionation techniques.
-
Incubation: Incubate the ADC with the isolated lysosomes at 37°C in an acidic buffer (pH 4.5-5.0) representative of the lysosomal environment.[1]
-
Sample Analysis: At various time points, stop the reaction by adding a quenching solution.[1] Quantify the amount of released payload using HPLC or LC-MS.[1]
-
Data Interpretation: Calculate the rate of payload release to determine the linker's susceptibility to lysosomal cleavage.[1]
Bystander Killing Assay
This assay determines the ability of the released, membrane-permeable payload to kill neighboring antigen-negative tumor cells.
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line (often labeled with a fluorescent marker like GFP)
-
ADC with GGFG linker and a membrane-permeable payload
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Methodology:
-
Co-culture: Seed a mixed population of Ag+ and Ag- cells in a 96-well plate. The ratio of the two cell types should be optimized for the specific assay.
-
ADC Treatment: Treat the co-culture with a serial dilution of the ADC. Include appropriate controls, such as untreated cells and cells treated with a non-targeting ADC.
-
Incubation: Incubate the plate for a period that allows for ADC internalization, linker cleavage, payload release, and induction of cell death in both target and bystander cells (typically 72-120 hours).
-
Viability Assessment: Measure the viability of the Ag- cell population. If the Ag- cells are fluorescently labeled, this can be done using imaging-based cytometry or by measuring the total viability and subtracting the effect on the Ag+ cells (determined in a separate experiment).
-
Data Interpretation: A decrease in the viability of the Ag- cells in the presence of Ag+ cells and the ADC indicates a bystander effect. The potency of the bystander effect can be quantified by determining the IC50 value for the killing of the Ag- cells.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: ADC Mechanism of Action: From binding to apoptosis.
Caption: Preclinical evaluation workflow for an ADC with a GGFG linker.
Caption: Key relationships for an effective ADC linker.
Conclusion
The GGFG tetrapeptide linker represents a significant advancement in ADC technology, providing a robust platform for the development of highly effective and safer cancer therapeutics. Its favorable stability profile in systemic circulation, combined with its susceptibility to cleavage by lysosomal proteases within tumor cells, contributes to an improved therapeutic index. The detailed experimental protocols and conceptual frameworks provided in this guide are intended to support researchers and drug developers in the rational design and rigorous evaluation of next-generation ADCs incorporating the GGFG linker and other protease-cleavable systems. Further research focusing on direct, quantitative comparisons of different linker technologies will continue to refine our understanding and drive the development of even more effective ADC therapies.
References
The Core Function of PEG4 Spacers in Drug-Linker Conjugates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of targeted therapeutics, particularly in the design of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of the conjugate's overall efficacy, safety, and pharmacokinetic profile. Among the various linker technologies, the discrete polyethylene glycol (PEG) spacer, specifically the tetra-ethylene glycol (PEG4) variant, has emerged as a pivotal component. This technical guide provides a comprehensive examination of the multifaceted functions of the PEG4 spacer in drug-linker conjugates, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Core Functions and Advantages of the PEG4 Spacer
The incorporation of a PEG4 spacer into a drug-linker construct offers a unique combination of properties that address several challenges in bioconjugation. Its defined length, hydrophilicity, and flexibility are instrumental in optimizing the performance of bioconjugates.[1]
The primary advantages of a PEG4 spacer can be summarized as follows:
-
Enhanced Hydrophilicity and Solubility: Many potent cytotoxic payloads and small molecule inhibitors are inherently hydrophobic, which can lead to aggregation and poor solubility in aqueous environments. The hydrophilic nature of the PEG4 chain improves the water solubility of the entire conjugate, preventing aggregation and facilitating formulation and administration.[2][3]
-
Improved Pharmacokinetics: PEGylation is a well-established strategy to extend the in-vivo circulation time of therapeutic molecules.[2] The PEG4 spacer increases the hydrodynamic radius of the conjugate, which can reduce renal clearance and lead to a longer plasma half-life.[3][4] This extended circulation time can result in greater exposure of the target tissue to the therapeutic agent.[4]
-
Reduced Immunogenicity: The flexible and hydrophilic PEG4 chain can create a "shielding" effect, masking potential immunogenic epitopes on the payload or the linker itself. This can reduce the risk of an adverse immune response, a critical consideration for therapeutics that are administered repeatedly.[3]
-
Reduced Steric Hindrance: The PEG4 spacer provides a flexible and optimal distance between the targeting moiety (e.g., an antibody) and the payload. This separation can be crucial for maintaining the biological activity of both components by preventing steric hindrance that might otherwise interfere with antibody-antigen binding or the interaction of a PROTAC with its target protein and E3 ligase.[2][5]
-
Controlled Drug-to-Antibody Ratio (DAR): In the context of ADCs, the use of PEG linkers can influence the achievable drug-to-antibody ratio. The enhanced solubility imparted by the PEG spacer can enable the conjugation of a higher number of drug molecules per antibody without causing aggregation.[3][6]
Data Presentation: Quantitative Impact of PEG4 Spacers
The inclusion of a PEG4 spacer has a quantifiable impact on the physicochemical and biological properties of drug-linker conjugates. The following tables summarize key quantitative data from various studies.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
| Linker | ADC Clearance Rate (mL/hr/kg) | ADC Half-life (t½, hours) | Reference |
| Non-PEGylated | High | Short | [4] |
| PEG4 | Reduced | Increased | [4] |
| PEG8 | Further Reduced | Further Increased | [4] |
| PEG12 | Significantly Reduced | Significantly Increased | [7] |
Note: Specific values can vary significantly depending on the antibody, payload, and animal model.
Table 2: Influence of PEG Linker Length on PROTAC Degradation Efficacy
| PROTAC Linker | DC50 (nM) [a] | Dmax (%) [b] | Reference |
| PEG2 | 50 | 75 | [8][9] |
| PEG4 | 15 | 95 | [8][9] |
| PEG6 | 45 | 80 | [8][9] |
| PEG8 | 120 | 60 | [8][9] |
[a] DC50: The concentration of the PROTAC required to degrade 50% of the target protein. [b] Dmax: The maximum percentage of target protein degradation achieved. Data is representative and specific to the target protein and E3 ligase pair.
Table 3: Effect of PEG4 Spacer on Drug-to-Antibody Ratio (DAR)
| Linker Type | Maximum Achievable DAR (without aggregation) | Reference |
| Hydrophobic Linker | ~4 | [3][6] |
| Linker with PEG4 Spacer | ~8 | [6][10] |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of drug-linker conjugates incorporating a PEG4 spacer.
Protocol 1: Synthesis of a Maleimide-PEG4-Linker for Thiol-Specific Conjugation
This protocol describes the synthesis of a common heterobifunctional linker, Maleimide-PEG4-NHS Ester.
Materials:
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
β-alanine
-
Maleic anhydride
-
t-boc-N-amido-dPEG4-acid
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Synthesis of NHS-activated Maleimide:
-
React β-alanine with maleic anhydride in DMF to form a maleimido-acid.
-
Couple the resulting acid with N-hydroxysuccinimide (NHS) using DCC or EDCI to yield the NHS-ester of the maleimide.[11]
-
-
Deprotection of the PEG4 moiety:
-
Remove the BOC protecting group from t-boc-N-amido-dPEG4-acid using TFA to yield the TFA salt of the amine-PEG4-acid.[11]
-
-
Coupling of Maleimide to PEG4:
-
React the NHS-activated maleimide with the deprotected amine-PEG4-acid.[11]
-
-
Activation of the Terminal Carboxylic Acid:
-
Isolate the resulting Maleimide-PEG4-acid and couple it with N-hydroxysuccinimide (NHS) using EDCI to furnish the final Maleimide-PEG4-NHS ester.[11]
-
Protocol 2: Conjugation of a Maleimide-PEG4-Payload to an Antibody
This protocol outlines the site-specific conjugation of a thiol-reactive Maleimide-PEG4-payload to the cysteine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb)
-
Maleimide-PEG4-Payload
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)
-
Conjugation buffer (e.g., Phosphate-buffered saline (PBS), pH 7.2-7.4, with EDTA)
-
Quenching solution (e.g., N-acetylcysteine)
-
Size-Exclusion Chromatography (SEC) column for purification
Procedure:
-
Antibody Reduction:
-
Incubate the antibody with a 5-10 fold molar excess of TCEP for 1-2 hours at 37°C to reduce interchain disulfide bonds and expose free sulfhydryl groups.[]
-
Remove excess TCEP using a desalting column.
-
-
Conjugation Reaction:
-
Dissolve the Maleimide-PEG4-Payload in an organic co-solvent like DMSO.
-
Add the payload solution to the reduced antibody at a specific molar ratio (e.g., 5-10 fold excess of payload to antibody) and incubate for 1-2 hours at room temperature.[13]
-
-
Quenching:
-
Add a quenching solution, such as N-acetylcysteine, to cap any unreacted maleimide groups.
-
-
Purification:
-
Purify the resulting ADC from unreacted payload and other small molecules using a size-exclusion chromatography (SEC) column.[]
-
Protocol 3: In Vitro Cytotoxicity Assay of an ADC
This protocol describes a standard MTT assay to evaluate the cytotoxic potential of an ADC.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
ADC construct
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
ADC Treatment:
-
MTT Assay:
-
Data Analysis:
Protocol 4: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
This protocol outlines the use of Hydrophobic Interaction Chromatography (HIC) to determine the average DAR and drug-load distribution of a cysteine-linked ADC.
Materials:
-
ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
Procedure:
-
Sample Preparation:
-
Dilute the ADC sample in Mobile Phase A.
-
-
Chromatography:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample and elute with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.[16]
-
-
Data Analysis:
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to drug-linker conjugates.
References
- 1. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 3. labinsights.nl [labinsights.nl]
- 4. researchgate.net [researchgate.net]
- 5. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Maleimide-PEG4-NHS Ester synthesis - chemicalbook [chemicalbook.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
Understanding cleavable linkers in antibody-drug conjugates
An In-depth Technical Guide to Cleavable Linkers in Antibody-Drug Conjugates
Introduction: The Critical Role of the Linker in ADCs
Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of targeted cancer therapies that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic payload.[1][2][3] The linker, a chemical bridge connecting the antibody and the payload, is a critical component that dictates the ADC's overall efficacy, stability, and safety profile.[4][5] An ideal linker must remain stable in systemic circulation to prevent premature release of the toxic payload, which could lead to off-target toxicities, but must efficiently release the payload at the tumor site.[4][6][7]
Linkers are broadly categorized into two types: non-cleavable and cleavable.[4][8] Non-cleavable linkers release the payload only after the complete lysosomal degradation of the antibody.[4][8][9] In contrast, cleavable linkers are designed with specific chemical triggers that respond to the unique conditions of the tumor microenvironment or the intracellular environment of cancer cells, such as lower pH, higher concentrations of certain enzymes, or a high reducing potential.[5][9][10] This guide provides a detailed technical overview of the major classes of cleavable linkers, their mechanisms of action, performance data, and the experimental protocols used for their evaluation.
Types and Mechanisms of Cleavable Linkers
Cleavable linkers are designed to be selectively broken by chemical or enzymatic means, ensuring targeted drug release.[8][10]
Chemically-Labile Linkers
These linkers exploit the distinct chemical differences between the bloodstream and the intracellular compartments of tumor cells.[10][]
-
pH-Sensitive (Acid-Labile) Linkers: This class of linkers leverages the lower pH of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) compared to the physiological pH of blood (pH 7.4).[4][9][12] The most common acid-cleavable moieties are hydrazones, which undergo hydrolysis under acidic conditions to release the payload.[4][5][13] This strategy was used in the first FDA-approved ADC, gemtuzumab ozogamicin (Mylotarg®).[1][12] While effective, a key challenge with hydrazone linkers is ensuring sufficient stability in circulation, as premature hydrolysis can occur, potentially leading to off-target toxicity.[4][8]
-
Redox-Sensitive (Disulfide) Linkers: These linkers rely on the significantly higher concentration of intracellular glutathione (GSH), a reducing agent, compared to the plasma.[8][9][] The disulfide bond within the linker is stable in the bloodstream but is rapidly reduced within the cell, cleaving the linker and releasing the payload.[8][9] The release kinetics of disulfide linkers can be fine-tuned by introducing steric hindrance around the disulfide bond to modulate their stability.[8]
Enzyme-Cleavable Linkers
This strategy utilizes enzymes that are either overexpressed in the tumor microenvironment or are highly concentrated within the lysosomes of cancer cells.[5][10]
-
Protease-Cleavable Linkers: These are the most prevalent type of cleavable linkers in clinically approved and investigational ADCs.[14] They typically incorporate a short peptide sequence that is a substrate for lysosomal proteases, such as Cathepsin B, which is often overexpressed in cancer cells.[4][5] The dipeptide valine-citrulline (Val-Cit or "vc") is the most widely used and successful example.[9][14] Upon internalization and trafficking to the lysosome, Cathepsin B cleaves the peptide bond, initiating a self-immolative cascade that releases the unmodified payload.[15][16] These linkers generally exhibit high stability in plasma.[4][14]
-
β-Glucuronidase-Cleavable Linkers: These linkers are cleaved by β-glucuronidase, an enzyme found in lysosomes and also in necrotic regions of some tumors.[1][5] The linker contains a β-glucuronic acid substrate that is hydrolyzed by the enzyme.[1][5] This technology is particularly advantageous for developing ADCs with a high drug-to-antibody ratio (DAR) because the hydrophilic nature of the glucuronide moiety helps to mitigate the aggregation issues often associated with highly loaded, hydrophobic ADCs.[1]
Quantitative Data and Performance Comparison
The selection of a linker is a critical decision in ADC design, driven by quantitative measures of stability and payload release efficiency. The tables below summarize the key characteristics and performance data for different cleavable linker types.
Table 1: Comparison of Major Cleavable Linker Types
| Linker Type | Cleavage Trigger | Primary Cleavage Location | Advantages | Disadvantages | Example ADCs |
| Hydrazone | Low pH (Acidic) | Endosome / Lysosome | Simple mechanism; potential for bystander effect.[13] | Potential for instability in circulation, leading to off-target toxicity.[4][8] | Gemtuzumab ozogamicin, Inotuzumab ozogamicin.[5][13] |
| Disulfide | High Glutathione (GSH) Concentration | Cytosol | Release kinetics can be tuned via steric hindrance.[8] | Variable stability; may be cleaved prematurely. | Ravtansine (DM4-based ADCs). |
| Dipeptide (e.g., Val-Cit) | Proteases (e.g., Cathepsin B) | Lysosome | High plasma stability; specific cleavage inside target cells.[4][14] | Efficacy can be limited by protease expression levels. | Brentuximab vedotin, Polatuzumab vedotin, Enfortumab vedotin.[4] |
| β-Glucuronide | β-Glucuronidase Enzyme | Lysosome / Tumor Microenvironment | Enables high DAR ADCs with good physicochemical properties; very stable.[1] | Dependent on enzyme presence; more complex synthesis. | Tisotumab vedotin (payload incorporates a glucuronide). |
Table 2: Selected Performance Data of Cleavable Linkers
| Linker Motif | ADC / Payload | Stability Metric (Half-life, t½) | Condition | Finding |
| Val-Cit-PABC | MMAE-based ADC | ~230 days | Human Plasma | Demonstrates high stability in human plasma.[1] |
| Val-Cit-PABC | MMAE-based ADC | ~80 hours | Mouse Plasma | Significantly less stable in mouse plasma due to carboxylesterase activity, posing challenges for preclinical evaluation.[1][15] |
| Phe-Lys-PABC | MMAE-based ADC | ~30 days | Human Plasma | Highly stable, but less so than the Val-Cit analogue.[1] |
| Phe-Lys-PABC | MMAE-based ADC | ~12.5 hours | Mouse Plasma | Poor stability in mouse plasma.[1] |
| Hydrazone | N-acyl hydrazone | Not specified | pH 7.4 vs pH 4.5 | Linkers selected for development were stable at neutral pH and labile at acidic pH, affording potent and efficacious ADCs.[1] |
| GGFG | Deruxtecan (DXd) | Not specified | In vitro with Cathepsin L | Near-complete release of DXd within 72 hours.[10] |
Key Experimental Protocols
Evaluating the performance of a cleavable linker is essential for ADC development. The following protocols outline standard methodologies for assessing linker stability and function.
Protocol 1: Plasma Stability Assay by LC-MS/MS (Quantification of Released Payload)
Objective: To quantify the premature release of free payload from an ADC over time in plasma, which is a direct measure of linker instability.[17]
Methodology:
-
Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in human and/or mouse plasma at 37°C.
-
Time Points: Collect aliquots of the plasma samples at multiple time points (e.g., 0, 6, 24, 48, 96, and 168 hours).[17] Immediately freeze samples at -80°C to stop the reaction.
-
Sample Preparation: Thaw the plasma aliquots. Precipitate the plasma proteins by adding at least three volumes of cold acetonitrile containing a known concentration of an appropriate internal standard (e.g., a stable isotope-labeled payload).[17]
-
Protein Removal: Vortex the samples and centrifuge at high speed (e.g., >14,000 g) for 10-15 minutes at 4°C to pellet the precipitated proteins.[17]
-
Supernatant Collection: Carefully collect the supernatant, which contains the released payload and the internal standard.[17]
-
Quantification: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of the released payload relative to the internal standard.[17]
-
Data Analysis: Plot the concentration of the released payload over time. This data can be used to calculate the half-life (t½) of the linker in plasma.
Protocol 2: In Vitro Cytotoxicity Assay (IC50 Determination)
Objective: To determine the in vitro potency of an ADC on antigen-positive cancer cells, which reflects the efficiency of internalization, linker cleavage, and payload activity.[17]
Methodology:
-
Cell Seeding: Seed target antigen-positive cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight. Seed an antigen-negative cell line as a negative control.
-
ADC Treatment: Prepare serial dilutions of the test ADC, a relevant isotype control ADC (non-targeting), and the free payload.[17] Remove the culture medium from the cells and add the medium containing the various concentrations of the test articles.
-
Incubation: Incubate the plates for a period sufficient to allow for ADC processing and cell death, typically 72 to 120 hours.[17]
-
Viability Assessment: Measure cell viability using a suitable colorimetric or luminescent assay, such as MTT, XTT, or CellTiter-Glo®.[17]
-
Data Analysis: Normalize the viability data to untreated control cells and plot it against the logarithm of the ADC concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of ADC that inhibits cell viability by 50%).
Protocol 3: Bystander Effect Assay
Objective: To assess the ability of a payload, once released from an ADC, to diffuse out of the target cell and kill neighboring antigen-negative cells. This is a key feature of many ADCs with cleavable linkers.[9]
Methodology:
-
Co-culture Seeding: Prepare a co-culture of antigen-positive and antigen-negative cells in a 96-well plate. The antigen-negative cells should be labeled with a fluorescent marker (e.g., GFP) to distinguish them from the antigen-positive cells. Seed the cells at a defined ratio (e.g., 1:1, 1:5).
-
ADC Treatment: Treat the co-culture with serial dilutions of the test ADC. Include controls such as an ADC with a non-cleavable linker and the free payload.
-
Incubation: Incubate the plates for 96-120 hours.
-
Selective Viability Measurement: Measure the viability of the antigen-negative (fluorescent) cell population using high-content imaging or flow cytometry.
-
Data Analysis: Quantify the reduction in the viability of the antigen-negative cells as a function of ADC concentration. Significant killing of the antigen-negative population in the presence of antigen-positive cells indicates a bystander effect.
Visualizations: Workflows and Pathways
Diagrams are essential for visualizing the complex processes involved in ADC function and evaluation.
Caption: General mechanism of action for an internalizing ADC.
Caption: Differential cleavage mechanisms for major linker types.
Caption: Workflow for assessing ADC linker stability and potency.
Caption: Payload-induced apoptosis via microtubule disruption.
References
- 1. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 2. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. Cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 6. youtube.com [youtube.com]
- 7. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. njbio.com [njbio.com]
- 9. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 10. iphasebiosci.com [iphasebiosci.com]
- 12. books.rsc.org [books.rsc.org]
- 13. pH-Sensitive Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Cathepsin-Mediated Cleavage of GGFG Linkers in Tumor Cells
The Gly-Gly-Phe-Gly (GGFG) tetrapeptide linker has become a cornerstone in the design of modern antibody-drug conjugates (ADCs), particularly those utilizing highly potent topoisomerase I inhibitor payloads like deruxtecan (DXd).[1][2] Its success is largely attributed to its remarkable stability in systemic circulation and its efficient cleavage by specific proteases within the tumor microenvironment, primarily cathepsins.[3][4] This guide provides a comprehensive technical overview of the cathepsin-mediated cleavage of GGFG linkers, summarizing key quantitative data, detailing experimental protocols, and visualizing the core mechanisms.
Mechanism of Action: From Systemic Circulation to Payload Release
The therapeutic action of an ADC equipped with a GGFG linker is a multi-step process designed to selectively deliver a cytotoxic payload to cancer cells.[2]
-
Targeting and Binding: The monoclonal antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of a cancer cell.[2]
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.[5][6]
-
Intracellular Trafficking: The internalized ADC is trafficked through the endosomal pathway to the lysosome, an organelle characterized by its acidic environment (pH 4.5-5.0) and a high concentration of hydrolytic enzymes.[2][3][6]
-
Enzymatic Cleavage: Within the lysosome, cathepsins—a family of cysteine proteases often overexpressed in tumor cells—recognize and cleave the GGFG peptide sequence.[2][5] This enzymatic action breaks the linker, liberating the cytotoxic payload.
-
Payload Action: The released payload can then exert its cytotoxic effect, for instance, by intercalating with DNA and inhibiting topoisomerase I, leading to cell cycle arrest and apoptosis.[6]
While initially thought to be primarily cleaved by Cathepsin B, studies have revealed that other cathepsins, particularly Cathepsin L, are also significantly involved and may even be more efficient at processing the GGFG linker.[1][3] One study demonstrated that Cathepsin L was capable of releasing nearly all of the payload from a GGFG-linked ADC within 72 hours, whereas Cathepsin B showed minimal activity in the same timeframe.[1][3] Cleavage can result in the direct release of the free drug or an intermediate, depending on the precise cleavage site.[1]
Furthermore, the role of the tumor microenvironment (TME) is increasingly recognized. Cathepsins and other proteases can be secreted into the extracellular space, where they may cleave the GGFG linker of ADCs that have accumulated in the tumor tissue but have not yet been internalized.[1][7] This extracellular payload release contributes to the "bystander effect," where the freed, cell-permeable drug can kill neighboring antigen-negative cancer cells, enhancing the overall therapeutic efficacy.[7]
Quantitative Data on Linker Performance
The selection of a linker is a critical decision in ADC development, balancing stability in circulation with efficient cleavage at the target site. The GGFG linker has demonstrated a favorable profile in this regard.
Table 1: Comparative Cleavage Efficiency of Peptide Linkers
| Linker Sequence | Primary Cleaving Enzyme(s) | Relative Cleavage Rate/Efficiency | Key Findings | Reference(s) |
|---|---|---|---|---|
| GGFG | Cathepsin L, Cathepsin B | Cathepsin L is significantly more efficient than Cathepsin B. | Nearly complete payload release by Cathepsin L within 72h. | [1][3] |
| Val-Cit (VC) | Cathepsin B, L, S, F | High | The most widely used linker; susceptible to premature cleavage by neutrophil elastase. | [1][5][8] |
| Val-Ala (VA) | Cathepsin B, L | Comparable to Val-Cit | Offers higher hydrophilicity than Val-Cit. | [4] |
| Gly-Phe-Leu-Gly (GFLG) | Cathepsin B | Slower than Val-Cit | One of the earlier tetrapeptide linkers; slower release can be a limitation. | [9][10] |
| Asn-Asn | Legumain | 5x higher than Val-Cit in lysosomes | Shows high stability in serum and is not cleaved by human neutrophil elastase. |[1] |
Table 2: Stability and Efficacy of GGFG-Linked ADCs
| Parameter | Linker | ADC Example | Finding | Reference(s) |
|---|---|---|---|---|
| Plasma Stability | GGFG | Trastuzumab Deruxtecan (T-DXd) | More stable in the bloodstream compared to dipeptide linkers. | [4] |
| Plasma Stability | GGFG | T-DXd | DAR decreased by ~50% in rats over 7 days, indicating good but not perfect stability. | [11] |
| In Vivo Efficacy | GGFG | T-DXd | Demonstrates potent antitumor activity, including in HER2-low tumors due to bystander effect. | [1][7] |
| Hydrophobicity | GGFG | T-DXd | Comprised of hydrophobic amino acids, which can contribute to aggregation challenges. |[11] |
Experimental Protocols
Accurate assessment of linker stability and cleavage is crucial for preclinical ADC development. The following are detailed protocols for key assays.
Protocol 1: In Vitro Cathepsin B/L Cleavage Assay
This assay quantifies the rate of payload release from an ADC in the presence of purified cathepsin enzymes.
-
Materials:
-
ADC with GGFG linker
-
Purified, active human Cathepsin B and/or Cathepsin L
-
Assay Buffer (e.g., 25 mM MES, pH 5.0)[12]
-
Activation Buffer (e.g., 25 mM MES, 5 mM DTT, pH 5.0) for enzyme pre-activation[12]
-
Quench Solution (e.g., Acetonitrile with an internal standard)[13]
-
96-well microplate
-
LC-MS/MS or HPLC system
-
-
Procedure:
-
Reagent Preparation: Prepare stock solutions of the ADC. Pre-activate Cathepsin B/L by diluting it in Activation Buffer and incubating at room temperature for 15 minutes.[12]
-
Reaction Setup: In a 96-well plate, combine the ADC and the activated cathepsin in the Assay Buffer to initiate the reaction. Include a control well with ADC but no enzyme.
-
Incubation: Incubate the plate at 37°C. Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours).
-
Reaction Quenching: Stop the reaction at each time point by adding an equal volume of cold Quench Solution.
-
Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant using LC-MS/MS or HPLC to quantify the concentration of the released payload and remaining intact ADC.
-
Data Interpretation: Plot the concentration of the released payload over time to determine the cleavage kinetics.
-
Protocol 2: Lysosomal Stability Assay
This assay assesses payload release in a more biologically relevant environment using isolated lysosomes.
-
Materials:
-
ADC with GGFG linker
-
Cultured cells or tissue for lysosome isolation
-
Lysosome Isolation Kit or established protocol (e.g., differential centrifugation)
-
Lysosomal Assay Buffer (pH 4.5-5.0)
-
LC-MS/MS or HPLC system
-
-
Procedure:
-
Lysosome Isolation: Isolate lysosomes from a suitable cell line (e.g., a cancer cell line known to express the target antigen) or tissue following a standard protocol.[14] Determine the protein concentration of the lysosomal fraction.
-
Reaction Incubation: Incubate the ADC with the isolated lysosomal fraction at a specific protein concentration in the Lysosomal Assay Buffer at 37°C.[14]
-
Sample Collection & Analysis: At various time points, stop the reaction (e.g., by protein precipitation with acetonitrile) and quantify the released payload as described in Protocol 1.
-
Data Interpretation: Calculate the rate of payload release to determine the linker's susceptibility to the full complement of lysosomal proteases.[14]
-
Protocol 3: Cellular Cytotoxicity Assay
This assay measures the functional consequence of ADC internalization and payload release by assessing its impact on cancer cell viability.
-
Materials:
-
Target cancer cell line (antigen-positive)
-
ADC with GGFG linker
-
Appropriate cell culture medium and supplements
-
Cell viability reagent (e.g., MTS, MTT, or a luminescence-based assay)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed the target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium. Remove the existing medium from the cells and add the medium containing the different ADC concentrations. Include untreated cells as a control.
-
Incubation: Incubate the cells for a period sufficient to allow for ADC internalization, cleavage, and induction of cell death (typically 72-120 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Normalize the results to the untreated control cells. Plot cell viability against ADC concentration and fit the data to a dose-response curve to determine the IC50 (half-maximal inhibitory concentration).
-
Protocol 4: Cathepsin Activity Fluorometric Assay
This assay is used to measure the enzymatic activity of cathepsins in cell lysates or tissue homogenates, which can be correlated with ADC efficacy.
-
Materials:
-
Procedure:
-
Sample Preparation: Prepare cell lysates or tissue homogenates in a suitable lysis buffer.[16] Quantify the total protein concentration.
-
Assay Reaction: In a 96-well black plate, add the cell lysate to the assay buffer provided in the kit.
-
Substrate Addition: Add the fluorogenic substrate to each well to initiate the reaction.
-
Incubation & Measurement: Incubate the plate at 37°C for 30-60 minutes.[16] Measure the fluorescence intensity at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC-based substrates).[12][16]
-
Data Analysis: Subtract background fluorescence and calculate the cathepsin activity, often by comparing the sample fluorescence to a standard curve generated with the free fluorophore.[17]
-
Conclusion
The GGFG linker represents a significant advancement in ADC technology, offering a robust platform for the targeted delivery of potent cytotoxic agents. Its cleavage is a nuanced process, predominantly mediated by lysosomal cathepsins B and L, with a notable contribution from the enzymatic activity within the broader tumor microenvironment. Understanding the kinetics and cellular context of this cleavage is paramount for the rational design and optimization of next-generation ADCs. The experimental protocols outlined herein provide a framework for the systematic evaluation of these critical parameters, enabling researchers to refine linker-payload combinations for enhanced therapeutic indices and improved clinical outcomes in oncology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. iphasebiosci.com [iphasebiosci.com]
- 3. iphasebiosci.com [iphasebiosci.com]
- 4. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. nucleai.ai [nucleai.ai]
- 8. biorunstar.com [biorunstar.com]
- 9. Comparative Enzymatic and Stability Assays Reveal GPLG as an Effective Cathepsin B Cleavable Linker for Tumor-Targeting Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Comprehensive Guide to Cathepsin B Activity Fluorometric Assay Kit: Applications, Protocols, and Research Insights – Excelimmune Immunity Reagents [excelimmune.com]
- 17. benchchem.com [benchchem.com]
The Bystander Effect of Deruxtecan (DXd) in Heterogeneous Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The heterogeneity of target antigen expression within solid tumors presents a significant challenge to the efficacy of antibody-drug conjugates (ADCs). The "bystander effect" of certain ADC payloads, whereby the cytotoxic agent can diffuse from the target cell to kill neighboring antigen-negative cells, is a crucial mechanism for overcoming this limitation. This technical guide provides an in-depth examination of the bystander effect mediated by deruxtecan (DXd), the potent topoisomerase I inhibitor payload of several successful ADCs, including trastuzumab deruxtecan (T-DXd) and datopotamab deruxtecan (Dato-DXd). We will explore the molecular mechanisms, detail key experimental protocols for its evaluation, and present quantitative data from preclinical studies, offering a comprehensive resource for researchers in the field.
Introduction to the Bystander Effect of DXd
The bystander effect of an ADC describes the ability of its cytotoxic payload, once released from the targeted antigen-positive cancer cell, to traverse the cell membrane and induce apoptosis in adjacent antigen-negative tumor cells.[1] This phenomenon is particularly critical for therapeutic efficacy in heterogeneous tumors where not all malignant cells express the target antigen.[2][3] The efficacy of DXd-based ADCs in such tumors is largely attributed to the physicochemical properties of the DXd payload and the design of the ADC itself.[3][4]
Key characteristics that contribute to the potent bystander effect of DXd include:
-
High Membrane Permeability: DXd is a derivative of exatecan and possesses high membrane permeability, allowing it to efficiently diffuse across cellular membranes.[5][6] This is a prerequisite for the payload to travel from the target cell to its neighbors.[1]
-
Cleavable Linker: DXd is attached to the monoclonal antibody via a tumor-selective, tetrapeptide-based cleavable linker (e.g., GGFG).[2][7] This linker is designed to be stable in circulation but is efficiently cleaved by lysosomal proteases, such as cathepsins, which are often upregulated in the tumor microenvironment.[2][8][9]
-
High Potency: DXd is a highly potent topoisomerase I inhibitor, reportedly 10 times more potent than SN-38, the active metabolite of irinotecan.[10] This high potency ensures that even a small amount of diffused payload can induce cell death in neighboring cells.
-
High Drug-to-Antibody Ratio (DAR): ADCs like T-DXd have a high DAR of approximately 8, leading to a greater payload delivery to the target cell and subsequently a higher concentration gradient to drive diffusion to adjacent cells.[3][10]
Mechanism of Action and Signaling Pathway
The bystander effect of DXd is an extension of its primary mechanism of action, which is the inhibition of topoisomerase I.[1] The process can be summarized in the following steps:
-
ADC Binding and Internalization: The ADC binds to its target antigen (e.g., HER2 for T-DXd, TROP2 for Dato-DXd) on the surface of an antigen-positive tumor cell.[11][12] The ADC-antigen complex is then internalized, typically via endocytosis.[9]
-
Payload Release: Inside the cell, the ADC is trafficked to the lysosome, where the linker is cleaved by proteases, releasing the DXd payload into the cytoplasm.[2][9] Recent evidence also suggests that extracellular proteases like cathepsin L in the tumor microenvironment can cleave the linker, releasing DXd extracellularly.[8][13]
-
Induction of Apoptosis in Target Cell: The released DXd intercalates into the DNA and stabilizes the topoisomerase I-DNA complex.[14] This prevents the re-ligation of single-strand breaks induced by topoisomerase I during DNA replication, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.[1][14]
-
Bystander Killing: Due to its high membrane permeability, a portion of the released DXd diffuses out of the antigen-positive target cell and into the surrounding tumor microenvironment.[2][5] This extracellular DXd can then be taken up by neighboring antigen-negative tumor cells, where it exerts the same cytotoxic effect by inhibiting topoisomerase I and inducing apoptosis.[2][11]
Caption: Mechanism of ADC-mediated bystander killing.
Experimental Protocols for Assessing the Bystander Effect
The evaluation of the bystander effect is crucial in the preclinical development of ADCs. The two most common methodologies are the in vitro co-culture bystander assay and the in vivo mixed tumor xenograft model.
In Vitro Co-culture Bystander Assay
This assay directly measures and quantifies the killing of antigen-negative cells by an ADC when they are in proximity to antigen-positive cells.[1][15]
Objective: To determine the ability of a DXd-based ADC to induce cell death in antigen-negative cells when co-cultured with antigen-positive cells.
Materials:
-
Antigen-positive cell line (e.g., HER2-positive NCI-N87 or SK-BR-3 cells).[15]
-
Antigen-negative cell line, preferably labeled for easy identification (e.g., HER2-negative MDA-MB-468 or MCF7 cells expressing GFP).[15][16]
-
DXd-based ADC (e.g., T-DXd).
-
Control ADC with a non-permeable payload (e.g., T-DM1).[5][16]
-
Cell culture reagents and 96-well plates.
-
Instrumentation for analysis (e.g., flow cytometer or high-content imaging system).[1]
Protocol:
-
Cell Seeding:
-
Seed a mixture of antigen-positive and antigen-negative cells in a 96-well plate.[15]
-
The ratio of antigen-positive to antigen-negative cells can be varied (e.g., 1:1, 1:3, 1:5) to assess the dependency of the bystander effect on the proximity of antigen-positive cells.[15][17]
-
Include control wells with only antigen-positive or only antigen-negative cells.[1]
-
Allow cells to adhere overnight.
-
-
ADC Treatment:
-
Treat the co-cultures with serial dilutions of the DXd-based ADC and the control ADC.[15]
-
Include an untreated control.
-
-
Incubation:
-
Incubate the plates for a period of 3 to 6 days, depending on the cell doubling time and ADC potency.[15]
-
-
Endpoint Analysis:
-
Determine the viability of the antigen-negative cell population.
-
If using fluorescently labeled antigen-negative cells, viability can be assessed by quantifying the fluorescent signal or by using viability dyes (e.g., propidium iodide) and analyzing via flow cytometry or high-content imaging.[1][15][16]
-
The percentage of dead antigen-negative cells in the co-culture, corrected for any non-specific killing in the antigen-negative only wells, represents the bystander killing effect.
-
Caption: Workflow for an in vitro co-culture bystander assay.
In Vivo Mixed Tumor Xenograft Model
This model confirms the bystander effect in a more complex biological system and assesses its impact on tumor growth.[1][7]
Objective: To evaluate the anti-tumor activity of a DXd-based ADC in a heterogeneous tumor model composed of both antigen-positive and antigen-negative cells.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice).
-
Antigen-positive tumor cell line (e.g., NCI-N87).[5]
-
Antigen-negative tumor cell line engineered to express a reporter gene like luciferase (e.g., MDA-MB-468-Luc) for in vivo imaging.[5]
-
DXd-based ADC (e.g., T-DXd).
-
Control ADC or vehicle.
-
In vivo imaging system.
Protocol:
-
Tumor Implantation:
-
Prepare a mixed suspension of antigen-positive and antigen-negative (luciferase-expressing) cells at a defined ratio.[5][7]
-
Subcutaneously inoculate the cell mixture into the flank of the mice.[7]
-
As a control, some mice can be inoculated with only antigen-negative cells on the opposite flank to assess systemic effects.[5]
-
-
Tumor Growth and Treatment:
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (DXd-ADC, control ADC, vehicle).
-
Administer the treatments, typically intravenously, at a specified dose and schedule.[6]
-
-
Monitoring and Endpoint:
-
Measure tumor volume with calipers regularly (e.g., twice weekly).[7]
-
Perform in vivo bioluminescence imaging at set time points to specifically monitor the growth of the antigen-negative cell population.[5][17]
-
Monitor animal body weight as an indicator of toxicity.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size.
-
-
Data Analysis:
-
Compare tumor growth inhibition between the treatment groups.
-
Analyze the change in bioluminescence signal over time to specifically quantify the bystander effect on the antigen-negative cell population.[5]
-
At the end of the study, tumors can be excised for immunohistochemical analysis to confirm the presence and distribution of antigen-positive and -negative cells.[5]
-
Quantitative Data on the Bystander Effect of DXd
The following tables summarize key quantitative findings from preclinical studies evaluating the bystander effect of T-DXd.
Table 1: In Vitro Bystander Killing Effect of T-DXd in Co-culture Assays
| Antigen-Positive Cell Line (Target) | Antigen-Negative Cell Line | Key Findings | Reference |
| KPL-4 (HER2+) | MDA-MB-468 (HER2-) | T-DXd killed both HER2-positive and HER2-negative cells in co-culture, whereas T-DM1 only killed HER2-positive cells. | [5] |
| NCI-N87 (HER2+) | MDA-MB-231/GFP (HER2-) | T-DXd exhibited a bystander killing effect on the HER2-negative cells. A novel ADC, T-VEd9, showed a more pronounced bystander effect than T-DXd, especially at a 1:5 ratio of HER2+ to HER2- cells. | [15][17] |
| SK-BR-3 (HER2+) | MCF7 (HER2-) | T-DXd treatment led to the death of HER2-negative MCF7 cells in the presence of SK-BR-3 cells, demonstrating a significant bystander effect. | [15][16] |
| HCT116-H2H (HER2+) | HCT116-Mock (HER2-) | T-DXd treatment significantly inhibited the growth of mixed tumors. | [15] |
Table 2: In Vivo Bystander Killing Effect of T-DXd in Mixed Tumor Xenograft Models
| Antigen-Positive Cell Line (Target) | Antigen-Negative Cell Line | Key Findings | Reference |
| NCI-N87 (HER2+) | MDA-MB-468-Luc (HER2-) | T-DXd significantly reduced the luciferase signal from the HER2-negative cells in mixed tumors, indicating a potent in vivo bystander effect. This effect was localized, as T-DXd did not affect HER2-negative tumors on the opposite flank. | [5] |
| EBC-1 (TROP2+) | NCI-H526 or Calu-6 (TROP2-) | Dato-DXd showed strong tumor growth inhibition in mixed tumors with varying levels of TROP2-positive cells, demonstrating a bystander effect. | [7] |
| HCT116-H2H (HER2+) | HCT116-Mock (HER2-) | T-DXd significantly suppressed the growth of mixed tumors in nude mice. | [6] |
Conclusion
The bystander effect of DXd is a cornerstone of its clinical efficacy, particularly in the context of heterogeneous tumors. This effect is driven by the high membrane permeability of the DXd payload, enabled by a selectively cleavable linker. The robust preclinical data, generated through well-defined in vitro and in vivo models, consistently demonstrates the ability of DXd-based ADCs to eradicate not only target antigen-expressing cells but also adjacent antigen-negative cells. This technical guide provides researchers and drug developers with the foundational knowledge and experimental frameworks to further investigate and harness the bystander effect, a critical attribute in the design of next-generation ADCs for solid tumors.
References
- 1. benchchem.com [benchchem.com]
- 2. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 3. researchgate.net [researchgate.net]
- 4. Trastuzumab-deruxtecan: an investigational agent for the treatment of HER2-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bystander killing effect of DS‐8201a, a novel anti‐human epidermal growth factor receptor 2 antibody–drug conjugate, in tumors with human epidermal growth factor receptor 2 heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Immunogenic cell death and bystander killing: expanding the therapeutic potential of modern antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. Effective extracellular payload release and immunomodulatory interactions govern the therapeutic effect of trastuzumab deruxtecan (T-DXd) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. agilent.com [agilent.com]
- 17. d-nb.info [d-nb.info]
An In-depth Technical Guide to the Synthesis and Characterization of Amino-PEG4-GGFG-Dxd
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Amino-PEG4-GGFG-Dxd, a key drug-linker conjugate used in the development of Antibody-Drug Conjugates (ADCs). This document details the chemical properties, a representative synthesis protocol, and methods for characterization, tailored for professionals in the field of oncology and drug development.
Introduction
This compound is a critical component in the construction of modern ADCs. It comprises three key moieties: a potent cytotoxic agent, Dxd (a derivative of exatecan); a cleavable tetrapeptide linker, Gly-Gly-Phe-Gly (GGFG); and a hydrophilic polyethylene glycol (PEG) spacer with a terminal amine group for conjugation to an antibody. The GGFG sequence is specifically designed to be cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment.[1] This targeted release mechanism ensures that the cytotoxic payload is delivered specifically to cancer cells, minimizing systemic toxicity.[2][3][4] The inclusion of a PEG spacer enhances the solubility and pharmacokinetic properties of the resulting ADC.[5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₅₃H₆₆FN₉O₁₅ | [6] |
| Molecular Weight | 1088.14 g/mol | [6] |
| CAS Number | 2879227-88-8 | [6][7] |
| Appearance | Solid | [] |
| Purity | ≥95% | [5] |
| Solubility | Soluble in DMSO and DMF | [5] |
| Storage | Recommended storage at -20°C | [5][7] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves solid-phase peptide synthesis (SPPS) of the GGFG tetrapeptide, incorporation of the Amino-PEG4 spacer, and finally, conjugation to the cytotoxic payload, Dxd.
Experimental Protocol:
Materials:
-
Fmoc-Gly-Wang resin
-
Fmoc-Phe-OH, Fmoc-Gly-OH
-
Amino-PEG4-acid
-
Dxd (Exatecan derivative)
-
Coupling agents: HATU, HOBt
-
Base: DIPEA
-
Deprotection agent: 20% Piperidine in DMF
-
Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), water
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Diethyl ether
-
Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC)
Procedure:
-
Solid-Phase Peptide Synthesis (SPPS) of GGFG:
-
Swell Fmoc-Gly-Wang resin in DMF.
-
Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the terminal glycine.
-
Coupling: Sequentially couple Fmoc-Phe-OH, Fmoc-Gly-OH, and Fmoc-Gly-OH using HATU/HOBt as coupling agents and DIPEA as a base. Monitor each coupling step for completion using a Kaiser test.
-
After the final coupling, deprotect the N-terminal Fmoc group.
-
-
PEG Spacer Attachment:
-
Couple Amino-PEG4-acid to the N-terminus of the resin-bound GGFG peptide using HATU/HOBt and DIPEA.
-
-
Dxd Conjugation:
-
Activate the carboxylic acid group of Dxd using a suitable coupling agent.
-
React the activated Dxd with the terminal amine of the PEG spacer on the resin.
-
-
Cleavage and Deprotection:
-
Wash the resin thoroughly with DCM.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to cleave the peptide-linker-drug conjugate from the solid support and remove side-chain protecting groups.
-
-
Purification:
-
Precipitate the crude product in cold diethyl ether.
-
Purify the crude product by RP-HPLC to obtain the final this compound.
-
-
Lyophilization:
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized this compound. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocols:
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
System: Agilent or Waters HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
Expected Outcome: A single major peak indicating high purity.
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
System: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Scan Range: m/z 100-2000.
-
Expected Outcome: The observed molecular weight should correspond to the calculated molecular weight of the product (1088.14 g/mol ).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated DMSO (DMSO-d₆).
-
Experiment: ¹H NMR.
-
Expected Outcome: The spectrum should show characteristic peaks corresponding to the protons of the GGFG peptide, the PEG spacer, and the Dxd payload.
Summary of Characterization Data
| Technique | Parameter | Expected Result |
| RP-HPLC | Purity | >95% |
| LC-MS (ESI+) | [M+H]⁺ | ~1089.14 m/z |
| ¹H NMR | Chemical Shifts | Characteristic peaks for aromatic, aliphatic, and PEG protons. |
Mechanism of Action in an ADC Context
Once this compound is conjugated to a monoclonal antibody to form an ADC, it follows a specific mechanism of action to deliver the cytotoxic payload to cancer cells.
-
Binding and Internalization: The ADC circulates in the bloodstream and binds to a specific antigen on the surface of a cancer cell. This binding triggers receptor-mediated endocytosis, internalizing the ADC into the cell.
-
Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome.
-
Linker Cleavage: Inside the acidic and enzyme-rich environment of the lysosome, the GGFG linker is cleaved by proteases like cathepsin B.[1]
-
Payload Release and Action: The cleavage releases the Dxd payload into the cytoplasm. Dxd is a potent topoisomerase I inhibitor. It intercalates into DNA and prevents the re-ligation of single-strand breaks, leading to DNA damage and ultimately apoptosis (programmed cell death).[2][3][9]
-
Bystander Effect: A key feature of Dxd is its high membrane permeability. Once released, it can diffuse out of the target cancer cell and kill neighboring cancer cells, even if they do not express the target antigen. This "bystander effect" is crucial for treating heterogeneous tumors.[4][9]
Conclusion
This compound is a sophisticated and highly effective drug-linker for the development of next-generation ADCs. Its design, incorporating a protease-cleavable linker and a potent, membrane-permeable payload, allows for targeted drug delivery and a significant bystander effect. The synthesis and characterization protocols outlined in this guide provide a framework for the production and quality control of this important molecule, facilitating the advancement of novel cancer therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. WO2025024697A1 - Intermediates for synthesizing exatecan mesylate - Google Patents [patents.google.com]
- 7. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
Amino-PEG4-GGFG-Dxd: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility and stability of Amino-PEG4-GGFG-Dxd, a critical linker-payload component used in the development of advanced Antibody-Drug Conjugates (ADCs). This molecule combines a potent cytotoxic agent, Dxd, with a sophisticated linker system designed for controlled drug release. The linker consists of a hydrophilic PEG4 spacer to enhance physicochemical properties and an enzyme-cleavable GGFG tetrapeptide for targeted payload delivery.[1][2][3]
Solubility Profile
The solubility of this compound is a key parameter for its handling, formulation, and the successful conjugation to antibodies. The inclusion of a polyethylene glycol (PEG) spacer is a deliberate design choice to improve the aqueous solubility of the otherwise hydrophobic Dxd payload.[2][][5] PEG linkers enhance the hydrophilicity of the entire conjugate, which can reduce aggregation and improve overall pharmacokinetic properties.[5][6]
Quantitative Solubility Data
Quantitative data for this compound is primarily available for organic solvents used in preparing stock solutions. The data below is compiled from publicly available sources. For aqueous buffer systems, solubility is expected to be lower and highly dependent on pH and buffer composition.
| Solvent | Concentration | Molarity (approx.) | Notes | Source |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | 91.90 mM | Requires sonication for complete dissolution. Hygroscopic DMSO can impact solubility. | [1][7] |
Table 1: Solubility of this compound in Organic Solvent.
For formulations intended for in vivo studies, co-solvent systems are often required. The table below shows solubility data for a closely related compound, DBCO-PEG4-GGFG-Dxd, which serves as a valuable reference for formulation development.
| Formulation System | Concentration | State | Source |
| 10% DMSO, 40% PEG300, 5% Tween80, 45% Saline | ≥ 2.5 mg/mL | Clear Solution | [8] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL | Suspension (with sonication) | [8] |
| 10% DMSO, 90% Corn Oil | 2.5 mg/mL | Suspension (with sonication) | [8] |
Table 2: Representative Formulation Solubility for a GGFG-Dxd Conjugate.
Experimental Protocol: Solubility Determination
This protocol outlines a standard method for determining the thermodynamic solubility of this compound in an aqueous buffer system (e.g., Phosphate-Buffered Saline, pH 7.4).
Objective: To determine the saturation concentration of the compound in a selected aqueous buffer.
Materials:
-
This compound (solid)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
Microcentrifuge tubes (1.5 mL)
-
Thermomixer or shaking incubator
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Calibrated analytical balance
-
0.22 µm syringe filters
Methodology:
-
Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in DMSO to create a high-concentration stock solution (e.g., 20 mM). This will be used to generate a standard curve.
-
Sample Preparation (Shake-Flask Method):
-
Add an excess amount of solid this compound to a microcentrifuge tube (e.g., 1-2 mg).
-
Add a known volume of the desired aqueous buffer (e.g., 1 mL of PBS, pH 7.4).
-
Ensure a visible amount of undissolved solid remains.
-
-
Equilibration:
-
Securely cap the tubes and place them in a thermomixer or shaking incubator set to a constant temperature (e.g., 25°C).
-
Agitate the samples for 24-48 hours to ensure equilibrium is reached between the solid and dissolved states.
-
-
Sample Processing:
-
After equilibration, centrifuge the tubes at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
-
Quantification via HPLC:
-
Prepare a standard curve by making serial dilutions of the DMSO stock solution in the aqueous buffer.
-
Analyze the filtered sample and the standards using a suitable reverse-phase HPLC method (e.g., C18 column).
-
Quantify the concentration of the compound in the sample by comparing its peak area to the standard curve.
-
-
Data Reporting: The calculated concentration represents the thermodynamic solubility of the compound in the tested buffer at the specified temperature.
Stability Profile
The stability of the linker-payload is paramount to the safety and efficacy of an ADC. The ideal linker must remain stable in systemic circulation to prevent premature release of the toxic payload, while being readily cleaved upon internalization into target tumor cells.[][10]
The this compound linker is designed for high plasma stability.[10][11] The GGFG tetrapeptide sequence is specifically engineered for cleavage by lysosomal proteases like cathepsin B and cathepsin L, which are highly expressed in the tumor microenvironment.[11][12] This ensures that the potent Dxd payload is released preferentially inside cancer cells.
Storage and Handling Stability
Proper storage is crucial to prevent degradation.
| Format | Temperature | Duration | Conditions | Source |
| Solid | 4°C | 2 Years | Tightly sealed, desiccated, stored under nitrogen. | [8][13] |
| In Solvent (Stock Solution) | -20°C | 1 Month | Stored under nitrogen, away from moisture. Avoid repeated freeze-thaw cycles. | [1][7][14] |
| In Solvent (Stock Solution) | -80°C | 6 Months | Stored under nitrogen, away from moisture. Avoid repeated freeze-thaw cycles. | [1][7][14] |
Table 3: Recommended Storage Conditions for this compound.
Plasma Stability
The stability of the GGFG linker in plasma is a key attribute, offering a better stability profile compared to acid-cleavable or glutathione-sensitive linkers.[10] However, in the context of a full ADC, some linker-payload degradation over time is observed. For instance, a study on Trastuzumab Deruxtecan (T-DXd), which uses this linker system, showed that the drug-to-antibody ratio (DAR) decreased by approximately 50% over 7 days in an in vivo mouse model, indicating a degree of linker instability.[15]
| Time Point | Representative % Intact ADC (in vivo) |
| Day 0 | 100% |
| Day 3 | ~75% |
| Day 7 | ~50% |
Table 4: Representative Stability Profile of a GGFG-Dxd Based ADC. (Note: This data is illustrative, based on published findings for a full ADC, and actual stability of the unconjugated linker-payload may vary).[15]
Experimental Protocol: In Vitro Plasma Stability Assay
This protocol describes a method to assess the stability of this compound when incubated in plasma.
Objective: To measure the rate of degradation of the compound in plasma from a relevant species (e.g., human, mouse) over time.
Materials:
-
This compound
-
Control plasma (e.g., human plasma with K2EDTA as anticoagulant)
-
DMSO
-
Incubator or water bath set to 37°C
-
Acetonitrile (ACN) with 1% formic acid (for protein precipitation)
-
Microcentrifuge tubes
-
LC-MS/MS system for quantification
Methodology:
-
Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Thaw the control plasma at 37°C.
-
-
Incubation:
-
Pre-warm an aliquot of plasma to 37°C.
-
Spike the plasma with the compound stock solution to a final concentration (e.g., 1 µM). The final DMSO concentration should be low (≤1%) to avoid affecting plasma protein integrity.
-
Immediately after spiking (T=0), remove an aliquot and process it as described below. This serves as the baseline.
-
Incubate the remaining plasma mixture at 37°C.
-
-
Sample Collection:
-
Collect aliquots at various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).[16]
-
-
Protein Precipitation (Quenching):
-
For each time point, add the plasma aliquot to a tube containing 3-4 volumes of ice-cold ACN with 1% formic acid.
-
Vortex thoroughly to precipitate plasma proteins and stop enzymatic reactions.
-
-
Sample Processing:
-
Centrifuge the quenched samples at high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
Quantification via LC-MS/MS:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound (this compound).
-
-
Data Analysis:
-
Plot the percentage of the remaining parent compound against time.
-
Calculate the half-life (t½) of the compound in plasma from the degradation curve.
-
Visualization of Mechanisms and Workflows
ADC Mechanism of Action
The following diagram illustrates the mechanism of action for an Antibody-Drug Conjugate utilizing the GGFG-Dxd system.
Caption: ADC Mechanism of Action Workflow.
Experimental Workflow: Plasma Stability Assay
The diagram below outlines the key steps in the in vitro plasma stability protocol.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. NHS-PEG4-GGFP-DXD | BroadPharm [broadpharm.com]
- 3. glpbio.cn [glpbio.cn]
- 5. purepeg.com [purepeg.com]
- 6. precisepeg.com [precisepeg.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. DBCO-PEG4-GGFG-Dxd | Drug-Linker Conjugates for ADC | 2694856-51-2 | Invivochem [invivochem.com]
- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 11. iphasebiosci.com [iphasebiosci.com]
- 12. Deruxtecan | drug-linker conjugate for antibody-drug conjugate (ADC, Patritumab deruxtecan or U3-1402) | CAS 1599440-13-7 | DS-8201a; DS8201a; exatecan analog; DX-8951 analog | InvivoChem [invivochem.com]
- 13. apexbt.com [apexbt.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocol for the Conjugation of Amino-PEG4-GGFG-Dxd to Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. This approach enhances the therapeutic window of potent payloads by minimizing systemic exposure and maximizing efficacy at the tumor site. A critical component in the design of an effective ADC is the linker, which connects the monoclonal antibody (mAb) to the cytotoxic drug.
This document provides a detailed protocol for the conjugation of a specific drug-linker, Amino-PEG4-GGFG-Dxd, to a monoclonal antibody. This linker system comprises several key elements:
-
Dxd (Deruxtecan): A highly potent topoisomerase I inhibitor that induces DNA damage and subsequent apoptosis in cancer cells.[1][2]
-
GGFG (Gly-Gly-Phe-Gly): A tetrapeptide sequence that is stable in systemic circulation but is efficiently cleaved by lysosomal proteases, such as Cathepsin B and L, which are often upregulated in the tumor microenvironment.[3][4] This ensures the targeted release of the Dxd payload within the cancer cell.
-
PEG4 (Polyethylene Glycol): A short polyethylene glycol spacer that enhances the hydrophilicity and solubility of the drug-linker, which can improve the pharmacokinetic properties of the resulting ADC and reduce aggregation.
-
Amino Group: A terminal primary amine that serves as a versatile handle for conjugation to the monoclonal antibody.
The conjugation process detailed herein is based on a two-step strategy involving the conversion of the terminal amine of the linker to a reactive thiol, followed by its conjugation to the monoclonal antibody via a stable thioether bond. This protocol is intended to serve as a comprehensive guide for researchers in the development of novel ADCs.
Mechanism of Action of Dxd-based ADCs
The therapeutic efficacy of an ADC relies on a sequence of events that culminates in the targeted killing of cancer cells.
-
Circulation and Targeting: The ADC is administered intravenously and circulates throughout the bloodstream.[5] The monoclonal antibody component of the ADC specifically recognizes and binds to a tumor-associated antigen on the surface of cancer cells.[6]
-
Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis.[7][8]
-
Lysosomal Trafficking and Cleavage: The internalized complex is trafficked to the lysosome, an acidic organelle containing a variety of degradative enzymes.[9] Within the lysosome, the GGFG linker is cleaved by proteases like cathepsins, which are highly active in this environment.[3][4]
-
Payload Release and Action: The cleavage of the linker releases the potent Dxd payload into the cytoplasm of the cancer cell.[9] Dxd then translocates to the nucleus, where it inhibits topoisomerase I, leading to DNA damage and the induction of apoptosis.[1]
-
Bystander Effect: A key feature of Dxd is its ability to permeate the cell membrane.[2] This allows the released payload to diffuse out of the targeted cancer cell and kill neighboring tumor cells that may not express the target antigen, a phenomenon known as the bystander effect.[2] This is particularly advantageous in treating heterogeneous tumors.
Figure 1: Mechanism of action of a Dxd-based antibody-drug conjugate.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the conjugation of this compound to a monoclonal antibody. The overall workflow involves three main stages:
-
Thiolation of the this compound Linker: Conversion of the terminal amine to a reactive thiol group.
-
Antibody Reduction: Partial reduction of the antibody's interchain disulfide bonds to generate free thiols.
-
Conjugation and Purification: Reaction of the thiolated drug-linker with the reduced antibody, followed by purification of the resulting ADC.
Figure 2: Overall experimental workflow for ADC synthesis.
Protocol 1: Thiolation of this compound using Traut's Reagent
This protocol describes the conversion of the primary amine on the drug-linker to a sulfhydryl group.
Materials:
-
This compound
-
Traut's Reagent (2-Iminothiolane)
-
Thiolation Buffer: 50 mM HEPES, 150 mM NaCl, 2 mM EDTA, pH 8.0
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 20 mM stock solution of Traut's Reagent in Thiolation Buffer immediately before use.
-
In a reaction vial, add the this compound stock solution to Thiolation Buffer to a final concentration of 1 mM.
-
Add a 10-fold molar excess of the Traut's Reagent stock solution to the drug-linker solution.
-
Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.
-
Immediately purify the thiolated drug-linker from excess Traut's Reagent using a pre-equilibrated desalting column with Thiolation Buffer.
-
Collect the fractions containing the thiolated drug-linker. The concentration can be estimated by UV absorbance if the payload has a distinct chromophore.
| Parameter | Recommended Value | Notes |
| Drug-Linker Concentration | 1 mM | |
| Traut's Reagent Molar Excess | 10-fold | May be optimized (2 to 20-fold).[10] |
| Reaction Buffer | HEPES with EDTA, pH 8.0 | EDTA chelates metals to prevent thiol oxidation.[4] |
| Reaction Time | 60 minutes | |
| Reaction Temperature | Room Temperature |
Protocol 2: Partial Reduction of Monoclonal Antibody
This protocol details the generation of free thiol groups in the hinge region of the antibody.
Materials:
-
Monoclonal Antibody (in a suitable buffer, e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Reduction Buffer: 50 mM HEPES, 150 mM NaCl, 2 mM EDTA, pH 7.0
-
Desalting column
Procedure:
-
Buffer exchange the monoclonal antibody into the Reduction Buffer to a concentration of 5-10 mg/mL.
-
Prepare a 10 mM stock solution of TCEP in Reduction Buffer.
-
Add a 5- to 10-fold molar excess of TCEP to the antibody solution.
-
Incubate the reaction for 1-2 hours at 37°C.
-
Remove excess TCEP by passing the reduced antibody through a desalting column equilibrated with degassed Reduction Buffer.
-
The reduced antibody should be used immediately in the conjugation reaction to prevent re-oxidation of the thiol groups.
| Parameter | Recommended Value | Notes |
| Antibody Concentration | 5-10 mg/mL | |
| TCEP Molar Excess | 5-10-fold | To be optimized for desired DAR. |
| Reaction Buffer | HEPES with EDTA, pH 7.0 | A slightly lower pH helps control the reduction. |
| Reaction Time | 1-2 hours | |
| Reaction Temperature | 37°C |
Protocol 3: Conjugation of Thiolated Drug-Linker to Reduced Antibody
This protocol describes the final conjugation step. This procedure assumes the antibody has been reduced to expose free thiols and a maleimide-activated linker is NOT being used. For amine-terminated linkers, a different chemistry is required. A common approach is to first activate the antibody with a bifunctional crosslinker like SMCC to introduce maleimide groups, and then react this with a thiolated drug-linker. The protocol below is adapted for this more common and robust approach.
Materials:
-
Reduced Monoclonal Antibody (from Protocol 2)
-
Thiolated this compound (from Protocol 1)
-
Conjugation Buffer: 50 mM HEPES, 150 mM NaCl, 2 mM EDTA, pH 7.0
-
Quenching Solution: 100 mM N-acetylcysteine in Conjugation Buffer
-
Purification System: Size-Exclusion Chromatography (SEC) system
Procedure:
-
Immediately after preparation, combine the reduced antibody with the thiolated drug-linker in the Conjugation Buffer. Use a 5- to 10-fold molar excess of the thiolated drug-linker over the antibody.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle agitation, protected from light.
-
Quench the reaction by adding the Quenching Solution to a final concentration of 10 mM and incubate for 30 minutes.
-
Purify the ADC from unconjugated drug-linker and other reactants using an SEC system.
-
Collect the fractions corresponding to the monomeric ADC.
-
Buffer exchange the purified ADC into a suitable formulation buffer (e.g., PBS, pH 7.4) and store at 4°C for short-term or -80°C for long-term storage.
| Parameter | Recommended Value | Notes |
| Drug-Linker Molar Excess | 5-10-fold | To be optimized to achieve the target DAR. |
| Reaction Buffer | HEPES with EDTA, pH 7.0 | |
| Reaction Time | 2-4 hours (RT) or overnight (4°C) | |
| Quenching Agent | N-acetylcysteine | |
| Purification Method | Size-Exclusion Chromatography |
Characterization of the Antibody-Drug Conjugate
After purification, the ADC must be thoroughly characterized to ensure its quality and consistency.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC, as it directly impacts its potency and therapeutic index.[11]
-
Hydrophobic Interaction Chromatography (HIC): HIC is a widely used method to determine the DAR and the distribution of drug-loaded species.[1][12][13] The hydrophobicity of the ADC increases with the number of conjugated drug-linkers, allowing for the separation of species with different DARs.
-
Mass Spectrometry (MS): Native mass spectrometry can be used to determine the molecular weight of the intact ADC and its different drug-loaded forms, providing an accurate measurement of the DAR.[1][8][14]
| Analytical Method | Principle | Information Obtained |
| HIC-HPLC | Separation based on hydrophobicity. | Average DAR, distribution of DAR species (DAR0, DAR2, etc.).[12][13] |
| Mass Spectrometry | Measurement of mass-to-charge ratio. | Precise mass of ADC species, confirmation of conjugation, average DAR.[1][8] |
Expected Outcome: For Dxd-based ADCs, a drug-to-antibody ratio of approximately 4 or 8 is often targeted to achieve optimal efficacy.[2] The final DAR will depend on the optimization of the conjugation protocol.
Analysis of Purity and Aggregation
-
Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to quantify the presence of aggregates, which can affect the safety and efficacy of the therapeutic.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE under reducing and non-reducing conditions can be used to confirm the covalent attachment of the drug-linker to the antibody and to assess the integrity of the heavy and light chains.
| Analytical Method | Principle | Information Obtained |
| SEC-HPLC | Separation based on size. | Purity, quantification of monomer, dimer, and higher-order aggregates. |
| SDS-PAGE | Separation based on molecular weight. | Confirmation of conjugation, antibody integrity. |
Conclusion
The protocol outlined in these application notes provides a comprehensive framework for the successful conjugation of this compound to a monoclonal antibody. Careful optimization of each step, particularly the molar ratios of reactants and reaction times, is crucial for achieving a desired drug-to-antibody ratio and a high-quality ADC. Thorough characterization of the final product is essential to ensure its suitability for further preclinical and clinical development. The unique properties of the Dxd payload and the cleavable GGFG linker offer the potential for the development of highly effective and targeted cancer therapies.
References
- 1. [The Characterization of Drug-to-Antibody Ratio and Isoforms of ADCs Using LC and MS Technologies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. A Simple Bioconjugate Attachment Protocol for Use in Single Molecule Force Spectroscopy Experiments Based on Mixed Self-Assembled Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conjugated Payload Quantitative Analysis - Creative Proteomics [creative-proteomics.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. news-medical.net [news-medical.net]
- 9. [PDF] Quantitative analysis of cellular processing of Antibody-Drug Conjugates | Semantic Scholar [semanticscholar.org]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. Thermo Fisher Scientific - knowledge hub:automated method optimization for drug-to-antibody ratio determination using hydrophobic interaction chromatography [mapac.thermofisher.com]
- 13. Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
Application Note: In Vitro Cytotoxicity Assays for ADCs with Amino-PEG4-GGFG-Dxd
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted cancer therapies, designed to merge the specificity of monoclonal antibodies with the high potency of cytotoxic agents.[1] This targeted delivery system aims to maximize the therapeutic window, enhancing anti-tumor efficacy while minimizing systemic off-target toxicity.[1] A critical component of an ADC is the linker, which connects the antibody to the payload. Cleavable linkers are engineered to be stable in systemic circulation but release the cytotoxic payload under specific conditions prevalent in the tumor microenvironment or within cancer cells.[2][3]
This application note focuses on an ADC constructed with the Amino-PEG4-GGFG-Dxd drug-linker conjugate. This system comprises:
-
An antibody targeting a specific tumor-associated antigen (e.g., HER2).[]
-
A cytotoxic payload , Deruxtecan (Dxd), a potent topoisomerase I inhibitor.[5][6]
-
A linker system consisting of a hydrophilic PEG4 spacer and an enzymatically cleavable GGFG tetrapeptide sequence.[7][8]
The preclinical evaluation of such ADCs relies on a robust suite of in vitro assays to determine their potency, specificity, and mechanism of action.[9][10] This document provides detailed protocols for key cytotoxicity assays, including target-specific cell viability, membrane integrity, and bystander effect assessment.
Mechanism of Action: GGFG Linker Cleavage and Dxd Payload Release
The therapeutic effect of an ADC with a GGFG-Dxd system is initiated by its binding to a target antigen on the cancer cell surface. The ADC-antigen complex is then internalized through receptor-mediated endocytosis.[11] Once inside the cell, the complex traffics to the lysosome, an acidic organelle rich in proteases.[2][11]
Within the lysosome, proteases such as cathepsins, which are often upregulated in tumor cells, recognize and cleave the GGFG tetrapeptide sequence.[2][12][13] This enzymatic cleavage releases the Dxd payload from the antibody.[11] The liberated Dxd, an exatecan derivative, is highly membrane-permeable, allowing it to diffuse from the lysosome into the cytoplasm and subsequently into the nucleus.[6][14] In the nucleus, Dxd inhibits topoisomerase I, an enzyme essential for DNA replication and repair. This inhibition leads to DNA strand breaks, cell cycle arrest, and ultimately, apoptotic cell death.[14][15]
Furthermore, the membrane permeability of Dxd enables a crucial "bystander effect." The released payload can diffuse out of the target antigen-positive cell and kill neighboring tumor cells, including those that may not express the target antigen.[5][6] This is particularly advantageous for treating heterogeneous tumors.[5]
Key In Vitro Cytotoxicity Assays
A thorough in vitro evaluation is the first step in characterizing the efficacy of an ADC.[9] The following assays are essential for assessing ADCs with the this compound linker-payload.
Target-Specific Cell Viability Assay (MTS Assay)
This assay determines the potency (IC50) and specificity of the ADC by comparing its effect on antigen-positive and antigen-negative cell lines.[16] The MTS assay is a colorimetric method that measures the reduction of a tetrazolium salt by metabolically active cells into a soluble formazan product.[17]
Membrane Integrity Cytotoxicity Assay (LDH Release Assay)
This assay quantifies cell death by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity.[18] It serves as a complementary method to metabolic assays like MTS.
Bystander Effect Assay (Co-Culture Method)
This assay evaluates the ability of the released Dxd payload to kill neighboring antigen-negative cells.[19] It involves co-culturing antigen-positive "target" cells with antigen-negative "bystander" cells that are fluorescently labeled for easy identification.[16][20]
Experimental Protocols
Protocol 1: Target-Specific Cell Viability (MTS Assay)
Principle: Dehydrogenase enzymes in viable cells reduce the MTS tetrazolium compound into a colored formazan product that is soluble in culture media. The quantity of formazan, measured by absorbance, is directly proportional to the number of living cells.[17]
Materials:
-
Antigen-positive (e.g., BT-474, SK-BR-3 for HER2) and antigen-negative (e.g., MCF-7) cell lines.[21][22]
-
Complete cell culture medium.
-
96-well flat-bottom tissue culture plates.
-
ADC with this compound.
-
MTS reagent solution (e.g., CellTiter 96® AQueous One Solution).
-
Microplate reader capable of measuring absorbance at 490 nm.[17]
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.[23] Include wells for "cells only" (untreated control) and "medium only" (background control).
-
Incubation: Incubate the plate at 37°C, 5% CO2 for 24 hours to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC in culture medium. Remove 50 µL of medium from each well and add 50 µL of the ADC dilutions.[19] Final volume should be 100 µL.
-
Exposure: Incubate the plate for 96-120 hours at 37°C, 5% CO2.
-
MTS Addition: Add 20 µL of MTS reagent to each well.[17]
-
Development: Incubate for 1-4 hours at 37°C, protecting the plate from light.
-
Measurement: Read the absorbance at 490 nm using a microplate reader.
Data Analysis:
-
Subtract the average absorbance of the "medium only" wells from all other readings.
-
Calculate percent viability for each concentration:
-
% Viability = (Absorbance of Treated Well / Average Absorbance of Untreated Control) x 100
-
-
Plot % Viability against the logarithm of ADC concentration and use a non-linear regression (sigmoidal dose-response) to determine the IC50 value.[19]
Protocol 2: Membrane Integrity (LDH Release Assay)
Principle: LDH released from the cytosol of damaged cells into the supernatant is measured with a coupled enzymatic reaction. LDH catalyzes the conversion of lactate to pyruvate, generating NADH. Diaphorase then uses NADH to reduce a tetrazolium salt (WST-8 or INT) to a colored formazan product, measured by absorbance.[18][24]
Materials:
-
Cell lines, culture medium, and 96-well plates as in Protocol 1.
-
ADC with this compound.
-
Commercially available LDH Cytotoxicity Assay Kit (containing LDH substrate, cofactor, and diaphorase).
-
Lysis Buffer (e.g., 10X Triton X-100) provided with the kit for maximum LDH release control.
-
Microplate reader capable of measuring absorbance at 450-490 nm.
Procedure:
-
Cell Seeding & Treatment: Follow steps 1-4 from Protocol 1. Set up additional control wells:
-
Spontaneous Release: Untreated cells.
-
Maximum Release: Untreated cells, to be lysed before measurement.
-
Background Control: Medium only.
-
-
Prepare for Measurement:
-
To the "Maximum Release" wells, add 10 µL of 10X Lysis Buffer and incubate for 30-60 minutes at 37°C.
-
Centrifuge the plate at 600 x g for 10 minutes to pellet any cells.
-
-
Sample Transfer: Carefully transfer 10-50 µL of supernatant from each well to a new, clean 96-well plate.
-
LDH Reaction: Prepare the LDH Reaction Mix according to the kit manufacturer's instructions. Add 100 µL of the mix to each well of the new plate containing the supernatant.
-
Development: Incubate at room temperature for 30 minutes, protected from light.
-
Measurement: Read the absorbance at the recommended wavelength (e.g., 450 nm).[24]
Data Analysis:
-
Subtract the background control absorbance from all other readings.
-
Calculate percent cytotoxicity for each concentration:
-
% Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Protocol 3: Bystander Effect (Co-Culture Assay)
Principle: The viability of fluorescently-labeled, antigen-negative bystander cells is measured after co-incubation with unlabeled, antigen-positive target cells in the presence of the ADC. A reduction in the fluorescent cell population indicates bystander killing.[16][19]
Materials:
-
Antigen-positive (unlabeled) and antigen-negative cell lines.
-
A stable fluorescent cell dye (e.g., CellTracker™ Green CMFDA) or a cell line engineered to express a fluorescent protein (e.g., GFP).[20]
-
ADC with this compound.
-
Flow cytometer or high-content imaging system.
Procedure:
-
Label Bystander Cells: Label the antigen-negative cells with a fluorescent dye according to the manufacturer's protocol.
-
Co-Culture Seeding: Seed a mixture of antigen-positive and labeled antigen-negative cells into a 96-well plate at a defined ratio (e.g., 1:1 or 3:1).[16] The total cell density should be optimized.
-
Controls: Prepare wells with:
-
Labeled antigen-negative cells only + ADC.
-
Unlabeled antigen-positive cells only + ADC.
-
Co-culture without ADC.
-
-
Incubation & Treatment: Allow cells to attach overnight, then treat with the ADC at a concentration known to be cytotoxic to the antigen-positive cells but sub-lethal to the antigen-negative cells in monoculture.[16]
-
Exposure: Incubate for 96-120 hours.
-
Analysis: Harvest the cells and analyze the viability of the fluorescent (antigen-negative) population using flow cytometry (gating on the fluorescent signal and using a viability dye like Propidium Iodide) or quantify the number of viable fluorescent cells using a high-content imager.
Data Analysis:
-
Calculate the percent viability of the bystander (fluorescent) cells in the co-culture compared to the untreated co-culture control.
-
A significant decrease in the viability of bystander cells in the co-culture, compared to their viability when treated alone, confirms a bystander effect.
Data Presentation and Interpretation
Quantitative data from cytotoxicity assays should be summarized in tables for clear comparison.
Table 1: Example Target-Specific Cytotoxicity Data (IC50 Values)
| Cell Line | Target Antigen (HER2) Status | ADC IC50 (nM) | Free Dxd Payload IC50 (nM) |
| BT-474 | Positive | 0.5 | 0.1 |
| SK-BR-3 | Positive | 1.2 | 0.1 |
| MCF-7 | Negative | >1000 | 0.2 |
-
Interpretation: The data demonstrates high potency and specificity of the ADC. The IC50 value is very low for HER2-positive cells but extremely high for HER2-negative cells, indicating antigen-dependent killing.[21] The free payload is potent against all cell lines, as its entry is not dependent on the antibody.[21]
Table 2: Example LDH Release and Bystander Effect Data
| Cell Culture Condition | ADC Conc. (nM) | % Cytotoxicity (LDH Release) | % Viability of Bystander Cells |
| Antigen-Positive Only | 10 | 85% | N/A |
| Antigen-Negative Only | 10 | < 5% | 98% |
| Co-Culture (1:1) | 10 | 75% | 45% |
| Co-Culture (1:1) | 0 | < 5% | 100% |
-
Interpretation: The LDH data confirms that the ADC induces significant membrane damage in antigen-positive cells. The bystander assay data shows a >50% reduction in the viability of antigen-negative cells when co-cultured with antigen-positive cells in the presence of the ADC, confirming a potent bystander killing effect.[19]
References
- 1. benchchem.com [benchchem.com]
- 2. iphasebiosci.com [iphasebiosci.com]
- 3. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 5. Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. NHS-PEG4-GGFP-DXD | BroadPharm [broadpharm.com]
- 9. biocompare.com [biocompare.com]
- 10. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 11. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Trastuzumab Deruxtecan: Changing the Destiny of HER2 Expressing Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the mechanism of action of Fam-trastuzumab deruxtecan-NXKI? [synapse.patsnap.com]
- 16. benchchem.com [benchchem.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Novel Antibody-Drug Conjugate to Treat HER2-positive Metastatic Breast Cancer [lifelinecelltech.com]
- 23. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 24. Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit - Elabscience® [elabscience.com]
Application Notes and Protocols for Developing Antibody-Drug Conjugates (ADCs) with Amino-PEG4-GGFG-Dxd for Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.[1][2] This document provides detailed application notes and protocols for the development of ADCs utilizing the Amino-PEG4-GGFG-Dxd drug-linker conjugate for the treatment of solid tumors.
The this compound conjugate consists of three key components:
-
Dxd (Deruxtecan): A highly potent topoisomerase I inhibitor payload that induces DNA damage and apoptosis in cancer cells.[1]
-
GGFG (Glycine-Glycine-Phenylalanine-Glycine) linker: A tetrapeptide sequence that is designed to be stable in systemic circulation and selectively cleaved by lysosomal proteases, such as cathepsins, which are often overexpressed in the tumor microenvironment.[3][4]
-
Amino-PEG4: A hydrophilic polyethylene glycol (PEG) spacer that enhances the solubility and pharmacokinetic properties of the ADC.[5]
These components work in concert to create a highly effective and targeted anti-cancer therapeutic. The following sections provide quantitative data on the performance of a representative GGFG-Dxd ADC, detailed experimental protocols for ADC development and characterization, and visualizations of key pathways and workflows.
Data Presentation: Quantitative Summary
The following tables summarize the in vitro and in vivo efficacy of Trastuzumab Deruxtecan (T-DXd), a clinically approved ADC that utilizes a GGFG-Dxd linker-payload system, against various solid tumor models. This data serves as a benchmark for the expected performance of ADCs developed with the this compound linker.
Table 1: In Vitro Cytotoxicity of Trastuzumab Deruxtecan (T-DXd) in Solid Tumor Cell Lines [6]
| Cell Line | Cancer Type | HER2 Expression | IC50 of T-DXd (µg/mL) |
| NCI-N87 | Gastric Cancer | High | < 0.01 |
| SNU-216 | Gastric Cancer | High | < 0.01 |
| KPL-4 | Breast Cancer | High | < 0.01 |
| SK-BR-3 | Breast Cancer | High | < 0.01 |
| HCC1954 | Breast Cancer | High | < 0.01 |
| MKN-7 | Gastric Cancer | Moderate | ~0.1 |
| MKN-45 | Gastric Cancer | Low | ~1 |
| AGS | Gastric Cancer | Non-expressing | > 10 |
Table 2: In Vivo Efficacy of Trastuzumab Deruxtecan (T-DXd) in Solid Tumor Xenograft Models [7][8]
| Xenograft Model | Cancer Type | Treatment Dose (mg/kg) | Tumor Growth Inhibition (%) | Observations |
| NCI-N87 | Gastric Cancer | 5.4 | >100 (complete regression) | Significant tumor regression observed. |
| KPL-4 | Breast Cancer | 5.4 | >100 (complete regression) | Sustained anti-tumor response. |
| Capan-1 | Pancreatic Cancer | 10 | 85 | Potent anti-tumor activity. |
| Patient-Derived Xenograft (HER2+) | Breast Cancer | 5.4 | 95 | Strong efficacy in a patient-derived model. |
| Patient-Derived Xenograft (HER2 low) | Breast Cancer | 10 | 70 | Efficacy observed even in tumors with low HER2 expression. |
Experimental Protocols
Protocol 1: Two-Step ADC Synthesis using this compound
This protocol describes a two-step conjugation strategy where the primary amine of the this compound linker is first activated with a bifunctional crosslinker, which is then reacted with the antibody.
Materials:
-
Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Bifunctional crosslinker (e.g., SMCC - Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Dimethyl sulfoxide (DMSO)
-
Reaction Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Reducing agent (e.g., TCEP - Tris(2-carboxyethyl)phosphine)
-
Size-Exclusion Chromatography (SEC) column
-
UV-Vis Spectrophotometer
-
LC-MS system
Step 1: Activation of this compound with SMCC
-
Dissolve this compound and a 1.5-fold molar excess of SMCC in anhydrous DMSO to prepare stock solutions.
-
In a reaction vial, add the this compound stock solution.
-
Slowly add the SMCC stock solution to the linker solution while gently vortexing.
-
Allow the reaction to proceed at room temperature for 1-2 hours to form the Maleimide-PEG4-GGFG-Dxd intermediate.
-
The reaction can be monitored by LC-MS. The activated linker should be used immediately in the next step.
Step 2: Conjugation of Activated Linker-Payload to the Antibody
-
Antibody Reduction: Partially reduce the interchain disulfide bonds of the mAb by adding a 2 to 5-fold molar excess of TCEP. Incubate at 37°C for 30-60 minutes. This will generate free thiol groups for conjugation.
-
Buffer Exchange: Remove excess TCEP by performing a buffer exchange into Reaction Buffer using a desalting column.
-
Conjugation: Add a 5 to 10-fold molar excess of the Maleimide-PEG4-GGFG-Dxd solution (from Step 1) to the reduced antibody solution.
-
Incubate the reaction at room temperature for 2-4 hours with gentle mixing.
-
Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. Incubate for an additional 20 minutes.
-
Purification: Purify the ADC using an SEC column to remove unconjugated linker-payload and other small molecules.
-
Characterization:
-
Determine the protein concentration by measuring the absorbance at 280 nm.
-
Determine the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy or Hydrophobic Interaction Chromatography (HIC).
-
Confirm the identity and purity of the ADC using SDS-PAGE and LC-MS.
-
Protocol 2: In Vitro Cytotoxicity Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the ADC in solid tumor cell lines using a tetrazolium-based (MTT) assay.
Materials:
-
Target solid tumor cell lines (e.g., SK-BR-3, NCI-N87) and a negative control cell line.
-
Complete cell culture medium.
-
ADC and free Dxd payload.
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
DMSO.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and the free Dxd payload in complete culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the diluted ADC or free payload solutions to the respective wells. Include untreated cells as a control.
-
Incubate the plate for 72-120 hours at 37°C in a humidified CO2 incubator.
-
MTT Assay: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using a non-linear regression analysis.[9]
Protocol 3: In Vitro Bystander Killing Assay (Co-culture Method)
This assay evaluates the ability of the released Dxd payload to kill neighboring antigen-negative tumor cells.[10][11]
Materials:
-
Antigen-positive cell line (e.g., SK-BR-3, HER2-positive).
-
Antigen-negative cell line stably expressing a fluorescent protein (e.g., MCF7-GFP, HER2-negative).
-
Complete cell culture medium.
-
ADC.
-
96-well plates (black-walled, clear bottom for fluorescence).
-
Fluorescence microscope or plate reader.
-
Flow cytometer (optional).
Procedure:
-
Cell Seeding: Seed a mixture of antigen-positive and antigen-negative cells in a 96-well plate. The ratio can be varied (e.g., 1:1, 1:3, 1:5) to assess the effect of proximity. Total cell number should be kept constant.
-
Allow the cells to adhere overnight.
-
ADC Treatment: Treat the co-cultures with serial dilutions of the ADC. Include mono-cultures of each cell line as controls.
-
Incubate for 72-120 hours.
-
Viability Assessment:
-
Fluorescence Measurement: Measure the fluorescence intensity of the GFP-expressing antigen-negative cells. A decrease in fluorescence indicates cell death.
-
Flow Cytometry: Harvest the cells and stain with a viability dye (e.g., Propidium Iodide). Distinguish the two cell populations based on GFP expression and quantify the viability of each.
-
-
Data Analysis: Calculate the percentage of viable antigen-negative cells in the co-culture compared to the untreated co-culture control and the ADC-treated antigen-negative mono-culture. A significant decrease in the viability of antigen-negative cells in the co-culture indicates a bystander effect.
Protocol 4: In Vivo Xenograft Model for Efficacy Studies
This protocol describes a subcutaneous xenograft model to evaluate the anti-tumor efficacy of the ADC.[8][12]
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or Athymic Nude).
-
Solid tumor cell line (e.g., NCI-N87).
-
Matrigel.
-
ADC, vehicle control, and isotype control antibody.
-
Calipers for tumor measurement.
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of tumor cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, isotype control, ADC at different doses).
-
Administer the treatments intravenously (or as appropriate) according to the dosing schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a specific size, or based on a predetermined time point.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) percentage. Statistical analysis can be performed to determine the significance of the anti-tumor effect.
Protocol 5: Linker Stability Assays
A. Plasma Stability Assay
This assay assesses the stability of the ADC in plasma, predicting its in vivo stability.[13]
Materials:
-
ADC.
-
Human, mouse, or rat plasma.
-
Incubator at 37°C.
-
LC-MS system.
Procedure:
-
Incubate the ADC in plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).
-
Immediately process the samples to stop any further degradation (e.g., by adding a precipitation agent and freezing).
-
Analyze the samples by LC-MS to quantify the amount of intact ADC and released payload.
-
Data Analysis: Plot the percentage of intact ADC or the Drug-to-Antibody Ratio (DAR) over time to determine the plasma half-life of the ADC.
B. Lysosomal Stability Assay
This assay evaluates the efficiency of payload release in a simulated lysosomal environment.[14]
Materials:
-
ADC.
-
Isolated liver lysosomes (commercially available).
-
Lysosomal buffer (pH 4.5-5.0).
-
Incubator at 37°C.
-
HPLC or LC-MS system.
Procedure:
-
Incubate the ADC with isolated lysosomes in the lysosomal buffer at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Stop the reaction (e.g., by adding a quenching solution).
-
Analyze the samples by HPLC or LC-MS to quantify the amount of released Dxd payload.
-
Data Analysis: Plot the amount of released payload over time to determine the rate of linker cleavage under lysosomal conditions.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy and safety of trastuzumab deruxtecan in patients with solid tumors: a systematic review and meta-analysis of 3 randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. In Vivo and In Vitro Efficacy of Trastuzumab Deruxtecan in Uterine Serous Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Efficient Conjugation Approach for Coupling Drugs to Native Antibodies via the PtII Linker Lx for Improved Manufacturability of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancernetwork.com [cancernetwork.com]
- 7. scholars.mssm.edu [scholars.mssm.edu]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. orb.binghamton.edu [orb.binghamton.edu]
- 14. iphasebiosci.com [iphasebiosci.com]
Measuring the Drug-to-Antibody Ratio of Amino-PEG4-GGFG-Dxd ADCs: An Application Guide
Introduction
Antibody-drug conjugates (ADCs) are a rapidly advancing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. An ADC consists of a monoclonal antibody (mAb) that specifically binds to a tumor-associated antigen, a potent small-molecule payload, and a chemical linker connecting them. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly influences the therapeutic's efficacy and safety. An optimal DAR ensures sufficient payload delivery to the target cells, while a high drug loading can negatively impact pharmacokinetics and increase toxicity.[1][2][3][4] Therefore, accurate and robust analytical methods for determining the DAR are essential throughout the discovery, development, and manufacturing of ADCs.
This application note provides detailed protocols for measuring the DAR of ADCs constructed with an Amino-PEG4-GGFG-Dxd drug-linker. This system comprises a hydrophilic PEG4 spacer, a cathepsin-cleavable GGFG tetrapeptide linker, and the topoisomerase I inhibitor Dxd (a derivative of exatecan) as the payload.[5][6][7] We will focus on three widely used analytical techniques: Hydrophobic Interaction Chromatography (HIC-HPLC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Structure and Cleavage Mechanism of this compound ADC
The this compound linker is designed for stability in systemic circulation and efficient cleavage within the lysosomal compartment of target cells.[8][9] The GGFG peptide sequence is specifically recognized and cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.[6][8][10] Upon internalization of the ADC and trafficking to the lysosome, enzymatic cleavage of the linker releases the active Dxd payload to induce cell death.
Analytical Methods for DAR Determination
The choice of analytical method for DAR measurement depends on the conjugation strategy (e.g., cysteine vs. lysine) and the level of detail required.
Hydrophobic Interaction Chromatography (HIC-HPLC)
HIC is a non-denaturing chromatographic technique that separates molecules based on their hydrophobicity.[11] The conjugation of the relatively hydrophobic Dxd payload to the mAb increases the overall hydrophobicity of the ADC. HIC can resolve ADC species with different numbers of conjugated drugs, allowing for the determination of the drug load distribution and the calculation of the average DAR.[11][12][13] This method is particularly well-suited for cysteine-linked ADCs.[4][12]
-
Sample Preparation:
-
Dilute the ADC sample to a final concentration of 1 mg/mL in a buffer such as 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.
-
-
HPLC System and Column:
-
System: Agilent 1290 Infinity II Bio LC System or equivalent.[14]
-
Column: A HIC column such as Tosoh TSKgel Butyl-NPR, 4.6 mm x 3.5 cm, 2.5 µm, or equivalent.
-
Column Temperature: 25 °C.
-
Detection: UV at 280 nm.
-
-
Mobile Phases:
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.[14]
-
-
Gradient Elution:
-
A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) is used to elute the ADC species. The unconjugated antibody (DAR 0) elutes first, followed by species with increasing DAR values.
-
| Time (min) | % Mobile Phase B |
| 0 | 0 |
| 20 | 100 |
| 25 | 100 |
| 26 | 0 |
| 30 | 0 |
-
Data Analysis:
-
Integrate the peak areas for each DAR species (DAR 0, DAR 2, DAR 4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of each species) / 100
-
The HIC chromatogram will show a series of peaks, each corresponding to a different drug-loaded species. The peak area is proportional to the relative abundance of each species.
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR 0 | 5.2 | 5.8 |
| DAR 2 | 8.7 | 15.3 |
| DAR 4 | 11.5 | 45.1 |
| DAR 6 | 13.9 | 23.4 |
| DAR 8 | 15.8 | 10.4 |
Calculated Average DAR = (5.80 + 15.32 + 45.14 + 23.46 + 10.4*8) / 100 = 4.34
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a denaturing technique that separates molecules based on their hydrophobicity. For cysteine-linked ADCs, the antibody must first be reduced to separate the light and heavy chains.[12] RP-HPLC can then separate the unconjugated light and heavy chains from their drug-conjugated counterparts.[12][15] The average DAR is calculated from the weighted peak areas of the different chain species.[12][]
-
Sample Preparation (Reduction):
-
To 100 µg of the ADC sample, add Dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate at 37 °C for 30 minutes to reduce the interchain disulfide bonds.
-
-
HPLC System and Column:
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
-
Gradient Elution:
-
A gradient from lower to higher organic content is used to elute the chains.
-
| Time (min) | % Mobile Phase B |
| 0 | 25 |
| 20 | 45 |
| 22 | 90 |
| 25 | 90 |
| 26 | 25 |
| 30 | 25 |
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the light chain (L0), drug-conjugated light chain (L1), heavy chain (H0), and drug-conjugated heavy chain species (H1, H2, H3).
-
Calculate the weighted average DAR using the formula: Average DAR = Σ (% Peak Area of each chain × Number of drugs on chain)
-
The RP-HPLC chromatogram of the reduced ADC will show peaks for the light chain, heavy chain, and their respective drug-conjugated forms.
| Chain Species | Retention Time (min) | Peak Area (%) | Drugs per Chain |
| Light Chain (L0) | 8.1 | 48.5 | 0 |
| Light Chain + 1 Drug (L1) | 9.5 | 51.5 | 1 |
| Heavy Chain (H0) | 12.3 | 0 | 0 |
| Heavy Chain + 1 Drug (H1) | 13.8 | 18.2 | 1 |
| Heavy Chain + 2 Drugs (H2) | 15.1 | 55.3 | 2 |
| Heavy Chain + 3 Drugs (H3) | 16.2 | 26.5 | 3 |
Calculated Average DAR = (0.515 * 1) * 2 + (0.182 * 1 + 0.553 * 2 + 0.265 * 3) * 2 = 1.03 + 4.16 = 5.19
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides a direct measurement of the molecular weights of the different ADC species, offering a highly accurate method for DAR determination.[19][20] The ADC sample can be analyzed intact or after reduction. The high resolution of modern mass spectrometers allows for the identification of different drug-loaded species and even different glycoforms.[21]
-
Sample Preparation:
-
LC-MS System:
-
LC Method:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
A shallow gradient is typically used to desalt the sample and elute the intact ADC into the mass spectrometer.
-
-
MS Method:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Range: m/z 1000-4000.
-
The instrument is operated in intact protein mode.
-
-
Data Analysis:
-
The raw mass spectrum, which shows a distribution of charge states, is deconvoluted to obtain the zero-charge mass spectrum.
-
The deconvoluted spectrum shows peaks corresponding to the different DAR species.
-
The relative abundance of each species is determined from the peak intensities.
-
The weighted average DAR is calculated using the formula: Average DAR = Σ (Relative Abundance of each species × DAR of each species) / 100
-
The deconvoluted mass spectrum will display a series of peaks, each representing the mass of the antibody with a specific number of conjugated drugs.
| DAR Species | Observed Mass (Da) | Relative Abundance (%) |
| DAR 0 | 148,050 | 6.1 |
| DAR 2 | 150,225 | 15.9 |
| DAR 4 | 152,400 | 44.5 |
| DAR 6 | 154,575 | 23.0 |
| DAR 8 | 156,750 | 10.5 |
Calculated Average DAR = (6.10 + 15.92 + 44.54 + 23.06 + 10.5*8) / 100 = 4.31
References
- 1. hpst.cz [hpst.cz]
- 2. agilent.com [agilent.com]
- 3. ymc.eu [ymc.eu]
- 4. pharmiweb.com [pharmiweb.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. NHS-PEG4-GGFP-DXD | BroadPharm [broadpharm.com]
- 8. iphasebiosci.com [iphasebiosci.com]
- 9. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. cellmosaic.com [cellmosaic.com]
- 12. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. agilent.com [agilent.com]
- 15. researchgate.net [researchgate.net]
- 17. agilent.com [agilent.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 20. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. lcms.cz [lcms.cz]
Application Notes and Protocols for Cell-Based Assays to Evaluate the Bystander Killing of Dxd
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that deliver potent cytotoxic agents to cancer cells expressing a specific surface antigen. A key feature of advanced ADCs is the "bystander killing effect," which enables the elimination of antigen-negative (Ag-) tumor cells located near antigen-positive (Ag+) cells.[1][2] This phenomenon is critical for treating heterogeneous tumors where antigen expression can be varied.[2]
Deruxtecan (Dxd) is a potent topoisomerase I inhibitor payload used in successful ADCs like Trastuzumab Deruxtecan (T-DXd).[3][4] The bystander effect of Dxd-based ADCs is primarily attributed to the high membrane permeability of the Dxd payload.[3][5][6] After the ADC is internalized by an Ag+ cell, the linker is cleaved, releasing Dxd. Due to its physicochemical properties, Dxd can then diffuse out of the target cell and into neighboring tumor cells, inducing DNA damage and apoptosis regardless of their antigen expression status.[1][3][]
These application notes provide detailed protocols for two standard in vitro cell-based assays used to quantify the bystander killing effect of Dxd-based ADCs: the Co-Culture Bystander Killing Assay and the Conditioned Medium Transfer Assay .[2][8]
Mechanism of Dxd-Mediated Bystander Killing
The bystander effect of a Dxd-based ADC is a multi-step process that begins with specific targeting of an antigen-positive cancer cell and results in the death of adjacent antigen-negative cells.
-
Binding and Internalization: The ADC's antibody component binds specifically to its target antigen on the surface of an Ag+ tumor cell.[3] The ADC-antigen complex is then internalized, typically through endocytosis.[3]
-
Payload Release: Inside the cell, the complex is trafficked to lysosomes, where acidic conditions and lysosomal enzymes like cathepsins cleave the linker, liberating the Dxd payload.[3][5] Some evidence also suggests that extracellular proteases in the tumor microenvironment can cleave the linker, releasing the payload externally.[5][9]
-
Payload Diffusion: The released Dxd, being highly membrane-permeable, can diffuse across the plasma membrane of the Ag+ cell into the surrounding tumor microenvironment.[3][5][6]
-
Bystander Cell Killing: Dxd enters adjacent Ag- cells, where it inhibits topoisomerase I, leading to DNA double-strand breaks and ultimately triggering apoptosis.[1][4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 4. researchgate.net [researchgate.net]
- 5. Immunogenic cell death and bystander killing: expanding the therapeutic potential of modern antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Assessing ADC Internalization and Payload Release
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The efficacy of an ADC is critically dependent on a series of events: binding to the target antigen on the cancer cell surface, internalization of the ADC-antigen complex, and subsequent release of the cytotoxic payload inside the cell.[1][2][3] Therefore, robust and quantitative assessment of each of these steps is essential for the successful development of novel ADCs.
These application notes provide detailed protocols for key in vitro and in vivo methods to assess ADC internalization and payload release. The methodologies are designed to guide researchers in selecting optimal ADC candidates and understanding their mechanisms of action.
Section 1: Assessment of ADC Internalization
The internalization of an ADC is the critical first step for delivering the payload into the target cell.[4][5] The rate and extent of internalization can significantly impact the therapeutic window of an ADC.[2][6] Several methods can be employed to quantify and visualize ADC internalization.
Immunofluorescence Microscopy for Visualizing Internalization
Immunofluorescence microscopy allows for the direct visualization of ADC localization within the cell, confirming its internalization and providing insights into its subcellular trafficking.[7][8]
Experimental Protocol:
-
Cell Seeding: Seed target cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.[9]
-
ADC Incubation: Treat the cells with the fluorescently labeled ADC at a predetermined concentration (e.g., 1-10 µg/mL) and incubate at 37°C for various time points (e.g., 0.5, 2, 6, 24 hours) to monitor the kinetics of internalization. A 4°C control should be included where internalization is inhibited.[7]
-
Washing: After incubation, wash the cells three times with cold PBS to remove unbound ADC.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[10]
-
Permeabilization (Optional): If co-staining with intracellular markers, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[9]
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBST) for 30 minutes.[9]
-
Co-staining (Optional): To determine subcellular localization, incubate with primary antibodies against organelle markers (e.g., LAMP1 for lysosomes, EEA1 for early endosomes) followed by fluorescently labeled secondary antibodies.[11]
-
Nuclear Staining: Counterstain the nuclei with DAPI.[7]
-
Mounting and Imaging: Mount the coverslips onto microscope slides and image using a confocal microscope.[8]
Data Presentation:
| Time Point | Temperature | ADC Localization | Co-localization with Lysosomal Marker (e.g., LAMP1) |
| 0.5 hr | 37°C | Punctate staining in the cytoplasm | Partial co-localization |
| 2 hr | 37°C | Increased cytoplasmic puncta | Increased co-localization |
| 6 hr | 37°C | Strong perinuclear accumulation | High degree of co-localization |
| 24 hr | 37°C | Persistent strong signal | High degree of co-localization |
| 24 hr | 4°C | Membrane staining only | No co-localization |
Flow Cytometry for Quantifying Internalization
Flow cytometry offers a high-throughput method to quantify the amount of internalized ADC on a per-cell basis, enabling the screening of multiple ADC candidates.[4][8]
Experimental Protocol (Quench-based Assay):
-
Cell Preparation: Harvest target cells and resuspend them in FACS buffer (PBS with 1% BSA).
-
ADC Incubation: Incubate the cells with a fluorescently labeled ADC on ice for 30 minutes to allow binding but prevent internalization.
-
Internalization Induction: Shift the temperature to 37°C and incubate for various time points to allow internalization. Keep a control sample on ice.
-
Quenching: Add an anti-fluorophore quenching antibody to the samples and incubate on ice for 30 minutes. This will quench the fluorescence of the ADC remaining on the cell surface.[11][12]
-
Data Acquisition: Analyze the cells by flow cytometry. The remaining fluorescence intensity corresponds to the internalized ADC.[13]
-
Data Analysis: Calculate the percentage of internalization as follows: % Internalization = [(MFI of quenched sample at 37°C) / (MFI of unquenched sample at 37°C)] x 100.[12]
Data Presentation:
| ADC Candidate | Time Point (hr) | % Internalization (Mean ± SD) |
| ADC-A | 0.5 | 15 ± 2.1 |
| ADC-A | 2 | 45 ± 3.5 |
| ADC-A | 6 | 78 ± 4.2 |
| ADC-B | 0.5 | 8 ± 1.5 |
| ADC-B | 2 | 25 ± 2.8 |
| ADC-B | 6 | 55 ± 3.9 |
Radiolabeling for In Vivo and In Vitro Quantification
Radiolabeling the antibody or payload allows for highly sensitive and quantitative assessment of ADC biodistribution and internalization in both in vitro and in vivo settings.[14][15][16]
Experimental Protocol (In Vitro):
-
Radiolabeling: Label the ADC with a suitable radioisotope (e.g., ¹²⁵I for the antibody, ³H or ¹⁴C for the payload).[14]
-
Cell Treatment: Treat cells with the radiolabeled ADC at a known concentration and specific activity.
-
Incubation: Incubate at 37°C for various time points.
-
Surface-bound vs. Internalized: To differentiate between surface-bound and internalized ADC, treat one set of cells with an acidic buffer (e.g., glycine-HCl, pH 2.5) to strip surface-bound radioactivity.
-
Cell Lysis and Counting: Lyse the cells and measure the radioactivity in the lysate using a gamma or beta counter.
-
Quantification: Calculate the amount of internalized ADC based on the specific activity of the radiolabeled conjugate.
Data Presentation:
| Time Point (hr) | Total Cell-Associated Radioactivity (DPM/10⁶ cells) | Internalized Radioactivity (DPM/10⁶ cells) |
| 1 | 15,000 | 5,000 |
| 4 | 45,000 | 25,000 |
| 24 | 90,000 | 75,000 |
Section 2: Assessment of ADC Payload Release
The release of the cytotoxic payload from the ADC is the final and crucial step for its therapeutic effect.[3] This typically occurs in the lysosome following internalization and degradation of the antibody.[1][17]
Lysosomal Trafficking and Degradation Assays
These assays confirm that the ADC is trafficked to the lysosome and that the linker is susceptible to cleavage in the lysosomal environment.
Experimental Protocol (LysoTracker Co-localization):
-
Cell Seeding and ADC Incubation: Follow steps 1 and 2 from the Immunofluorescence Microscopy protocol.
-
Lysosomal Staining: Prior to fixation, incubate the cells with LysoTracker dye (a fluorescent probe that accumulates in acidic organelles like lysosomes) according to the manufacturer's instructions.
-
Washing, Fixation, and Imaging: Proceed with washing, fixation, and imaging as described in the immunofluorescence protocol.
-
Analysis: Analyze the co-localization between the fluorescently labeled ADC and the LysoTracker signal.
Experimental Protocol (In Vitro Lysosomal Release Assay):
-
Lysosomal Extract Preparation: Isolate lysosomes from target cells or use commercially available lysosomal fractions or enzymes like cathepsin B.[18][19]
-
ADC Incubation: Incubate the ADC with the lysosomal extract at 37°C in an acidic buffer (pH 4.5-5.5) for various time points.[20]
-
Sample Processing: Stop the reaction and process the samples to separate the released payload from the intact ADC (e.g., by protein precipitation or solid-phase extraction).
-
LC-MS Analysis: Analyze the supernatant by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the released payload and any metabolites.[18][21][22]
Data Presentation:
| Time (hr) | Released Payload Concentration (ng/mL) |
| 0 | < LOD |
| 2 | 50 |
| 8 | 250 |
| 24 | 800 |
| LOD: Limit of Detection |
Bystander Effect Assays
For ADCs with membrane-permeable payloads, the released drug can diffuse out of the target cell and kill neighboring antigen-negative cells, a phenomenon known as the bystander effect.[23][24]
Experimental Protocol (Co-culture Assay):
-
Cell Labeling: Label the antigen-negative bystander cells with a fluorescent marker (e.g., GFP) for easy identification.
-
Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells at a defined ratio (e.g., 1:1, 1:5).[24][25]
-
ADC Treatment: Treat the co-culture with the ADC at various concentrations.[26]
-
Incubation: Incubate for a period sufficient to observe cytotoxicity (e.g., 72-96 hours).
-
Viability Assessment: Measure the viability of the antigen-negative (GFP-positive) cell population using flow cytometry or high-content imaging.[27]
Data Presentation:
| ADC Concentration (nM) | % Viability of Antigen-Negative Cells (Co-culture) | % Viability of Antigen-Negative Cells (Monoculture) |
| 0.1 | 95 | 98 |
| 1 | 70 | 95 |
| 10 | 30 | 92 |
| 100 | 5 | 90 |
Mass Spectrometry for Payload Quantification
Mass spectrometry is a powerful analytical technique for the absolute quantification of the released payload from complex biological matrices.[28][29]
Experimental Protocol (Intracellular Payload Quantification):
-
Cell Treatment: Treat a known number of cells with the ADC for a specific duration.
-
Cell Lysis: After incubation, wash the cells thoroughly and lyse them using a suitable lysis buffer.
-
Sample Extraction: Extract the payload from the cell lysate using liquid-liquid extraction or solid-phase extraction.
-
LC-MS/MS Analysis: Quantify the payload in the extract using a validated LC-MS/MS method with an appropriate internal standard.[30]
-
Data Normalization: Normalize the amount of payload to the number of cells or total protein content.
Data Presentation:
| ADC | Treatment Time (hr) | Intracellular Payload (ng/10⁶ cells) |
| ADC-X | 4 | 1.2 |
| ADC-X | 24 | 8.5 |
| ADC-Y | 4 | 0.5 |
| ADC-Y | 24 | 3.1 |
Section 3: Visualizations
Caption: ADC Internalization and Payload Release Pathway.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Unlocking the Secrets of Antibody‑Drug Conjugates – Inside the World of Antibody Internalization-DIMA BIOTECH [dimabio.com]
- 3. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 5. ADC Internalization Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 6. Quantitative pharmacology in antibody-drug conjugate development: armed antibodies or targeted small molecules? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-biolabs.com [creative-biolabs.com]
- 8. adcreview.com [adcreview.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. ptglab.com [ptglab.com]
- 11. Quantitative Assessment of Antibody Internalization with Novel Monoclonal Antibodies against Alexa Fluorophores | PLOS One [journals.plos.org]
- 12. Antibody Internalization | Thermo Fisher Scientific - US [thermofisher.com]
- 13. A Cell-Based Internalization and Degradation Assay with an Activatable Fluorescence–Quencher Probe as a Tool for Functional Antibody Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Application of Radiolabeling Techniques in ADC PK Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. blog.championsoncology.com [blog.championsoncology.com]
- 16. blog.championsoncology.com [blog.championsoncology.com]
- 17. researchgate.net [researchgate.net]
- 18. Determination of Antibody-Drug Conjugate Released Payload Species Using Directed in Vitro Assays and Mass Spectrometric Interrogation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. aacrjournals.org [aacrjournals.org]
- 21. chromatographytoday.com [chromatographytoday.com]
- 22. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 23. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. agilent.com [agilent.com]
- 26. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 27. aacrjournals.org [aacrjournals.org]
- 28. Antibody-Drug Conjugate (ADC) Analysis with HRMS — Qmera Pharmaceuticals [qmerapharma.com]
- 29. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Digestion-Free Middle-Down Mass Spectrometry Method for Absolute Quantification of Conjugated Payload from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amino-PEG4-GGFG-Dxd in Preclinical Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG4-GGFG-Dxd is a sophisticated drug-linker conjugate designed for the development of Antibody-Drug Conjugates (ADCs). This system leverages a highly potent topoisomerase I inhibitor, Dxd (deruxtecan), as the cytotoxic payload. The payload is attached to a monoclonal antibody (mAb) via a purposefully engineered linker. This linker consists of a hydrophilic tetra-polyethylene glycol (PEG4) spacer and a Gly-Gly-Phe-Gly (GGFG) peptide sequence. The GGFG motif is specifically designed to be cleaved by lysosomal proteases, such as cathepsins, which are often upregulated in the tumor microenvironment. This targeted cleavage mechanism ensures the conditional release of Dxd within cancer cells, maximizing its anti-tumor activity while minimizing systemic toxicity.[1][2][3] The inclusion of the PEG4 spacer is intended to improve the hydrophilicity and pharmacokinetic properties of the resulting ADC.[4][5]
These application notes provide a comprehensive overview of the use of ADCs constructed with the this compound linker in preclinical xenograft models. Detailed protocols for key experiments are provided to guide researchers in the evaluation of ADC efficacy and mechanism of action.
Mechanism of Action
The therapeutic efficacy of an ADC utilizing the this compound system is a multi-step process that begins with the specific binding of the ADC's monoclonal antibody component to a target antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex.[6]
Once internalized, the ADC is trafficked to the lysosome. The acidic environment and the presence of proteases, particularly cathepsin B and L, within the lysosome facilitate the cleavage of the GGFG peptide linker.[1] This cleavage releases the Dxd payload into the cytoplasm. Dxd, a potent topoisomerase I inhibitor, then translocates to the nucleus where it interferes with DNA replication, leading to DNA damage and ultimately inducing apoptosis (programmed cell death) in the cancer cell.[7][8][9][10][11]
Data Presentation: In Vivo Efficacy in Xenograft Models
While specific in vivo efficacy data for an ADC utilizing the precise this compound linker is not extensively available in the public domain, data from structurally similar ADCs, such as Trastuzumab deruxtecan (T-DXd), which employs a GGFG-Dxd linker, provide valuable insights into the expected performance. The inclusion of a PEG4 spacer is anticipated to enhance the pharmacokinetic profile, potentially leading to improved tumor uptake and efficacy.
The following tables summarize representative data from preclinical xenograft studies of ADCs with GGFG-Dxd linkers.
Table 1: In Vivo Tumor Growth Inhibition in a HER2-Positive Gastric Cancer Xenograft Model (NCI-N87)
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| Vehicle Control | - | QW | 0 | [8][12] |
| Trastuzumab-GGFG-Dxd (T-DXd) | 10 | Single Dose | Significant Inhibition | [8][12] |
| Trastuzumab-Exo-linker-Dxd | 10 | Single Dose | Comparable to T-DXd | [8][12] |
Note: This data is based on a comparative study and specific percentage of tumor growth inhibition was not provided in the abstract. The study indicated comparable tumor inhibition between the two ADCs.
Table 2: In Vivo Efficacy in a Cholangiocarcinoma Patient-Derived Xenograft (PDX) Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Outcome | Reference |
| Vehicle Control | - | Not Specified | Progressive Tumor Growth | [13] |
| IgG-DXd (non-targeting) | Not Specified | Not Specified | Minimal Effect | [13] |
| ICAM1-MC-GGFG-DXd | Not Specified | Not Specified | Potent and Sustained Tumor Attenuation | [13] |
Experimental Protocols
Detailed methodologies are crucial for the successful execution and interpretation of preclinical xenograft studies. The following protocols provide a framework for evaluating ADCs with an this compound linker.
Protocol 1: Establishment of a Cell Line-Derived Xenograft (CDX) Model (e.g., NCI-N87)
1. Cell Culture:
-
Culture NCI-N87 human gastric cancer cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
2. Cell Harvesting:
-
When cells reach 80-90% confluency, wash them with phosphate-buffered saline (PBS) and detach using trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cells.
3. Cell Preparation for Implantation:
-
Resuspend the cell pellet in sterile PBS or a mixture of PBS and Matrigel (1:1 ratio) at a concentration of 5-10 x 10^6 cells per 100-200 µL.
4. Subcutaneous Implantation:
-
Use immunodeficient mice (e.g., NOD-SCID or athymic nude mice), 6-8 weeks old.
-
Subcutaneously inject the cell suspension into the right flank of each mouse using a 27-gauge needle.
5. Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Measure tumor volume 2-3 times per week using digital calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
6. Randomization:
-
When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups.
Protocol 2: Establishment of a Patient-Derived Xenograft (PDX) Model
1. Tumor Tissue Acquisition:
-
Obtain fresh tumor tissue from surgical resections or biopsies under sterile conditions and with appropriate ethical approvals.
-
Transport the tissue to the laboratory in a suitable transport medium on ice.
2. Tissue Processing:
-
Wash the tissue with sterile PBS containing antibiotics.
-
Mechanically mince the tissue into small fragments (1-3 mm³).
-
(Optional) Enzymatically digest the tissue fragments to obtain a single-cell suspension.
3. Implantation:
-
Anesthetize immunodeficient mice (e.g., NOD-SCID).
-
Make a small incision in the skin on the flank and create a subcutaneous pocket.
-
Implant a single tumor fragment into the pocket.
-
Suture or staple the incision.
4. Tumor Growth and Passaging:
-
Monitor the mice for tumor growth.
-
When the primary tumor (P0) reaches a specified size (e.g., 1000-1500 mm³), euthanize the mouse and aseptically excise the tumor.
-
Process the tumor as described above and implant fragments into a new cohort of mice for passaging (P1, P2, etc.) to expand the model.
Protocol 3: ADC In Vivo Efficacy Study
1. ADC Preparation and Administration:
-
Reconstitute the lyophilized ADC (antibody conjugated with this compound) in a sterile vehicle solution as recommended by the manufacturer.
-
Administer the ADC to the tumor-bearing mice, typically via intravenous (i.v.) injection into the tail vein.
-
The control group should receive the vehicle solution. An isotype control ADC (a non-targeting antibody with the same linker-drug) is also recommended.
2. Treatment and Monitoring:
-
Administer the treatment according to the predetermined dosing schedule (e.g., once weekly, bi-weekly).
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Measure tumor volume 2-3 times per week.
3. Endpoint and Data Analysis:
-
The study endpoint may be a specific tumor volume, a predetermined time point, or signs of significant toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
-
Analyze the data for statistical significance.
4. Ethical Considerations:
-
All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body.
-
Efforts should be made to minimize animal suffering, and humane endpoints should be clearly defined.
Conclusion
The this compound drug-linker system represents a promising platform for the development of next-generation ADCs. The combination of a potent topoisomerase I inhibitor, a protease-cleavable linker, and a hydrophilic PEG spacer offers the potential for enhanced efficacy and an improved safety profile. The protocols and data presented in these application notes provide a valuable resource for researchers engaged in the preclinical evaluation of ADCs based on this technology in xenograft models. Rigorous and well-designed in vivo studies are essential to validate the therapeutic potential of these novel anti-cancer agents and to guide their translation into clinical applications.
References
- 1. Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. onclive.com [onclive.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. njbio.com [njbio.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Antibody-drug conjugates in cancer therapy: current advances and prospects for breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Predictive Simulations in Preclinical Oncology to Guide the Translation of Biologics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
Application Notes and Protocols for Lysosomal Trafficking Studies of GGFG-Linked ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapies. The efficacy of ADCs with cleavable linkers is critically dependent on their efficient internalization, trafficking to the lysosome, and subsequent enzymatic cleavage of the linker to release the cytotoxic payload. The Gly-Gly-Phe-Gly (GGFG) tetrapeptide linker is a key component of several successful ADCs, including trastuzumab deruxtecan (Enhertu®). This linker is designed to be stable in systemic circulation but is efficiently cleaved by lysosomal proteases, such as Cathepsin B and L, which are often overexpressed in tumor cells.[1][2]
These application notes provide detailed protocols for studying the lysosomal trafficking of GGFG-linked ADCs, from initial internalization to payload release and bystander killing effect.
Key Signaling Pathways and Experimental Workflows
The overall process of a GGFG-linked ADC's mechanism of action involves several key steps, as illustrated in the following diagrams.
Data Presentation
Table 1: Internalization of a GGFG-Linked Anti-HER2 ADC in Different Breast Cancer Cell Lines
| Cell Line | HER2 Expression Level | % Internalization (1 hour) | % Internalization (4 hours) | % Internalization (24 hours) |
| SK-BR-3 | High (HER2+++) | 25% | 60% | 85% |
| BT-474 | High (HER2+++) | 20% | 55% | 80% |
| MDA-MB-453 | Moderate (HER2++) | 15% | 40% | 70% |
| MCF-7 | Low (HER2+) | 5% | 15% | 30% |
Note: Data are representative and may vary based on the specific ADC, cell line, and experimental conditions.
Table 2: Lysosomal Co-localization of a GGFG-Linked Anti-HER2 ADC
| Cell Line | Time Point | % Co-localization with Lysosomes (Pearson's Coefficient) |
| SK-BR-3 | 4 hours | 0.75 ± 0.08 |
| SK-BR-3 | 24 hours | 0.85 ± 0.05 |
| MCF-7 | 24 hours | 0.45 ± 0.12 |
Note: Pearson's coefficient ranges from -1 to 1, where 1 indicates perfect co-localization. Data are representative.
Table 3: In Vitro Payload (DXd) Release from Trastuzumab Deruxtecan (T-DXd) in HER2-Positive Cancer Cells
| Cell Line | HER2 Receptors/Cell | Released DXd AUC (nM·day) at 10 mg/kg T-DXd in Xenografts |
| NCI-N87 | 3.5 x 10⁶ | 493.6 |
| JIMT-1 | 3.8 x 10⁵ | Not specified |
| MDA-MB-468 | 4800 | 156.5 |
Source: Adapted from quantitative evaluation of trastuzumab deruxtecan pharmacokinetics and pharmacodynamics in mouse models.[3][4]
Table 4: Bystander Killing Effect of a GGFG-Linked ADC in a Co-culture System
| Co-culture Ratio (HER2+ : HER2-) | % Viability of HER2- Cells (MCF7-GFP) | Bystander Effect Coefficient (φBE) |
| 0:100 (Control) | 95% | 0 |
| 50:50 | 61% | 0.39 |
| 75:25 | 45% | Not specified |
| 90:10 | 28% | Not specified |
Source: Adapted from quantitative characterization of in vitro bystander effect of antibody-drug conjugates.[5][6] The Bystander Effect Coefficient (φBE) is a measure of the extent of bystander killing.
Experimental Protocols
ADC Internalization Assay by Flow Cytometry
Objective: To quantify the rate and extent of ADC internalization into target cells.
Materials:
-
GGFG-linked ADC labeled with a fluorescent dye (e.g., Alexa Fluor 488).
-
Target cancer cell lines with varying antigen expression.
-
Control isotype-matched antibody labeled with the same fluorescent dye.
-
Cell culture medium and supplements.
-
Trypsin-EDTA or other cell detachment solution.
-
Flow cytometry buffer (e.g., PBS with 2% FBS).
-
Trypan blue or other viability dye.
-
Flow cytometer.
Protocol:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
ADC Incubation: On the day of the experiment, replace the culture medium with fresh medium containing the fluorescently labeled GGFG-ADC or control antibody at a predetermined concentration (e.g., 10 µg/mL).
-
Time Course: Incubate the cells at 37°C for various time points (e.g., 0, 1, 4, 24 hours). For the 0-hour time point, perform all steps on ice to measure surface binding without internalization.
-
Cell Harvesting: At each time point, wash the cells twice with cold PBS to remove unbound antibody. Detach the cells using Trypsin-EDTA.
-
Staining for Surface-Bound ADC: To distinguish between surface-bound and internalized ADC, you can use a quenching antibody that recognizes the fluorescent dye on the surface-bound ADC.
-
Flow Cytometry Analysis: Resuspend the cells in flow cytometry buffer and analyze them on a flow cytometer.
-
Data Analysis: The percentage of internalization can be calculated as the ratio of the mean fluorescence intensity (MFI) of the quenched sample (internalized ADC) to the MFI of the unquenched sample (total cell-associated ADC) for each time point.
Lysosomal Co-localization by Confocal Microscopy
Objective: To visualize and quantify the co-localization of the GGFG-linked ADC with lysosomes.
Materials:
-
GGFG-linked ADC labeled with a fluorescent dye (e.g., Alexa Fluor 488).
-
Target cancer cell lines.
-
Lysosomal marker (e.g., LysoTracker Red DND-99 or anti-LAMP1 antibody followed by a fluorescently labeled secondary antibody).
-
Glass-bottom dishes or coverslips.
-
Paraformaldehyde (PFA) for fixation.
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100).
-
Blocking buffer (e.g., PBS with 5% BSA).
-
Mounting medium with DAPI.
-
Confocal microscope.
Protocol:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight.
-
ADC Incubation: Treat the cells with the fluorescently labeled GGFG-ADC at a specified concentration and incubate for the desired time points (e.g., 4 and 24 hours) at 37°C.
-
Lysosomal Staining (Live Cell Imaging): If using a live-cell lysosomal dye like LysoTracker, add it to the cells for the last 30-60 minutes of the ADC incubation period.
-
Fixation and Permeabilization (Fixed Cell Imaging): If using an antibody-based lysosomal marker, wash the cells with PBS, fix with 4% PFA for 15 minutes, and then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Immunostaining (Fixed Cell Imaging): Block the cells with blocking buffer for 1 hour, then incubate with the primary anti-LAMP1 antibody overnight at 4°C. The next day, wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Image Acquisition: Mount the coverslips and acquire images using a confocal microscope. Capture images in the channels corresponding to the ADC, the lysosomal marker, and DAPI (for nuclei).
-
Image Analysis: Use image analysis software (e.g., ImageJ with the Coloc 2 plugin) to quantify the degree of co-localization between the ADC and lysosomal signals. Calculate the Pearson's correlation coefficient.
Payload Release Assay by LC-MS/MS
Objective: To quantify the amount of payload released from the GGFG-linked ADC within the cells.
Materials:
-
GGFG-linked ADC.
-
Target cancer cell lines.
-
Cell lysis buffer.
-
Protein precipitation solution (e.g., acetonitrile with an internal standard).
-
LC-MS/MS system.
-
Payload standard for calibration curve.
Protocol:
-
Cell Treatment: Treat a known number of cells with the GGFG-ADC at a specific concentration for various time points.
-
Cell Lysis: At each time point, wash the cells thoroughly to remove any extracellular ADC. Lyse the cells using a suitable lysis buffer.
-
Protein Precipitation: Add cold acetonitrile with an internal standard to the cell lysate to precipitate proteins and release the intracellular payload.
-
Sample Preparation: Centrifuge the samples to pellet the precipitated protein and collect the supernatant containing the released payload.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released payload.
-
Data Analysis: Generate a standard curve using the payload standard to determine the absolute amount of released payload in the cell lysates. Express the data as the amount of payload released per million cells.
Bystander Effect Assay (Co-culture)
Objective: To assess the ability of the released payload from the GGFG-linked ADC to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) cancer cell line.
-
Antigen-negative (Ag-) cancer cell line, stably expressing a fluorescent protein (e.g., GFP) for easy identification.
-
GGFG-linked ADC.
-
Cell culture plates (96-well).
-
Cell viability reagent (e.g., CellTiter-Glo® or similar).
-
Fluorescence microscope or high-content imaging system.
Protocol:
-
Cell Seeding: Seed the Ag+ and Ag- cells together in a 96-well plate at different ratios (e.g., 0:100, 25:75, 50:50, 75:25, 90:10, 100:0).
-
ADC Treatment: After the cells have adhered, treat the co-cultures with a range of concentrations of the GGFG-ADC. Include an untreated control.
-
Incubation: Incubate the plates for a period sufficient to observe cytotoxicity (e.g., 72-120 hours).
-
Viability Assessment:
-
Fluorescence Imaging: At the end of the incubation, use a fluorescence microscope or high-content imager to count the number of viable GFP-expressing Ag- cells in each well.
-
Luminescence-based Assay: Alternatively, use a total cell viability assay like CellTiter-Glo® to measure the overall viability in each well. This would then be compared to the viability of the Ag- monoculture.
-
-
Data Analysis: Compare the viability of the Ag- cells in the co-culture conditions to their viability when cultured alone (0:100 ratio) at the same ADC concentrations. A significant decrease in the viability of Ag- cells in the presence of Ag+ cells indicates a bystander effect. The Bystander Effect Coefficient (φBE) can be calculated to quantify this effect.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Trastuzumab deruxtecan (DS-8201a), a HER2-Targeting Antibody–Drug Conjugate with Topoisomerase I Inhibitor Payload, Shows Antitumor Activity in Uterine and Ovarian Carcinosarcoma with HER2/neu Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative evaluation of trastuzumab deruxtecan pharmacokinetics and pharmacodynamics in mouse models of varying degrees of HER2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to prevent aggregation of ADCs with Amino-PEG4-GGFG-Dxd
Technical Support Center: Amino-PEG4-GGFG-Dxd ADCs
Welcome to the technical support center for Antibody-Drug Conjugates (ADCs) utilizing the this compound linker-payload system. This guide provides troubleshooting advice and practical protocols to help you prevent and mitigate ADC aggregation, a critical challenge in development.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the conjugation, purification, and storage of ADCs bearing the hydrophobic Dxd payload.
Q1: What are the primary causes of aggregation for ADCs using the this compound linker-payload?
A1: The primary driver of aggregation is the highly hydrophobic nature of the Dxd (Deruxtecan) payload.[] While the Amino-PEG4 component is a hydrophilic linker designed to improve solubility, a high number of conjugated Dxd molecules can create hydrophobic patches on the antibody's surface.[2][3] These patches promote self-association and the formation of high molecular weight aggregates (HMWA) to minimize their exposure to the aqueous environment.[3][4] Other contributing factors include suboptimal buffer conditions (e.g., pH near the antibody's isoelectric point), the use of organic co-solvents during conjugation, and physical stress like freeze-thaw cycles.[2][5]
Q2: My ADC is precipitating during the conjugation reaction. What steps can I take to prevent this?
A2: Precipitation during conjugation is often due to the ADC becoming insoluble as the hydrophobic payload is attached. Consider the following immediate troubleshooting steps:
-
Introduce an Organic Co-solvent: Adding a limited amount (e.g., 5-10%) of a water-miscible organic co-solvent like DMSO or propylene glycol to the reaction buffer can help solubilize the hydrophobic payload-linker and the increasingly hydrophobic ADC.
-
Optimize Reaction pH: Ensure the pH of your conjugation buffer is optimal for both the reaction chemistry and the stability of your specific antibody, typically avoiding its isoelectric point (pI).[2]
-
Control ADC Concentration: High concentrations of the antibody during conjugation can accelerate aggregation.[2] If possible, perform the reaction at a more dilute concentration.
-
Immobilize the Antibody: An advanced technique involves immobilizing the antibody on a solid support (like an affinity resin) during the conjugation step.[3][4] This physically separates the antibody molecules, preventing them from aggregating as the hydrophobic payload is attached.[3][4]
Q3: I am observing a high percentage of aggregates by Size Exclusion Chromatography (SEC) after purification. How can I minimize this?
A3: Aggregates detected after purification often point to issues with the formulation buffer or the purification process itself.
-
Formulation Buffer Screening: The composition of the final buffer is critical. Perform a screening study to find the optimal pH and ionic strength for your ADC.[2] The goal is to maximize the colloidal stability of the conjugate.
-
Add Stabilizing Excipients: Incorporate excipients into your formulation buffer. Sugars (like sucrose or trehalose), amino acids (like arginine or glycine), and non-ionic surfactants (like Polysorbate 20 or 80) are effective stabilizers that can reduce non-specific interactions and prevent aggregation.[]
-
Optimize Ultrafiltration/Diafiltration (UF/DF): During the buffer exchange process, be mindful of shear stress and localized high concentrations, which can promote aggregation. Optimize pump speeds and pressures.
Q4: How does the Drug-to-Antibody Ratio (DAR) affect the aggregation of my Dxd-ADC?
A4: The Drug-to-Antibody Ratio (DAR) has a significant impact on aggregation. A higher DAR means more hydrophobic Dxd molecules are attached to each antibody, leading to a substantial increase in the overall hydrophobicity of the ADC.[5] This heightened hydrophobicity directly correlates with a greater propensity for aggregation.[5] If you are consistently facing aggregation issues, consider targeting a lower average DAR (e.g., DAR 4 vs. DAR 8) to see if it improves the stability profile.
Q5: My purified ADC is stable initially but aggregates during storage. What are the recommended storage conditions?
A5: Long-term stability is crucial. If your ADC aggregates over time, re-evaluate your storage strategy:
-
Avoid Freezing (Unless Lyophilized): For liquid formulations, repeated freeze-thaw cycles are a major cause of aggregation.[2][5] It is often better to store the ADC in a liquid state at 2-8°C. Freezing is generally not recommended unless a specific cryoprotectant-containing formulation has been validated.[6]
-
Lyophilization: For long-term storage, lyophilization (freeze-drying) is a standard industry practice.[7] This requires developing a formulation with appropriate lyoprotectants (e.g., trehalose, sucrose) to protect the ADC during the drying process and ensure its stability in the solid state.[6][7]
-
Protect from Light: Some payloads can be photosensitive. Storing the ADC protected from light is a good practice to prevent potential degradation that could lead to aggregation.[3]
Quantitative Data Summary
Formulation screening is essential for minimizing aggregation. The table below shows representative data from a buffer screening study on a model ADC with a high DAR, demonstrating the impact of pH and excipients on the formation of high molecular weight aggregates (%HMWA).
Table 1: Effect of Formulation on %HMWA for a DAR 8 Dxd-ADC after Accelerated Stress (1 week at 40°C)
| Formulation Buffer | pH | Excipient (Concentration) | Initial %HMWA (by SEC) | %HMWA after Stress (by SEC) | Change in %HMWA |
| 10 mM Histidine | 6.0 | None (Control) | 1.5% | 15.8% | +14.3% |
| 10 mM Histidine | 6.0 | 250 mM Trehalose | 1.4% | 5.2% | +3.8% |
| 10 mM Histidine | 6.0 | 100 mM L-Arginine | 1.6% | 7.9% | +6.3% |
| 10 mM Histidine | 6.0 | 250 mM Trehalose + 0.02% Polysorbate 20 | 1.5% | 3.1% | +1.6% |
| 20 mM Citrate | 6.5 | None (Control) | 1.8% | 18.2% | +16.4% |
| 20 mM Citrate | 6.5 | 250 mM Trehalose + 0.02% Polysorbate 20 | 1.7% | 4.5% | +2.8% |
Data is for illustrative purposes only.
Detailed Experimental Protocol
Protocol: Formulation Screening by High-Throughput Thermal Stress to Minimize ADC Aggregation
Objective: To identify an optimal buffer system (pH and excipients) that minimizes the aggregation of an this compound ADC under thermal stress.
Materials:
-
Purified ADC stock solution (e.g., 10 mg/mL in a base buffer like 10 mM Histidine, pH 6.0).
-
Buffer components: Histidine, Sodium Citrate, Sodium Phosphate.
-
Excipients: Trehalose, Sucrose, L-Arginine, Glycine, Sodium Chloride, Polysorbate 20.
-
96-well PCR plates.
-
HPLC system with a Size Exclusion Chromatography (SEC) column suitable for monoclonal antibodies.
-
UV detector.
-
Mobile Phase: e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8.
Methodology:
-
Prepare Buffer Matrix: Prepare a series of 2x concentrated formulation buffers in a 96-well plate. Each well should contain a unique combination of buffer type, pH, and excipients.
-
Example Wells:
-
Well A1: 20 mM Histidine, pH 6.0, 500 mM Trehalose.
-
Well A2: 20 mM Histidine, pH 6.0, 200 mM Arginine.
-
Well B1: 40 mM Citrate, pH 6.5, 500 mM Trehalose, 0.04% Polysorbate 20.
-
-
-
Sample Preparation: Dilute the ADC stock solution 1:1 with the buffers from the 2x matrix plate to achieve a final ADC concentration of ~1 mg/mL in various formulations. Prepare a control sample with the ADC in its original purification buffer.
-
Initial Analysis (T=0): Immediately after preparation, take an aliquot from each well and analyze it by SEC-HPLC to determine the baseline percentage of monomer and high molecular weight aggregates (%HMWA).
-
Thermal Stress: Seal the 96-well plate and place it in an incubator at an elevated temperature (e.g., 40°C or 50°C) for a defined period (e.g., 24-72 hours) to induce accelerated aggregation.
-
Post-Stress Analysis: After the incubation period, cool the plate to room temperature. Centrifuge the plate briefly to collect any condensation. Analyze each sample again by SEC-HPLC.
-
Data Analysis:
-
Integrate the chromatograms from the T=0 and post-stress time points.
-
Calculate the %HMWA using the formula: (Area of Aggregate Peaks / Total Area of All Peaks) * 100.
-
Determine the change in %HMWA for each formulation.
-
The optimal formulation is the one that shows the smallest increase in %HMWA after thermal stress.
-
Visualization
The following diagram illustrates a logical workflow for troubleshooting ADC aggregation issues.
References
- 2. benchchem.com [benchchem.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. pharmtech.com [pharmtech.com]
- 5. benchchem.com [benchchem.com]
- 6. cellmosaic.com [cellmosaic.com]
- 7. Item - Solid-state Stability of Antibody-drug Conjugates - Purdue University Graduate School - Figshare [hammer.purdue.edu]
Technical Support Center: Troubleshooting Antibody-Drug Conjugation
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering challenges during the conjugation of drugs to antibodies, specifically addressing the issue of low drug-to-antibody ratio (DAR).
Frequently Asked Questions (FAQs)
Q1: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute for Antibody-Drug Conjugates (ADCs)?
The Drug-to-Antibody Ratio (DAR) represents the average number of drug molecules conjugated to a single antibody.[1][2] It is a critical quality attribute (CQA) because it directly influences the ADC's therapeutic window, impacting both its efficacy and safety.[3][][5]
-
Low DAR: A low drug loading can diminish the potency and therapeutic efficacy of the ADC.[1][3]
-
High DAR: Conversely, an excessively high DAR can negatively affect the ADC's pharmacokinetics (PK), leading to faster clearance, and may increase toxicity.[1][3][6] High DAR can also lead to aggregation due to increased hydrophobicity, especially with hydrophobic payloads.[6][7]
Most ADCs in clinical use have an average DAR in the range of 2 to 4.[5][8][9] However, with advancements in linker technology, ADCs with higher DARs (e.g., 8) are being successfully developed.[10]
Q2: What are the common causes of a low Drug-to-Antibody Ratio (DAR)?
Several factors can contribute to a lower than expected DAR during conjugation. These can be broadly categorized as issues related to the reactants, reaction conditions, and the conjugation chemistry itself.
Common Causes for Low DAR:
| Category | Specific Cause |
| Reactant Quality | Poor antibody quality (low purity, aggregation)[7] |
| Inactive or degraded drug-linker construct[7] | |
| Reaction Conditions | Suboptimal pH, temperature, or incubation time[][7] |
| Presence of interfering substances in the antibody buffer (e.g., Tris, primary amines)[7] | |
| Conjugation Chemistry | Inefficient reduction of interchain disulfide bonds (for cysteine conjugation)[7] |
| Instability of the maleimide group on the linker (hydrolysis)[7] | |
| Low molar excess of the drug-linker[7] |
Q3: How can I accurately determine the DAR of my ADC?
Several analytical techniques are available to determine the average DAR and drug load distribution of an ADC. The choice of method often depends on the conjugation chemistry and the properties of the antibody and payload.[3]
Common DAR Determination Methods:
| Method | Principle | Applicability |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity. The number of conjugated drugs increases hydrophobicity and retention time.[3][][12] | Considered the standard for cysteine-conjugated ADCs.[12] Provides information on drug distribution.[3] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Measures the mass of the intact or reduced ADC to identify species with different numbers of conjugated drugs.[1][] | Widely used for both lysine and cysteine-conjugated ADCs. Can provide detailed information on light and heavy chain drug loading after reduction.[1] |
| Ultraviolet-Visible (UV/Vis) Spectroscopy | Calculates the average DAR based on the absorbance of the ADC at two different wavelengths (one for the antibody and one for the drug) and their respective extinction coefficients.[3][][12] | A simple and convenient method, but requires that the drug and antibody have distinct maximum absorbance values.[3][] |
| Reversed-Phase Liquid Chromatography (RPLC) | Separates ADC species or their subunits under denaturing conditions.[12] | Often used for analyzing the light and heavy chains of reduced ADCs to determine DAR.[12][13] |
Troubleshooting Guide: Low DAR
This guide provides a systematic approach to diagnosing and resolving issues of low DAR in your conjugation experiments.
Issue: The experimentally determined DAR is significantly lower than the target DAR.
Below is a workflow to troubleshoot this issue, followed by detailed explanations of each step.
Caption: Troubleshooting workflow for low Drug-to-Antibody Ratio.
Step 1: Verify Reactant Quality
The quality of your antibody and drug-linker is paramount for a successful conjugation.
-
Q: How do I check my antibody's quality?
-
A: Ensure your antibody has a purity of >95% as determined by methods like SDS-PAGE or size-exclusion chromatography (SEC). Aggregates or fragments can lead to inconsistent conjugation. Also, accurately determine the antibody concentration using a reliable method such as UV/Vis spectroscopy at 280 nm.[7]
-
-
Q: My antibody is in a buffer containing Tris or other primary amines. Is this a problem?
-
A: Yes, primary amines can compete with the intended conjugation sites on the antibody (e.g., lysines), leading to lower DAR. Perform a buffer exchange into a suitable conjugation buffer, such as phosphate-buffered saline (PBS), prior to the reaction.[7]
-
-
Q: How can I be sure my drug-linker is active?
Step 2: Evaluate Reaction Conditions
The parameters of the conjugation reaction itself play a critical role in achieving the desired DAR.
-
Q: What are the optimal reaction conditions?
-
A: The optimal pH, temperature, and incubation time are specific to the antibody, drug-linker, and conjugation chemistry being used.[][7] It is crucial to systematically vary these parameters to find the ideal conditions for your specific system.[7] For example, a study on antibody reduction for cysteine conjugation showed that dithiothreitol (DTT) concentration and temperature were key factors.[14]
-
-
Q: Could inefficient mixing be the cause of my low DAR?
-
A: Yes, thorough and consistent mixing of the reactants is essential to ensure a homogenous reaction.
-
Step 3: Assess Conjugation Chemistry
The specifics of your chosen conjugation strategy can significantly impact the outcome.
-
Q: I am performing a cysteine-based conjugation. How can I ensure efficient reduction of the disulfide bonds?
-
A: The reduction of interchain disulfide bonds to generate free thiol groups is a critical step. The concentration of the reducing agent (e.g., TCEP, DTT) and the reduction time need to be optimized to achieve the desired number of available thiols without denaturing the antibody.[10][14] After reduction, the maleimide-functionalized drug-linker should be added promptly to prevent re-oxidation of the thiols.[7]
-
-
Q: How do I choose the right molar ratio of drug-linker to antibody?
Step 4: Systematic Optimization
If the initial checks do not resolve the issue, a more systematic optimization approach is necessary.
-
Q: What is the best way to optimize my conjugation reaction?
-
A: A design of experiments (DoE) approach can be highly effective. This involves systematically varying key parameters (e.g., molar ratio of reactants, pH, temperature, time) to identify the optimal conditions for achieving your target DAR.
-
Caption: Workflow for the systematic optimization of ADC conjugation.
Experimental Protocols
Protocol 1: General Procedure for Cysteine-Based Conjugation
This protocol provides a general framework for conjugating a maleimide-containing drug-linker to an antibody via reduced interchain disulfide bonds.
-
Antibody Preparation:
-
Start with a purified antibody at a known concentration in a suitable buffer (e.g., PBS, pH 7.4). If the buffer contains interfering substances, perform a buffer exchange.
-
-
Reduction of Disulfide Bonds:
-
Add a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. The molar equivalence of TCEP will determine the number of disulfide bonds reduced and thus the potential DAR.[10]
-
Incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours).[10]
-
-
Conjugation:
-
Dissolve the maleimide-functionalized drug-linker in a suitable solvent (e.g., DMSO).
-
Add the drug-linker solution to the reduced antibody solution. The molar ratio of drug-linker to antibody should be based on the target DAR.
-
Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a specified time (e.g., 1-16 hours), often with gentle mixing.
-
-
Quenching:
-
Stop the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups.[10]
-
-
Purification:
-
Purify the ADC from unreacted drug-linker, quenching reagent, and other small molecules using techniques like size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[10]
-
-
Characterization:
-
Characterize the purified ADC for DAR (using HIC or LC-MS), aggregation (using SEC), purity (using SDS-PAGE), and in vitro potency.[10]
-
Protocol 2: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
This protocol outlines the general steps for determining the DAR of an ADC using HIC.
-
Instrumentation and Column:
-
Use an HPLC system equipped with a UV detector.
-
Select a HIC column suitable for protein separations (e.g., Butyl, Phenyl).
-
-
Mobile Phases:
-
Mobile Phase A: A high salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: A low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
-
-
Sample Preparation:
-
Dilute the purified ADC sample in Mobile Phase A to an appropriate concentration.
-
-
Chromatographic Method:
-
Equilibrate the column with a high percentage of Mobile Phase A.
-
Inject the ADC sample.
-
Elute the bound ADC species using a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B). Species with higher DAR will be more hydrophobic and will elute later.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.). This may require confirmation with mass spectrometry.[]
-
Calculate the area of each peak.
-
The weighted average DAR is calculated using the following formula:
-
DAR = Σ (% Peak Area of species * Number of drugs on species) / 100[3][]
-
-
Caption: Experimental workflow for DAR analysis using HIC.
References
- 1. agilent.com [agilent.com]
- 2. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 3. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 5. DAR Value Determination - Creative Proteomics [creative-proteomics.com]
- 6. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 12. pharmiweb.com [pharmiweb.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Amino-PEG4-GGFG-Dxd Conjugation
Welcome to the technical support center for the optimization of conjugation conditions for Amino-PEG4-GGFG-Dxd. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a drug-linker conjugate used for the synthesis of Antibody-Drug Conjugates (ADCs).[1][2][3][4][5] It is composed of three key parts:
-
Amino-PEG4 : An amine group connected to a 4-unit polyethylene glycol (PEG) spacer. The terminal amine serves as the reactive handle for conjugation, while the PEG spacer enhances solubility.[6]
-
GGFG : A tetrapeptide linker (Glycine-Glycine-Phenylalanine-Glycine) that is designed to be stable in plasma but can be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells.[7][8][9][10]
-
Dxd : Deruxtecan, a potent derivative of exatecan. It is a topoisomerase I inhibitor that causes DNA damage and cell death.[][12][13][14][15]
Q2: What is the primary conjugation strategy for this linker?
A2: The terminal amine group on the PEG spacer is the primary site for conjugation. This is typically achieved through two main strategies:
-
Amine-Reactive Chemistry : The most direct method involves reacting the amine with an activated ester (like an NHS-ester) on the antibody or a bifunctional crosslinker. This method is often used for lysine conjugation.
-
Maleimide Chemistry (indirect) : A more common and site-specific approach for modern ADCs involves a multi-step process. First, the antibody's interchain disulfide bonds are partially reduced to generate free thiols. Separately, the this compound is reacted with a bifunctional crosslinker containing both an amine-reactive group (e.g., NHS ester) and a thiol-reactive group (e.g., maleimide), such as SMCC. This creates a maleimide-activated drug-linker, which is then reacted with the reduced antibody's free thiols.
Q3: What is the mechanism of action of the Dxd payload?
A3: Dxd is a topoisomerase I inhibitor.[][14][15] Topoisomerase I is an enzyme that relaxes DNA supercoiling during replication and transcription. By inhibiting this enzyme, Dxd leads to the accumulation of DNA single-strand breaks, ultimately triggering apoptosis (programmed cell death).[15] Once the ADC is internalized by a target cancer cell, the GGFG linker is cleaved in the lysosome, releasing the Dxd payload to exert its cytotoxic effect.[8][12][13]
Q4: How does the Drug-to-Antibody Ratio (DAR) affect my ADC?
A4: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC that significantly impacts its efficacy, toxicity, and pharmacokinetics.[16][17]
-
Low DAR : May result in reduced potency.[16]
-
High DAR : Can increase the ADC's hydrophobicity, leading to a higher risk of aggregation and faster clearance from circulation.[16][17][18] While potentially more potent in vitro, a very high DAR can sometimes lead to lower efficacy in vivo.[16] An average DAR of around 8 is often targeted for Dxd-based ADCs.[12][15]
Troubleshooting Conjugation Issues
This guide provides a systematic approach to troubleshooting common issues encountered during the conjugation of this compound to an antibody, primarily focusing on the widely used thiol-maleimide conjugation pathway.
Problem 1: Low Drug-to-Antibody Ratio (DAR)
A low DAR indicates inefficient conjugation of the drug-linker to the antibody.
| Potential Cause | Recommended Solution & Troubleshooting Steps |
| Incomplete Antibody Reduction | Verify Reduction Efficiency: Run reduced and non-reduced antibody samples on a non-reducing SDS-PAGE gel. The reduced sample should show distinct bands for the heavy and light chains. Optimize Reducing Agent: Ensure the reducing agent (e.g., TCEP, DTT) is fresh and used at the correct concentration. TCEP is often preferred as it is less prone to air oxidation. Incubate for the recommended time (typically 30-60 minutes at 37°C). |
| Inefficient Maleimide Activation | Check Crosslinker Stoichiometry: Ensure you are using a sufficient molar excess of the amine-to-thiol crosslinker (e.g., SMCC) when reacting with this compound. Confirm Reaction Conditions: The reaction of the NHS-ester part of the crosslinker with the amine is pH-dependent (optimal pH 7.2-8.0). |
| Suboptimal Conjugation pH | Adjust pH: The thiol-maleimide reaction is most efficient at pH 6.5-7.5.[19] At pH > 7.5, maleimide hydrolysis and reaction with amines (lysines) can occur.[19] At pH < 6.5, the thiol is less nucleophilic, slowing the reaction. Use a non-nucleophilic buffer like phosphate buffer (PBS). |
| Presence of Interfering Substances | Buffer Exchange: Ensure the antibody buffer does not contain interfering substances like Tris, glycine, or sodium azide, which can react with NHS-esters or other components.[20] Perform a buffer exchange into a suitable conjugation buffer (e.g., PBS) before starting the reaction. |
| Premature Maleimide Hydrolysis | Prepare Fresh Solutions: Maleimide-activated drug-linker should be prepared fresh and used immediately, as the maleimide group can hydrolyze in aqueous solutions. If using an organic co-solvent like DMSO to dissolve the linker, minimize the final concentration to <10% (v/v) to avoid antibody denaturation. |
Problem 2: ADC Aggregation (High Molecular Weight Species)
Aggregation is a common issue, often driven by the increased hydrophobicity of the ADC.
| Potential Cause | Recommended Solution & Troubleshooting Steps |
| High DAR | Reduce Molar Excess: Lower the molar ratio of the maleimide-activated drug-linker to the antibody during the conjugation reaction. A higher DAR increases surface hydrophobicity, promoting aggregation.[18] Optimize Reduction: Over-reduction can expose buried hydrophobic regions. Titrate the concentration of the reducing agent to achieve the target DAR without excessive unfolding. |
| Suboptimal Formulation Buffer | Screen Excipients: After conjugation and purification, formulate the ADC in a buffer containing stabilizing excipients. Sugars (e.g., sucrose, trehalose) and surfactants (e.g., polysorbate 20/80) can help prevent aggregation. Optimize pH and Ionic Strength: The final formulation pH should be optimized for the specific antibody to ensure maximum stability. |
| Conjugation Process Stress | Control Temperature: Perform the conjugation reaction at a controlled temperature, typically ranging from 4°C to room temperature. Avoid excessive heat. Minimize Co-Solvent: If a co-solvent like DMSO is required to dissolve the drug-linker, use the minimum amount possible and add it slowly to the antibody solution with gentle mixing. High concentrations of organic solvents can denature the antibody.[18] |
| Purification Issues | Use Appropriate Method: Purify the ADC promptly after quenching the reaction to remove unreacted drug-linker, which can contribute to instability. Size Exclusion Chromatography (SEC) is a standard method for removing aggregates and excess reagents.[20][21] |
Problem 3: Inconsistent Results Batch-to-Batch
Variability can undermine the reliability of your research and development.
| Potential Cause | Recommended Solution & Troubleshooting Steps |
| Reagent Quality & Consistency | Use High-Purity Reagents: Ensure all components (antibody, linker, crosslinkers, buffers) are of high purity and from a reliable source. Antibody purity should be >95%.[20] Aliquot Reagents: Aliquot and store the this compound linker according to the manufacturer's instructions (e.g., at -80°C under nitrogen) to prevent degradation.[1] Avoid repeated freeze-thaw cycles. |
| Process Parameter Drift | Standardize Protocols: Maintain strict control over all reaction parameters: concentrations, volumes, incubation times, temperatures, and mixing speeds. Use calibrated pipettes and equipment. Document Everything: Keep detailed batch records to track any deviations that may have occurred. |
| Analytical Method Variability | Validate Assays: Ensure your analytical methods for determining DAR and aggregation (e.g., HIC, SEC, Mass Spectrometry) are validated and consistently performed.[20][22][23] Use reference standards for calibration. |
Experimental Protocols & Characterization
Protocol 1: Two-Step Thiol-Maleimide Conjugation
This protocol outlines a general procedure for conjugating this compound to an antibody via cysteine residues.
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
TCEP (Tris(2-carboxyethyl)phosphine)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification column (e.g., SEC)
Methodology:
-
Antibody Preparation:
-
Start with an antibody concentration of 2-10 mg/mL.
-
If necessary, perform a buffer exchange into a conjugation buffer (e.g., PBS, pH 7.2-7.5) that is free of amines and thiols.
-
-
Antibody Reduction:
-
Add a 10-20 fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 30-60 minutes to reduce interchain disulfide bonds.
-
Remove excess TCEP immediately using a desalting column.
-
-
Preparation of Maleimide-Activated Drug-Linker:
-
In a separate reaction, dissolve this compound and a 1.2-fold molar excess of SMCC in DMSO.
-
React for 1-2 hours at room temperature to form Maleimide-PEG4-GGFG-Dxd.
-
-
Conjugation Reaction:
-
Immediately add the freshly prepared Maleimide-PEG4-GGFG-Dxd to the reduced antibody. Use a molar excess of 5-10 fold of the drug-linker over the antibody.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.[20]
-
-
Quenching:
-
Add a 5-fold molar excess of N-acetylcysteine (relative to the maleimide linker) to quench any unreacted maleimide groups. Incubate for 20 minutes.
-
-
Purification:
-
Purify the resulting ADC using Size Exclusion Chromatography (SEC) to remove unreacted drug-linker, quenching reagent, and any aggregates.[20]
-
Protocol 2: ADC Characterization
| Technique | Purpose | Typical Conditions & Expected Outcome |
| UV-Vis Spectroscopy | To determine ADC concentration and estimate average DAR. | Measure absorbance at 280 nm (for antibody) and at the payload's absorbance maximum. Calculate DAR based on the known extinction coefficients of the antibody and Dxd. |
| Hydrophobic Interaction Chromatography (HIC) | To determine the DAR distribution (species with DAR 0, 2, 4, 6, 8) and overall hydrophobicity.[22][24] | Mobile Phase A: High salt (e.g., 1.5 M Ammonium Sulfate in phosphate buffer).[24] Mobile Phase B: Low salt (e.g., phosphate buffer).[24] Gradient: Decreasing salt concentration. Expected Outcome: A chromatogram with distinct peaks corresponding to different drug-loaded species. More hydrophobic (higher DAR) species elute later.[22][24] |
| Size Exclusion Chromatography (SEC) | To quantify aggregation (dimers, high molecular weight species) and remove unreacted components.[21] | Mobile Phase: Isocratic elution with a physiological buffer (e.g., PBS).[18] Expected Outcome: A main peak for the monomeric ADC. Any earlier eluting peaks represent aggregates. Purity should ideally be >95%. |
| Mass Spectrometry (MS) | To confirm the identity and precise mass of the ADC, providing accurate DAR information.[20][23] | Method: Typically LC-MS after deglycosylation and/or reduction. Expected Outcome: A mass spectrum showing peaks corresponding to the antibody light and heavy chains with different numbers of attached drug-linkers, confirming successful conjugation. |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of an ADC using the thiol-maleimide conjugation strategy.
Caption: ADC Synthesis and Characterization Workflow.
Troubleshooting Logic for Low DAR
This decision tree provides a logical path for diagnosing the cause of a low Drug-to-Antibody Ratio.
Caption: Decision Tree for Troubleshooting Low DAR.
Payload Mechanism of Action
This diagram illustrates the simplified intracellular pathway leading to Dxd-mediated cell death.
Caption: Dxd Payload Intracellular Mechanism of Action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 氨基-PEG4-GGFG-Dxd | this compound | CAS 2879227-88-8 | 药物-连接子偶联物 | 美国InvivoChem [invivochem.cn]
- 5. apexbt.com [apexbt.com]
- 6. NHS-PEG4-GGFP-DXD | BroadPharm [broadpharm.com]
- 7. iphasebiosci.com [iphasebiosci.com]
- 8. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 12. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. cusabio.com [cusabio.com]
- 16. Challenges in Optimising the Successful Construction of Antibody Drug Conjugates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Methods for mAb and ADC analysis | Separation Science [sepscience.com]
- 22. An Online Four-Dimensional HIC×SEC-IM×MS Methodology for Proof-of-Concept Characterization of Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Addressing Premature Linker Cleavage in Plasma
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to premature linker cleavage of antibody-drug conjugates (ADCs) in plasma.
Frequently Asked Questions (FAQs)
Q1: What is premature linker cleavage and why is it a significant concern in ADC development?
Premature linker cleavage is the unintended release of the cytotoxic payload from the antibody while the ADC is in systemic circulation, before it reaches the target tumor cells.[1] This is a major concern for two primary reasons:
-
Reduced Therapeutic Efficacy: If the payload is released prematurely, less of the potent drug reaches the target cancer cells, which can compromise the anti-tumor efficacy of the ADC.[1]
-
Increased Off-Target Toxicity: The released potent payload can circulate freely and be taken up by healthy tissues, leading to systemic toxicity and a narrower therapeutic window.[2][3]
Q2: My in vitro plasma stability assay shows a rapid decrease in the average Drug-to-Antibody Ratio (DAR) over time. What are the possible causes and solutions?
A rapid decrease in DAR over time in a plasma stability assay is a direct indicator of linker instability.[1] Here are the potential causes and corresponding troubleshooting steps:
| Possible Cause | Proposed Solution |
| Inherent Linker Instability | The chosen linker chemistry may be susceptible to hydrolysis or enzymatic degradation in plasma. For instance, hydrazone linkers can be unstable at physiological pH. Consider selecting a more stable linker, such as a non-cleavable linker (e.g., SMCC) or a more stable cleavable linker like a tetrapeptide or a modified dipeptide.[1][4] |
| Susceptibility to Plasma Proteases | Peptide linkers, such as the commonly used valine-citrulline (Val-Cit), can be cleaved by circulating proteases like neutrophil elastase and carboxylesterases, particularly in murine plasma.[4][5][6] To address this, you can modify the peptide sequence to reduce susceptibility, introduce steric hindrance near the cleavage site, or switch to a non-cleavable linker.[4] |
| Unstable Conjugation Chemistry | The bond connecting the linker to the antibody, especially if using a maleimide group, can be unstable and lead to deconjugation via a retro-Michael reaction.[4] Using self-stabilizing maleimides or exploring alternative, more stable conjugation chemistries can mitigate this. Site-specific conjugation at less solvent-accessible sites can also enhance stability.[4] |
| Assay Artifacts | The experimental conditions themselves may be causing artificial degradation of the ADC.[1] Ensure the incubation is performed at physiological conditions (37°C, pH 7.4) and that the plasma used is of high quality. It's also crucial to verify that the analytical method, such as LC-MS, is not causing in-source fragmentation.[1] |
Q3: High levels of free payload are detected in my plasma samples, but the total antibody concentration remains stable. What does this indicate?
This observation is a strong confirmation of linker cleavage, where the payload is being released from the antibody, which remains in circulation.[1]
Q4: My ADC shows increased aggregation during storage or in plasma. Could this be related to the linker?
Yes, payload hydrophobicity can lead to intermolecular interactions and aggregation, especially at higher DARs.[1] If the linker-payload combination is highly hydrophobic, it can reduce the overall solubility of the ADC. To address this, consider optimizing for a lower average DAR or incorporating hydrophilic components, such as polyethylene glycol (PEG), into the linker design.[7][8]
Troubleshooting Workflows
The following diagrams illustrate logical workflows for troubleshooting premature linker cleavage.
Caption: Troubleshooting workflow for a decreasing Drug-to-Antibody Ratio (DAR).
Linker Stability Comparison
The stability of a linker in plasma is a critical attribute that influences the therapeutic index of an ADC. Different linker chemistries exhibit varying degrees of stability.
| Linker Type | Cleavage Mechanism | Plasma Half-life (Approximate) | Key Stability Considerations |
| Hydrazone | Acid-catalyzed hydrolysis | ~2 days (can be variable)[4] | Stability is pH-dependent and can be insufficient for highly potent payloads.[4] |
| Disulfide | Reduction (e.g., by glutathione) | Variable, can be improved with steric hindrance[4] | Stability can be enhanced by introducing steric hindrance near the disulfide bond.[4] |
| Peptide (Val-Cit) | Protease (e.g., Cathepsin B) | Generally stable in human plasma, but can be cleaved by other proteases.[4] | Susceptible to cleavage by non-target proteases like neutrophil elastase and certain carboxylesterases in mice.[4][5][6] |
| Tetrapeptide (GGFG) | Protease (e.g., Cathepsin B) | More stable in the bloodstream compared to dipeptides.[9] | Slower cleavage kinetics compared to dipeptide linkers.[10] |
| Glucuronide | β-glucuronidase | Greater plasma stability than dipeptides.[11] | Offers high hydrophilicity, which can reduce ADC aggregation.[11] |
| Non-cleavable (e.g., SMCC) | Antibody degradation | High | Generally exhibit higher plasma stability but may have a less pronounced bystander effect.[1] |
Experimental Protocols
Protocol: In Vitro ADC Plasma Stability Assay using LC-MS
This protocol outlines a general procedure for assessing the stability of an ADC in plasma by measuring the change in average DAR and quantifying the release of free payload over time.
1. Materials and Reagents:
-
ADC test article
-
Control ADC (if available)
-
Pooled plasma (Human, Mouse, Rat, or Cynomolgus Monkey), stored at -80°C
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., 20mM glycine, 0.1% acetic acid, pH 2.5-3.0)
-
Neutralization buffer (e.g., 1M Tris-HCl, pH 8.0)
-
Acetonitrile with an internal standard (for free payload analysis)
2. Experimental Procedure:
-
Thaw Plasma: Thaw frozen plasma at 37°C and centrifuge to remove any cryoprecipitates.[7]
-
Sample Preparation: Spike the ADC into the plasma to a final concentration of approximately 100 µg/mL. Prepare a parallel control sample by spiking the ADC into PBS.[7]
-
Incubation: Incubate the plasma and PBS samples at 37°C.[7]
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 6, 24, 48, 96, 168 hours), draw aliquots from the incubation mixtures and immediately freeze them at -80°C to halt any further degradation.[7]
3. Sample Analysis for Average DAR:
-
Immunoaffinity Capture: Thaw the samples from each time point. Add Protein A/G magnetic beads to each sample and incubate to capture the ADC.[12]
-
Wash: Wash the beads multiple times with wash buffer to remove plasma proteins.[7]
-
Elution: Elute the captured ADC from the beads using the elution buffer. Immediately neutralize the eluate with the neutralization buffer.[7]
-
LC-MS Analysis: Analyze the eluted ADC samples using a suitable LC-MS method, typically involving reverse-phase chromatography to separate different DAR species.[7]
-
Data Analysis: Calculate the average DAR for each time point by analyzing the deconvoluted mass spectra.[7]
4. Sample Analysis for Free Payload:
-
Protein Precipitation: Thaw the plasma aliquots. Add three volumes of cold acetonitrile containing an internal standard to precipitate plasma proteins.[13]
-
Centrifugation: Centrifuge the samples at high speed to pellet the precipitated proteins.[13]
-
Supernatant Collection: Carefully collect the supernatant, which contains the released payload.[13]
-
LC-MS/MS Analysis: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of the released payload.[13]
Caption: Workflow for assessing ADC linker stability in plasma.[13]
Signaling Pathways and Mechanisms
The intended mechanism of action for many ADCs involves internalization and lysosomal degradation. Premature linker cleavage disrupts this pathway.
Caption: Comparison of the intended ADC mechanism and the consequences of premature linker cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. purepeg.com [purepeg.com]
- 9. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Purifying Amino-PEG4-GGFG-Dxd ADCs
Welcome to the technical support center for the purification of Amino-PEG4-GGFG-Dxd Antibody-Drug Conjugates (ADCs). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound ADCs?
A1: The purification of this compound ADCs presents several challenges stemming from the physicochemical properties of the antibody, the hydrophilic PEG4 spacer, the cleavable GGFG peptide linker, and the hydrophobic Dxd payload. Key challenges include:
-
Hydrophobicity and Aggregation: The hydrophobic nature of the Dxd payload can lead to increased aggregation of the ADC, especially at higher drug-to-antibody ratios (DAR).[1][2][3] The PEG4 linker is designed to mitigate this, but aggregation can still be a significant issue.[4]
-
DAR Heterogeneity: The conjugation process typically results in a heterogeneous mixture of ADC species with varying DARs (e.g., DAR 0, 2, 4, 6, 8). Achieving a narrow and consistent DAR distribution is crucial for therapeutic efficacy and safety.[5][6][7]
-
Removal of Impurities: It is essential to remove process-related impurities such as unconjugated antibody (DAR 0), free drug-linker, and residual solvents to ensure the safety and potency of the final product.[7][8]
-
Linker Stability: The GGFG linker is designed to be cleaved by lysosomal enzymes.[9] Ensuring its stability during the purification process is critical to prevent premature drug release.
Q2: Which chromatographic techniques are most effective for purifying these ADCs?
A2: Several chromatographic techniques are employed, often in combination, to purify this compound ADCs. The most common methods are:
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for separating ADC species based on their hydrophobicity, making it ideal for resolving different DAR species.[5][10][11][12]
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge. It is effective for removing charged impurities and can also provide some separation of DAR species, although the resolution may be lower than HIC.[13][14][15]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size and is primarily used to remove aggregates (high molecular weight species) and smaller impurities like free drug-linker.[16][17][18][19]
-
Mixed-Mode Chromatography (MMC): MMC utilizes resins with multiple interaction modes (e.g., hydrophobic and ionic) and can offer unique selectivity for ADC purification, potentially reducing the number of purification steps.[3][20][21]
Q3: How does the Amino-PEG4-GGFG linker influence the purification strategy?
A3: The Amino-PEG4-GGFG linker has a mixed character. The PEG4 component is hydrophilic and can help to improve the solubility of the ADC and reduce aggregation, which can simplify purification.[4] The GGFG peptide is a substrate for lysosomal proteases like Cathepsin B, making it a cleavable linker.[9][22] During purification, it is important to use conditions (e.g., neutral pH) that maintain the integrity of this linker to prevent premature cleavage of the Dxd payload.
Q4: What is the mechanism of action of the Dxd payload, and how does it relate to the ADC's function?
A4: Dxd is a potent topoisomerase I inhibitor.[8][23][24] Topoisomerase I is a nuclear enzyme essential for DNA replication and transcription. It relieves torsional stress in DNA by creating transient single-strand breaks. Dxd stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the DNA strand.[10][25][26] This leads to an accumulation of DNA single-strand breaks, which are converted into double-strand breaks during DNA replication, ultimately triggering apoptosis (programmed cell death). The ADC delivers the Dxd payload specifically to antigen-expressing tumor cells, minimizing systemic toxicity.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound ADCs.
Hydrophobic Interaction Chromatography (HIC)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor resolution of DAR species | - Inappropriate salt concentration or gradient slope- Non-optimal mobile phase pH- Unsuitable HIC resin | - Optimize Salt Gradient: A shallower gradient can improve the separation of closely eluting DAR species.[27] Experiment with different salt types (e.g., ammonium sulfate, sodium chloride) and concentrations in the binding and elution buffers.[24]- Adjust pH: The pH of the mobile phase can influence the surface charge and hydrophobicity of the ADC. Screen a pH range around the isoelectric point (pI) of the antibody.[24]- Select a Different Resin: Resins with different ligand densities and hydrophobicity (e.g., Butyl, Phenyl) can provide different selectivities.[10][23] |
| ADC precipitation in high salt buffer | - ADC is not soluble at the high salt concentrations required for HIC binding. | - Determine Maximum Salt Concentration: Perform a solubility study to find the highest salt concentration at which the ADC remains soluble.[5]- Use a Weaker Binding Salt: Switch to a less kosmotropic salt (e.g., sodium chloride instead of ammonium sulfate).[23]- Add Organic Modifier: A small amount of an organic solvent (e.g., isopropanol) in the mobile phase can sometimes improve solubility, but it will also affect retention.[23] |
| Low recovery of ADC | - Strong hydrophobic interactions between the ADC and the resin.- On-column aggregation. | - Reduce Hydrophobicity of Mobile Phase: Decrease the salt concentration in the elution buffer or add a small percentage of an organic modifier.[24]- Use a Less Hydrophobic Resin: Switch to a resin with a lower ligand density or a more hydrophilic ligand.[23]- Optimize Flow Rate: A lower flow rate can sometimes improve recovery. |
| Peak tailing | - Secondary interactions between the ADC and the resin matrix.- Heterogeneity of the ADC. | - Adjust Mobile Phase: Modify the pH or add a non-ionic detergent at a low concentration to the mobile phase to minimize secondary interactions.- Optimize Gradient: A step gradient might provide sharper peaks for well-separated species. |
Ion Exchange Chromatography (IEX)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor binding of ADC to the column | - Incorrect buffer pH.- Ionic strength of the sample is too high. | - Optimize Buffer pH: For cation exchange, the buffer pH should be below the pI of the ADC. For anion exchange, the pH should be above the pI.- Desalt the Sample: Use a desalting column or dialysis to reduce the salt concentration of the sample before loading it onto the IEX column. |
| Co-elution of ADC and impurities | - Similar charge properties of the ADC and impurities.- Non-optimal elution conditions. | - Optimize Elution Gradient: A shallower salt or pH gradient can improve resolution.[13]- Change Selectivity: Switch between cation and anion exchange chromatography, or try a different type of IEX resin (strong vs. weak).- Add a Polishing Step: Use a different chromatography technique (e.g., HIC or SEC) after IEX for further purification. |
| Low recovery | - Strong ionic interactions.- Protein precipitation on the column. | - Increase Elution Strength: Increase the salt concentration or change the pH of the elution buffer more drastically.- Add Solubilizing Agents: Include non-ionic detergents or arginine in the elution buffer to improve solubility and recovery. |
Size Exclusion Chromatography (SEC)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Presence of aggregates in the final product | - Incomplete removal of aggregates.- Aggregation occurring during or after purification. | - Optimize SEC Column and Conditions: Use a column with the appropriate pore size for the size of your ADC and aggregates. Ensure the mobile phase composition (pH, ionic strength) is optimized to prevent on-column aggregation.[17]- Pre-clarify Sample: Centrifuge or filter the sample before loading to remove large aggregates.- Formulation Studies: Perform formulation screening to find buffer conditions that minimize aggregation during storage. |
| Poor peak shape (tailing or fronting) | - Non-ideal SEC behavior (interactions with the column matrix).- Sample viscosity is too high. | - Modify Mobile Phase: Adjust the ionic strength or pH of the mobile phase to minimize interactions between the ADC and the stationary phase.[17]- Reduce Sample Concentration: Dilute the sample to reduce viscosity.- Optimize Flow Rate: A lower flow rate can sometimes improve peak shape. |
| Low yield | - Adsorption of the ADC to the column matrix.- Dilution of the sample during the run. | - Use an Inert Column: Select a column with a stationary phase that has minimal non-specific binding.- Concentrate Eluted Fractions: Pool the fractions containing the purified ADC and concentrate them using ultrafiltration. |
III. Quantitative Data Summary
The following tables summarize typical quantitative data that can be expected during the purification of ADCs. Note that these are representative values and actual results will vary depending on the specific antibody, conjugation conditions, and purification process.
Table 1: Comparison of Purification Techniques for this compound ADCs
| Technique | Primary Separation Principle | Typical Purity (%) | Typical Recovery (%) | Key Application |
| HIC | Hydrophobicity | >95 | 60-90 | DAR species separation[10][23] |
| IEX | Charge | >90 | 70-95 | Removal of charged impurities, some DAR separation[13] |
| SEC | Size | >98 (monomer) | >90 | Aggregate and small molecule removal[17][18] |
| MMC | Mixed (Hydrophobic/Ionic) | >97 | 70-90 | Single-step impurity and DAR variant removal[20] |
Table 2: Representative DAR Distribution Before and After HIC Purification
| DAR Species | Crude ADC (% Peak Area) | HIC Purified ADC (DAR 4 Fraction, % Peak Area) |
| DAR 0 | 10-20 | < 1 |
| DAR 2 | 20-30 | < 5 |
| DAR 4 | 30-40 | > 90 |
| DAR 6 | 15-25 | < 5 |
| DAR 8 | 5-15 | < 1 |
| Average DAR | ~3.5 - 4.5 | ~4.0 |
IV. Experimental Protocols
Protocol: Hydrophobic Interaction Chromatography (HIC)
This protocol provides a general framework for the purification of this compound ADCs using HIC to separate different DAR species.
Materials:
-
HIC Column (e.g., Butyl- or Phenyl-based)
-
HPLC or FPLC system
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0
-
Sample: Crude this compound ADC in a suitable buffer
Procedure:
-
Column Equilibration: Equilibrate the HIC column with 5-10 column volumes (CVs) of 100% Mobile Phase A.
-
Sample Preparation: Dilute the ADC sample with Mobile Phase A to a final ammonium sulfate concentration that ensures binding but not precipitation (this needs to be determined empirically, often in the range of 0.5-1.0 M).[5]
-
Sample Loading: Load the prepared sample onto the equilibrated column at a low flow rate.
-
Wash: Wash the column with 3-5 CVs of the initial binding buffer (e.g., 100% Mobile Phase A or a mixture of A and B) to remove any unbound material.
-
Elution: Elute the bound ADC species using a linear gradient from the initial binding conditions to 100% Mobile Phase B over 20-30 CVs. A shallow gradient is often required for good resolution of DAR species.[27]
-
Fraction Collection: Collect fractions throughout the elution gradient.
-
Analysis: Analyze the collected fractions using analytical HIC, SEC, and/or RP-HPLC to determine the DAR and purity of each fraction.
-
Column Regeneration and Storage: Regenerate the column with a high concentration of organic solvent (if compatible) or a low pH buffer, followed by storage in an appropriate solution (e.g., 20% ethanol).
Protocol: Ion Exchange Chromatography (IEX)
This protocol outlines the use of cation exchange chromatography (CEX) for the purification of this compound ADCs.
Materials:
-
CEX Column (e.g., SP-Sepharose or equivalent)
-
HPLC or FPLC system
-
Mobile Phase A: 20 mM Sodium Acetate, pH 5.0
-
Mobile Phase B: 20 mM Sodium Acetate, 1 M NaCl, pH 5.0
-
Sample: Desalted crude this compound ADC
Procedure:
-
Column Equilibration: Equilibrate the CEX column with 5-10 CVs of Mobile Phase A.
-
Sample Preparation: Ensure the sample is in a low salt buffer at a pH that facilitates binding (for CEX, pH < pI of the ADC).
-
Sample Loading: Load the sample onto the equilibrated column.
-
Wash: Wash the column with 3-5 CVs of Mobile Phase A to remove unbound impurities.
-
Elution: Elute the bound ADC using a linear gradient from 0% to 100% Mobile Phase B over 20-30 CVs.
-
Fraction Collection: Collect fractions across the elution peak.
-
Analysis: Analyze the fractions for purity, yield, and DAR distribution.
-
Column Regeneration and Storage: Regenerate the column with a high salt buffer, followed by storage in a suitable buffer containing a bacteriostatic agent.
Protocol: Size Exclusion Chromatography (SEC)
This protocol describes the use of SEC for the removal of aggregates from a partially purified this compound ADC sample.
Materials:
-
SEC Column (e.g., Superdex 200 or equivalent)
-
HPLC or FPLC system
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another suitable formulation buffer
-
Sample: Partially purified this compound ADC
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 2 CVs of the mobile phase.
-
Sample Preparation: Concentrate the sample if necessary. The sample volume should ideally be less than 2% of the column volume for optimal resolution.
-
Sample Injection: Inject the sample onto the column.
-
Elution: Elute the sample isocratically with the mobile phase at a constant flow rate.
-
Fraction Collection: Collect fractions corresponding to the monomeric ADC peak, avoiding the earlier eluting aggregate peaks.
-
Analysis: Analyze the collected fractions by analytical SEC to confirm the removal of aggregates.
-
Column Cleaning and Storage: Wash the column with several CVs of water and then store in an appropriate storage solution.
V. Visualizations
Signaling Pathway of Dxd Payload
Caption: Mechanism of action of the Dxd payload delivered by an ADC.
Experimental Workflow for ADC Purification
Caption: A typical multi-step workflow for the purification of ADCs.
Logical Relationship of Purification Challenges
References
- 1. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. matec-conferences.org [matec-conferences.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Assessment of ADC Higher Order Structure Through 2D NMR Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 6. Switching positions: Assessing the dynamics of conjugational heterogeneity in antibody–drug conjugates using CE‐SDS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Overcoming Challenges in ADC Purification: A Case Study [olon-france.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Impact of linker-drug on ion exchange chromatography separation of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Purification of Antibodies Using Ion-Exchange Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 16. cytivalifesciences.com [cytivalifesciences.com]
- 17. agilent.com [agilent.com]
- 18. researchgate.net [researchgate.net]
- 19. agilent.com [agilent.com]
- 20. bioradiations.com [bioradiations.com]
- 21. Mixed-Mode Chromatography and Its Role in Monoclonal Antibody Purification | Springer Nature Experiments [experiments.springernature.com]
- 22. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 23. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 25. pharmtech.com [pharmtech.com]
- 26. go.bioagilytix.com [go.bioagilytix.com]
- 27. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Index of Dxd-based ADCs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with deruxtecan (Dxd)-based antibody-drug conjugates (ADCs). This resource provides practical guidance through troubleshooting guides and frequently asked questions to help you enhance the therapeutic index (TI) of your ADC constructs.
Frequently Asked Questions (FAQs)
Q1: What is the therapeutic index (TI) and why is it a critical parameter for Dxd-based ADCs?
The therapeutic index is a quantitative measure of a drug's safety, representing the ratio between its toxic dose and its effective therapeutic dose.[1] For potent cytotoxins like Dxd, a wide therapeutic index is crucial. It ensures that the ADC can effectively kill tumor cells at a concentration that is well-tolerated by the patient, minimizing dose-limiting toxicities.[1][2] A narrow TI can lead to significant adverse effects, requiring dose reduction or treatment discontinuation, which compromises the ADC's anti-cancer efficacy.[2]
Q2: What are the primary components of a Dxd-based ADC that can be modified to improve the TI?
The TI of a Dxd-based ADC is influenced by three core components, each of which can be optimized:
-
Monoclonal Antibody (mAb): The choice of the target antigen and the properties of the mAb (e.g., affinity, specificity) are fundamental. Selecting a target with high expression on tumor cells and minimal expression in healthy tissues is key.[3]
-
Linker: The chemical linker connects the mAb to the Dxd payload. Its stability in systemic circulation and its ability to release the payload efficiently within the tumor are critical.[4][5] Optimizing the linker can reduce premature payload release and associated off-target toxicity.[6][7]
-
Payload (Dxd): While the core payload is deruxtecan, modifications to its properties or the use of novel derivatives can alter its potency and membrane permeability, influencing both efficacy and the bystander effect.[8]
Q3: What is the "bystander effect" and how does it relate to Dxd-based ADCs?
The bystander effect is the ability of a released ADC payload to diffuse from the target, antigen-positive cancer cell and kill adjacent, antigen-negative cancer cells.[9][10][] Dxd is a membrane-permeable payload, which allows it to induce a potent bystander effect.[8][10] This is highly advantageous for treating heterogeneous tumors where not all cells express the target antigen, thereby enhancing the overall anti-tumor activity.[10][12]
Troubleshooting Guides
Issue 1: High Off-Target Toxicity in Pre-clinical Models
Q: My Dxd-ADC is causing significant toxicity (e.g., neutropenia, gastrointestinal issues) in my in vivo models, leading to a narrow therapeutic index. What are the likely causes and how can I troubleshoot this?
A: High off-target toxicity is a common challenge and often stems from the premature release of the Dxd payload into systemic circulation or nonspecific uptake of the ADC.[2][7][13] Here are key areas to investigate:
-
Linker Instability: The tetrapeptide linker (GGFG) used in many Dxd-ADCs is designed to be cleaved by lysosomal proteases inside the tumor cell.[10] However, it can be susceptible to premature cleavage in circulation.[7]
-
Troubleshooting Strategy:
-
Assess Linker Stability: Perform a plasma stability assay to quantify the amount of free Dxd released over time.[14][15]
-
Engineer the Linker: Consider next-generation linkers with enhanced stability. For instance, novel hydrophilic linkers or designs that place the peptide at an "exo-position" have shown superior stability and reduced aggregation.[6][16]
-
-
-
High Drug-to-Antibody Ratio (DAR) and Hydrophobicity: While a high DAR (e.g., 8) is characteristic of some successful Dxd-ADCs, it increases the overall hydrophobicity of the molecule.[2][17] This can lead to faster clearance, aggregation, and increased nonspecific uptake by healthy tissues, contributing to toxicity.[18][19][20]
-
Troubleshooting Strategy:
-
Optimize DAR: Synthesize ADC variants with lower DARs (e.g., 2, 4) and compare their pharmacokinetic (PK) profiles, efficacy, and tolerability in vivo.[2][21] ADCs with lower DARs often exhibit slower clearance and a better safety profile.[2]
-
Introduce Hydrophilic Moieties: Incorporate hydrophilic linkers (e.g., PEG-based) to counteract the hydrophobicity of the payload, which can improve PK properties and the therapeutic index.[18][22]
-
-
-
Off-Target Fc-Mediated Uptake: The Fc region of the ADC's antibody can bind to Fcγ receptors on healthy cells, leading to unintended internalization and toxicity.[13][22]
-
Troubleshooting Strategy:
-
Engineer the Fc Region: Introduce mutations into the Fc region to reduce its binding affinity for Fcγ receptors.
-
Evaluate in FcγR-humanized Models: Test the ADC in mouse models that express human Fcγ receptors to better predict this potential toxicity.
-
-
Issue 2: Sub-optimal Efficacy or Acquired Resistance
Q: My Dxd-ADC is not achieving the desired tumor-killing effect, or I am observing the development of resistance in my models. What experimental parameters should I investigate?
A: Sub-optimal efficacy or resistance can arise from multiple factors related to the target, the ADC itself, or the tumor cell's biology.
-
Target Antigen Expression and Internalization: The efficacy of a Dxd-ADC is highly dependent on the level of target antigen expression and the rate at which the ADC is internalized by the cancer cell.[23][24]
-
Troubleshooting Strategy:
-
Quantify Target Expression: Use flow cytometry or quantitative immunohistochemistry (IHC) to confirm high and homogeneous expression of the target antigen on your tumor models.[]
-
Measure Internalization: Perform an internalization assay using fluorescently labeled ADCs to ensure it is efficiently taken up by the target cells.[24][26] If internalization is poor, a different target antigen may be required.
-
-
-
Mechanisms of Acquired Resistance: Tumor cells can develop resistance through various mechanisms.
-
Target Loss: Downregulation or loss of the target antigen is a common mechanism of resistance.[23]
-
Drug Efflux Pumps: Overexpression of efflux pumps like ABCC1 can actively remove the Dxd payload from the cell.[27][28]
-
Alterations in DNA Damage Repair: Since Dxd is a topoisomerase I inhibitor, mutations in DNA damage repair pathways can confer resistance. For example, loss-of-function mutations in the SLX4 gene have been identified in patients resistant to T-DXd.[17][28][29]
-
Troubleshooting Strategy:
-
Analyze Resistant Clones: Generate resistant cell lines in vitro by continuous exposure to the ADC. Perform genomic (WES) and transcriptomic (RNA-seq) analysis on these cells to identify mutations or changes in gene expression (e.g., ERBB2, SLX4, ABCC1).[17][27]
-
Combination Therapy: Investigate combination therapies to overcome resistance. For example, combining the Dxd-ADC with an agent targeting a different pathway or using a dual-ADC approach against two different targets may restore sensitivity.[23]
-
-
Data and Experimental Protocols
Table 1: Impact of Drug-to-Antibody Ratio (DAR) on ADC Properties
| Parameter | Low DAR (e.g., 2-4) | High DAR (e.g., 8) | Rationale & Reference |
| Systemic Clearance | Slower | Faster | High DAR increases hydrophobicity, leading to faster clearance from circulation.[2] |
| Tolerability (MTD) | Higher | Lower | Faster clearance and higher hydrophobicity can increase off-target toxicity.[2] |
| In Vitro Potency | Lower | Higher | More payload per antibody leads to greater cell-killing ability in a controlled environment.[21] |
| Therapeutic Index | Potentially Wider | Potentially Narrower | The balance of efficacy and toxicity often favors a moderate DAR for an optimal therapeutic window.[2][21] |
| Aggregation Risk | Lower | Higher | Increased payload hydrophobicity promotes protein aggregation.[18][20] |
Key Experimental Protocols
Protocol 1: In Vitro Bystander Killing Assay
This assay measures the ability of a Dxd-ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.[9]
-
Cell Preparation:
-
Label antigen-negative (Ag-) cells with a fluorescent marker (e.g., GFP).
-
Prepare a co-culture of antigen-positive (Ag+) and fluorescently labeled Ag- cells at a defined ratio (e.g., 1:1).
-
As controls, culture Ag+ cells alone and Ag- cells alone.
-
-
ADC Treatment:
-
Add serial dilutions of the Dxd-ADC to the co-culture and control wells.
-
Include an untreated control and a non-targeting ADC control.
-
Incubate for 72-120 hours.
-
-
Viability Assessment:
Protocol 2: Plasma Stability Assay
This assay quantifies the premature release of the payload in plasma.[15]
-
Incubation:
-
Incubate the Dxd-ADC in plasma (human, mouse) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
-
Sample Preparation:
-
Separate the free payload from the ADC using protein precipitation or affinity capture methods.
-
-
Quantification:
-
Analysis:
-
Plot the percentage of released payload over time to determine the stability profile of the linker.
-
Visual Guides: Workflows and Mechanisms
Caption: Iterative workflow for optimizing the therapeutic index of Dxd-based ADCs.
Caption: Dxd-ADC mechanism of action and key pathways of acquired resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Model‐Informed Therapeutic Dose Optimization Strategies for Antibody–Drug Conjugates in Oncology: What Can We Learn From US Food and Drug Administration–Approved Antibody–Drug Conjugates? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. purepeg.com [purepeg.com]
- 5. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 6. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bystander killing effect of DS‐8201a, a novel anti‐human epidermal growth factor receptor 2 antibody–drug conjugate, in tumors with human epidermal growth factor receptor 2 heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 12. How to Break the Limitations of ADCs? – Creative Biolabs ADC Blog [creative-biolabs.com]
- 13. Toxicities and management strategies of emerging antibody–drug conjugates in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. wuxibiologics.com [wuxibiologics.com]
- 15. njbio.com [njbio.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Trastuzumab Deruxtecan (T-DXd) Resistance via Loss of HER2 Expression and Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ADC In Vitro Screening & Evaluation_ADC In Vitro Screening_Antibody Drug Conjugates Services - Antibody/ADC In Vitro Studies - ICE Bioscience [en.ice-biosci.com]
- 26. ADC In Vitro Analysis Services - Creative Biolabs [creative-biolabs.com]
- 27. carislifesciences.com [carislifesciences.com]
- 28. Resistance to Antibody-Drug Conjugates Targeting HER2 in Breast Cancer: Molecular Landscape and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Mechanisms of action and resistance to anti-HER2 antibody-drug conjugates in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Off-Target Toxicity of Topoisomerase I Inhibitor Payloads
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the off-target toxicity of topoisomerase I (TOP1) inhibitor payloads, particularly in the context of antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target toxicity associated with TOP1 inhibitor payloads in ADCs?
A1: Off-target toxicity of TOP1 inhibitor payloads in ADCs primarily stems from the premature release of the cytotoxic payload into systemic circulation before reaching the target tumor cells. This can occur due to unstable linkers that are cleaved in the bloodstream.[1] Other contributing factors include the non-specific uptake of the ADC by healthy cells and the "bystander effect," where the released payload from a target cell affects adjacent healthy cells.[1][2] The resulting toxicities often manifest as myelosuppression (neutropenia, thrombocytopenia) and gastrointestinal issues (diarrhea), which are characteristic dose-limiting toxicities of systemic TOP1 inhibitors like irinotecan and topotecan.[3][4]
Q2: How do different TOP1 inhibitor payloads like SN-38 and exatecan derivatives (e.g., deruxtecan) compare in terms of potency and off-target effects?
A2: Exatecan and its derivatives are generally more potent than SN-38, the active metabolite of irinotecan.[5][6] In vitro studies have shown that exatecan can have IC50 values in the picomolar range, which is often 10 to 50 times lower than that of SN-38 in the same cancer cell lines.[5] While high potency is desirable for tumor cell killing, it can also contribute to off-target toxicity if the payload is released prematurely. However, derivatives like deruxtecan have been developed to have a better safety profile with lower myelotoxicity compared to the parent compound exatecan.[7]
Q3: What are the key strategies to mitigate the off-target toxicity of TOP1 inhibitor ADC payloads?
A3: Mitigating off-target toxicity is a critical aspect of ADC development. Key strategies include:
-
Linker Optimization: Developing more stable linkers that are selectively cleaved within the tumor microenvironment or inside the target cancer cell is crucial to prevent premature payload release.[1]
-
Payload Selection and Modification: Choosing payloads with an optimal therapeutic window and modifying them to improve their safety profile, such as the development of deruxtecan from exatecan, can reduce toxicity.[7]
-
Optimizing Drug-to-Antibody Ratio (DAR): A higher DAR can increase ADC potency but may also lead to faster clearance and increased toxicity. Therefore, optimizing the DAR is essential for balancing efficacy and safety.[7]
-
Targeted Delivery: Ensuring high specificity of the monoclonal antibody to a tumor-associated antigen that is minimally expressed on healthy tissues can significantly reduce on-target, off-tumor toxicity.[8]
Q4: My in vitro experiments show high toxicity in antigen-negative cells. What could be the cause and how can I troubleshoot this?
A4: High toxicity in antigen-negative cells in vitro suggests off-target effects. Potential causes and troubleshooting steps include:
-
Premature Linker Cleavage: The linker may be unstable in the culture medium. To assess this, you can perform a plasma stability assay to measure the rate of payload release over time.
-
Non-specific ADC Uptake: Cells can take up ADCs non-specifically. To test for this, include a non-targeting ADC control in your experiment.
-
Free Payload Contamination: Your ADC preparation might be contaminated with unconjugated payload. Purifying the ADC can help remove free drug.
-
Bystander Effect: If you are co-culturing antigen-positive and antigen-negative cells, the observed toxicity could be due to the bystander effect. You can confirm this by performing a conditioned medium transfer assay.
Troubleshooting Guides
Issue 1: Unexpectedly High In Vivo Toxicity
Symptoms: Experimental animals show excessive weight loss, signs of distress, or significant hematological abnormalities at doses expected to be well-tolerated.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting/Validation Step |
| Premature Payload Release | Conduct an in vivo linker stability assay by analyzing plasma samples over time for the presence of free payload. If the linker is unstable, consider re-engineering the linker for improved stability. |
| On-Target, Off-Tumor Toxicity | Perform tissue cross-reactivity studies to assess the binding of the ADC to healthy tissues. If the target antigen is expressed on vital organs, this could be the source of toxicity. |
| Immunogenicity of the ADC | The antibody component of the ADC may be eliciting an immune response. Consider using a de-immunized or humanized antibody framework. |
Issue 2: Discrepancy Between In Vitro Potency and In Vivo Efficacy
Symptoms: The ADC is highly potent in vitro but shows limited anti-tumor activity in animal models at well-tolerated doses.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting/Validation Step |
| Poor Pharmacokinetics (PK) of the ADC | Characterize the PK profile of the ADC in vivo. Rapid clearance can prevent the ADC from reaching the tumor in sufficient concentrations. Modifying the antibody or the conjugation chemistry may improve PK. |
| Inefficient ADC Internalization or Payload Release | Confirm that the ADC is efficiently internalized by the target cells and that the linker is cleaved to release the payload within the tumor. This can be assessed using in vitro internalization and payload release assays. |
| Tumor Microenvironment Barriers | The ADC may have difficulty penetrating the tumor tissue. Consider using smaller antibody fragments or strategies to enhance tumor penetration. |
Data Presentation
Table 1: Comparative In Vitro Cytotoxicity (IC50) of TOP1 Inhibitor Payloads
| Cell Line | Cancer Type | Exatecan IC50 (nM) | SN-38 IC50 (nM) | Fold Difference (SN-38/Exatecan) |
| MOLT-4 | Leukemia | 0.25 | 3.1 | ~12.4 |
| CCRF-CEM | Leukemia | 0.21 | 2.9 | ~13.8 |
| DMS114 | Small Cell Lung Cancer | 0.17 | 8.8 | ~51.8 |
| DU145 | Prostate Cancer | 0.21 | 11.2 | ~53.3 |
| Data compiled from multiple sources. Experimental conditions may vary.[6] |
Table 2: Common Dose-Limiting Toxicities (DLTs) of TOP1 Inhibitors and their ADC Payloads in Clinical Trials
| Drug/ADC | Payload | Common DLTs |
| Irinotecan | SN-38 (metabolite) | Diarrhea, Neutropenia[3][4] |
| Topotecan | Topotecan | Myelosuppression (Neutropenia, Thrombocytopenia)[9] |
| Sacituzumab Govitecan | SN-38 | Neutropenia, Diarrhea[3] |
| Trastuzumab Deruxtecan | Deruxtecan (Exatecan derivative) | Nausea, Decreased Appetite, Vomiting, Neutropenia, Thrombocytopenia[4] |
| Patritumab Deruxtecan | Deruxtecan | Thrombocytopenia, Liver Enzyme Increase[4] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a TOP1 inhibitor ADC that inhibits the growth of a cancer cell line by 50% (IC50).
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC in complete culture medium and add them to the wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Assay (Annexin V Staining)
Objective: To quantify the percentage of apoptotic cells following treatment with a TOP1 inhibitor ADC.
Methodology:
-
Cell Treatment: Treat cells with the ADC at the desired concentrations for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Data Acquisition: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Protocol 3: DNA Damage Assay (γH2AX Staining)
Objective: To detect and quantify DNA double-strand breaks as a measure of TOP1 inhibitor-induced DNA damage.
Methodology:
-
Cell Treatment: Treat cells grown on coverslips with the TOP1 inhibitor ADC.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., BSA).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against phosphorylated H2AX (γH2AX).
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
Imaging: Mount the coverslips on microscope slides with a DAPI-containing mounting medium and visualize the cells using a fluorescence microscope.
-
Data Analysis: Quantify the number of γH2AX foci per nucleus. An increase in the number of foci indicates an increase in DNA damage.
Mandatory Visualizations
References
- 1. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. karger.com [karger.com]
- 4. books.rsc.org [books.rsc.org]
- 5. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The Potential of Topoisomerase Inhibitor-Based Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Topoisomerase I in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liposomal Irinotecan vs Topotecan in Relapsed Small Cell Lung Cancer - The ASCO Post [ascopost.com]
Technical Support Center: Impact of Linker Hydrophobicity on ADC Pharmacokinetics
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental investigation of the impact of linker hydrophob obicity on the pharmacokinetics (PK) of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the primary impact of linker hydrophobicity on ADC pharmacokinetics?
The hydrophobicity of the linker connecting the antibody to the cytotoxic payload is a critical determinant of an ADC's success, profoundly impacting its solubility, stability, and pharmacokinetic profile.[1] Highly hydrophobic linkers can lead to ADC aggregation, non-specific binding to plasma proteins, and rapid clearance from circulation, primarily through the mononuclear phagocytic system (MPS).[1][2] This accelerated clearance reduces the ADC's plasma exposure and, consequently, its therapeutic efficacy.[2][3] Conversely, hydrophilic linkers are employed to counteract the payload's hydrophobicity, improving the ADC's overall water solubility and preventing aggregation.[1][] This leads to a longer circulation half-life, increased drug exposure at the tumor site, and an improved therapeutic index.[1][3]
Q2: How does linker hydrophobicity affect the Drug-to-Antibody Ratio (DAR)?
The Drug-to-Antibody Ratio (DAR), which is the number of payload molecules attached to a single antibody, is a crucial parameter for ADC potency. While a higher DAR can increase in vitro potency, it often leads to increased hydrophobicity, especially with hydrophobic payloads and linkers.[1][2] This increased hydrophobicity can result in faster plasma clearance, limiting the achievable DAR in practice to a range of 2-4 to maintain stability and favorable pharmacokinetics.[1] Hydrophilic linkers, such as those containing polyethylene glycol (PEG) or sulfonate groups, can mitigate the hydrophobicity introduced by high DARs.[1][5] This enables the development of ADCs with higher DARs (e.g., 8) without compromising their stability or pharmacokinetic properties, potentially leading to more potent therapeutics.[1][3]
Q3: What are the consequences of ADC aggregation caused by linker hydrophobicity?
ADC aggregation, driven by the hydrophobicity of the linker and payload, can have several detrimental effects. Aggregated ADCs are more prone to rapid clearance by the mononuclear phagocytic system, leading to reduced circulation time and lower exposure at the tumor site.[1] Aggregation can also compromise the stability of the ADC, potentially leading to premature release of the payload and increased off-target toxicity.[6][7] Furthermore, protein aggregates can be immunogenic, increasing the risk of an undesirable immune response against the therapeutic.[] Studies have shown that ADCs with hydrophobic dipeptide linkers can exhibit up to 80% aggregation, while those with hydrophilic glucuronide linkers show minimal aggregation (<5%).[1]
Q4: How can the hydrophobicity of an ADC be experimentally assessed?
Hydrophobic Interaction Chromatography (HIC) is a widely used analytical technique to assess the relative hydrophobicity of ADCs.[2][9] In HIC, ADCs are separated based on their hydrophobic properties. A rightward shift in the retention time of an ADC compared to the unconjugated antibody indicates an increase in hydrophobicity.[9] This method can also be used to analyze the distribution of different DAR species within an ADC preparation, as higher DAR species are generally more hydrophobic.[10]
Q5: What strategies can be employed to mitigate the negative effects of linker hydrophobicity?
Several strategies can be used to overcome the challenges associated with linker hydrophobicity:
-
Incorporate Hydrophilic Moieties: The most common approach is to incorporate hydrophilic structures into the linker, such as polyethylene glycol (PEG), sulfonates, phosphates, or polyhydroxyl groups.[][5][11] These modifications increase the overall hydrophilicity of the ADC, improving solubility and pharmacokinetic properties.[12]
-
Optimize Linker Length and Configuration: The length and spatial arrangement of hydrophilic moieties like PEG can be optimized. For instance, branched or pendant PEG configurations may be more effective at shielding the hydrophobic payload compared to linear PEGs.[3][13]
-
Site-Specific Conjugation: The site of conjugation on the antibody can influence the overall hydrophobicity and stability of the ADC.[9] Conjugating the linker-payload to specific, less exposed sites can minimize its impact on the ADC's physicochemical properties.[14]
-
Payload Modification: In some cases, the hydrophobicity of the payload itself can be modified to be more hydrophilic, which can also improve the ADC's properties.[9]
Troubleshooting Guides
Issue 1: Rapid ADC Clearance and Low Plasma Exposure in In Vivo Studies
Symptoms:
-
Significantly lower area under the curve (AUC) for the ADC compared to the unconjugated antibody.
-
The ADC is cleared from circulation much faster than expected for a monoclonal antibody.[15]
-
Poor in vivo efficacy despite high in vitro potency.[1]
Possible Cause:
-
High hydrophobicity of the ADC due to a hydrophobic linker and/or a high DAR, leading to accelerated clearance by the mononuclear phagocytic system.[2][3]
Troubleshooting Steps:
| Step | Action | Expected Outcome |
| 1 | Characterize ADC Hydrophobicity: | A significant rightward shift in HIC retention time compared to the naked antibody will confirm increased hydrophobicity.[9] |
| Analyze the ADC using Hydrophobic Interaction Chromatography (HIC). | ||
| 2 | Reduce the DAR: | A lower DAR ADC should exhibit a less hydrophobic profile in HIC and improved pharmacokinetic parameters in vivo.[1] |
| If possible, generate ADCs with a lower DAR (e.g., 2 or 4) and compare their PK profiles. | ||
| 3 | Introduce a Hydrophilic Linker: | The new ADC should show reduced HIC retention time, improved plasma exposure, and slower clearance.[3] |
| Synthesize the payload with a more hydrophilic linker (e.g., PEGylated or sulfonate-containing) and re-evaluate the pharmacokinetics. |
Issue 2: ADC Aggregation Observed During Formulation or In Vitro Characterization
Symptoms:
-
Visible precipitation or cloudiness of the ADC solution.
-
High percentage of high molecular weight species detected by Size Exclusion Chromatography (SEC).
-
Inconsistent results in in vitro assays.
Possible Cause:
-
The hydrophobic nature of the linker and payload is causing the ADC to self-associate and form aggregates.[6]
Troubleshooting Steps:
| Step | Action | Expected Outcome |
| 1 | Assess Aggregation: | SEC will quantify the percentage of monomeric, dimeric, and higher-order aggregates. |
| Analyze the ADC preparation by Size Exclusion Chromatography (SEC). | ||
| 2 | Modify the Formulation: | A different buffer system may improve the solubility and stability of the ADC. |
| Test different buffer conditions (e.g., pH, ionic strength, excipients) to see if aggregation can be minimized. | ||
| 3 | Incorporate a Hydrophilic Linker: | A more hydrophilic ADC will be less prone to aggregation, resulting in a higher percentage of monomer in the SEC analysis.[1] |
| Re-engineer the ADC with a hydrophilic linker to improve its solubility. |
Issue 3: Inconsistent Pharmacokinetic Profiles Between Batches
Symptoms:
-
High variability in PK parameters (e.g., clearance, half-life) observed across different batches of the same ADC.
Possible Cause:
-
Inconsistent Drug-to-Antibody Ratio (DAR) distribution between batches, leading to varying levels of overall hydrophobicity.[10]
Troubleshooting Steps:
| Step | Action | Expected Outcome |
| 1 | Analyze DAR Distribution: | HIC or mass spectrometry will reveal the distribution of different DAR species in each batch.[10] |
| Use HIC or mass spectrometry to assess the DAR distribution for each batch. | ||
| 2 | Optimize Conjugation Reaction: | A more controlled conjugation process will lead to a narrower and more consistent distribution of DAR species across batches. |
| Refine the conjugation protocol (e.g., reaction time, temperature, reagent concentrations) to achieve a more consistent DAR. |
Quantitative Data Summary
Table 1: Impact of Linker Hydrophilicity on ADC Aggregation and Pharmacokinetics
| Linker Type | DAR | Aggregation (%) | Plasma Clearance | Reference |
| Hydrophobic (Dipeptide) | High | Up to 80% | Accelerated | [1] |
| Hydrophilic (Glucuronide) | High | <5% | Slower | [1] |
| PEGylated (PEG12) | High | - | 7.3 mL· kg/day | [12] |
| Non-PEGylated | High | - | >46.3 mL· kg/day | [12] |
Table 2: Pharmacokinetic Parameters of ADCs with Different Linkers
| ADC | Linker Type | Half-life (t1/2) | Clearance (CL) | AUC (0→∞) | Reference |
| ADC-CX | Non-cleavable (modified) | 9.9 days | 0.7 mL/h/kg | 15,225 h·mg/mL | [12] |
| ADC-SMCC | Non-cleavable (standard) | 10.4 days | 0.7 mL/h/kg | 14,370 h·mg/mL | [12] |
Experimental Protocols
Protocol 1: Hydrophobic Interaction Chromatography (HIC) for ADC Characterization
Objective: To assess the relative hydrophobicity of an ADC and determine its DAR distribution.[9]
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system
-
Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0
-
Mobile Phase B: 20 mM sodium phosphate, pH 7.0
-
ADC and unconjugated antibody samples (at 1 mg/mL in PBS)
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-20 µg of the antibody or ADC sample.
-
Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 280 nm.
-
The retention time is indicative of the sample's hydrophobicity.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of an ADC.
Materials:
-
ADC and control antibody
-
Appropriate mouse strain (e.g., BALB/c)
-
Dosing and blood collection supplies
-
Analytical method for ADC quantification (e.g., ELISA, LC-MS/MS)
Procedure:
-
Administer a single intravenous (IV) dose of the ADC to a cohort of mice.
-
Collect blood samples at various time points (e.g., 0, 1, 4, 8, 24, 48, 72, 168 hours) post-injection.
-
Process blood samples to obtain plasma or serum.
-
Quantify the concentration of total antibody, conjugated antibody, and/or free payload in the plasma/serum samples using a validated analytical method.[16][17]
-
Calculate pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and area under the curve (AUC).
Protocol 3: ADC Stability Assay in Plasma
Objective: To assess the stability of the linker and the rate of payload deconjugation in plasma.
Materials:
-
ADC
-
Plasma from the relevant species (e.g., mouse, rat, human)
-
Incubator at 37°C
-
LC-MS/MS system for payload quantification
Procedure:
-
Incubate the ADC in plasma at 37°C.
-
Collect aliquots at different time points (e.g., 0, 1, 6, 24, 48, 72 hours).
-
At each time point, stop the reaction and process the sample to separate the free payload from the ADC (e.g., protein precipitation).
-
Quantify the amount of released payload using LC-MS/MS.[16]
-
Determine the rate of deconjugation to assess linker stability.
Visualizations
Caption: Experimental workflow for evaluating the impact of linker hydrophobicity on ADC pharmacokinetics.
Caption: Logical relationship between linker hydrophobicity and ADC pharmacokinetic outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 5. How Linker Design Drives the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 6. researchgate.net [researchgate.net]
- 7. blog.crownbio.com [blog.crownbio.com]
- 9. benchchem.com [benchchem.com]
- 10. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 11. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. adcreview.com [adcreview.com]
- 15. youtube.com [youtube.com]
- 16. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: ADC Conjugation with Amino-PEG4-GGFG-Dxd
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for reducing heterogeneity in Antibody-Drug Conjugates (ADCs) prepared with the Amino-PEG4-GGFG-Dxd linker-payload.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a drug-linker conjugate used for the synthesis of ADCs.[1] It is composed of three key parts:
-
Dxd (Deruxtecan): A potent topoisomerase I inhibitor payload that induces DNA damage and apoptosis in target cells.[2]
-
GGFG peptide linker: A tetrapeptide sequence that is designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are highly expressed in tumor cells. This enzymatic cleavage ensures the release of the cytotoxic payload within the target cell.
-
Amino-PEG4: A hydrophilic polyethylene glycol (PEG) spacer that connects the payload to the antibody. The PEG linker can help to improve the solubility and pharmacokinetic properties of the ADC.[3]
Once an ADC constructed with this linker binds to its target antigen on a cancer cell, it is internalized.[2] Inside the cell's lysosomes, the GGFG linker is cleaved, releasing the Dxd payload to exert its cytotoxic effect.[2]
Q2: What are the primary sources of heterogeneity in ADCs?
A2: ADC heterogeneity arises from the conjugation process, which can produce a mixture of ADC molecules with varying drug-to-antibody ratios (DAR) and different conjugation sites.[4][5] Conventional conjugation methods, such as those targeting lysine or cysteine residues, are often non-specific and result in a heterogeneous mixture of species with DAR values ranging from 0 to 8 or even higher.[2][6] This variability can significantly impact the ADC's efficacy, toxicity, and pharmacokinetic profile.[4]
Q3: How can I reduce the heterogeneity of my ADC prepared with this compound?
A3: To reduce heterogeneity and produce a more uniform ADC product, site-specific conjugation methods are recommended.[2] These techniques allow for precise control over the location and number of conjugated linker-payloads, resulting in a more homogeneous ADC with a defined DAR.[2] Some common site-specific conjugation strategies include:
-
Engineered Cysteines: Introducing cysteine residues at specific sites on the antibody through site-directed mutagenesis.[7]
-
Unnatural Amino Acids: Incorporating unnatural amino acids with orthogonal reactivity into the antibody sequence.
-
Enzymatic Conjugation: Using enzymes like transglutaminases or formylglycine-generating enzyme to attach the linker-payload to specific tags on the antibody.
By employing these methods, you can produce ADCs with a consistent DAR of 2 or 4, which often provides a better balance between efficacy and safety compared to highly heterogeneous mixtures.[2]
Q4: What analytical techniques are essential for characterizing ADC heterogeneity?
A4: A combination of analytical methods is typically required to fully characterize ADC heterogeneity. Key techniques include:
-
Hydrophobic Interaction Chromatography (HIC): This is a widely used method to separate ADC species based on their DAR.[8][9][10] The addition of the hydrophobic drug-linker increases the overall hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.[5][11]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can be used to determine the average DAR, often after reducing the ADC to separate the light and heavy chains.[10]
-
Mass Spectrometry (MS): High-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful tool for determining the precise mass of the intact ADC and its subunits, confirming the DAR and identifying different drug-loaded species.[12][13]
-
Size Exclusion Chromatography (SEC): SEC is used to assess the presence of aggregates and fragments in the ADC preparation.[12]
Troubleshooting Guides
Issue 1: Lower-than-Expected Drug-to-Antibody Ratio (DAR)
| Possible Causes | Troubleshooting Steps |
| Incomplete Antibody Reduction | - Optimize Reducing Agent Concentration: Gradually increase the molar excess of the reducing agent (e.g., TCEP, DTT). Be cautious to avoid over-reduction, which can lead to antibody fragmentation. - Increase Reduction Time/Temperature: Extend the incubation period or slightly raise the temperature during the reduction step, while monitoring for any signs of antibody degradation. |
| Inefficient Conjugation Reaction | - Optimize Linker-Payload to Antibody Molar Ratio: Increase the molar excess of the this compound in the reaction. A starting point of 1.5 to 5-fold molar excess per available thiol is common. - Optimize Reaction pH: The maleimide-thiol reaction is most efficient at a pH between 6.5 and 7.5. Ensure your reaction buffer is within this range. - Extend Reaction Time: Increase the duration of the conjugation reaction to allow for more complete labeling. |
| Instability of Linker-Payload | - Use Freshly Prepared Linker-Payload Solution: The maleimide group on the linker can hydrolyze over time. Prepare the solution immediately before use. - Control Reaction Temperature: Avoid high temperatures during the conjugation, as this can lead to the degradation of the linker-payload. |
| Inaccurate Quantification | - Verify Concentrations: Use accurate methods (e.g., UV-Vis spectroscopy) to determine the concentrations of both the antibody and the linker-payload before initiating the conjugation. |
Issue 2: Higher-than-Expected Drug-to-Antibody Ratio (DAR) or Aggregation
| Possible Causes | Troubleshooting Steps |
| Excessive Antibody Reduction | - Decrease Reducing Agent Concentration: Reduce the molar excess of the reducing agent to limit the number of available thiol groups for conjugation. |
| High Molar Ratio of Linker-Payload | - Reduce Linker-Payload to Antibody Molar Ratio: Decrease the amount of this compound used in the reaction to achieve the desired DAR. |
| ADC Aggregation | - Optimize Conjugation Conditions: Aim for a lower, more homogeneous DAR, as high DAR species are often more prone to aggregation.[6] - Incorporate Hydrophilic Linkers: The PEG4 spacer in this compound already aids in hydrophilicity. Further optimization of the formulation may be necessary. - Purification: Utilize preparative HIC to isolate ADC species with the target DAR and remove aggregates. - Formulation Optimization: Screen different buffer conditions (e.g., pH, excipients) to find a formulation that minimizes aggregation. |
| Non-specific Binding | - Control Reaction pH: Maintain the pH in the optimal range of 6.5-7.5 to minimize side reactions. - Quench the Reaction: After the desired reaction time, add a quenching agent like N-ethylmaleimide or cysteine to cap any unreacted thiol groups on the antibody. |
Data Presentation
Table 1: Example DAR Distribution of a Cysteine-Linked ADC Determined by HIC
The following table illustrates a typical distribution of drug-loaded species for a cysteine-linked ADC, with the relative percentage of each species determined by the peak area in a HIC chromatogram.
| Drug-to-Antibody Ratio (DAR) | Relative Peak Area (%) |
| 0 | 5 |
| 2 | 20 |
| 4 | 50 |
| 6 | 20 |
| 8 | 5 |
| Average DAR | 4.0 |
Note: This is an illustrative example. Actual distributions will vary depending on the specific antibody, linker-payload, and conjugation conditions.
Table 2: Impact of Average DAR on ADC Properties
This table summarizes the general trends observed for maytansinoid ADCs with varying average DARs, which can provide insights for Dxd-based ADCs.
| ADC Property | Low DAR (e.g., 2) | Optimal DAR (e.g., 3-4) | High DAR (e.g., >8) |
| In Vitro Potency | Lower | Higher | Highest |
| Pharmacokinetics (Clearance) | Slower | Slower | Faster |
| Tolerability | Higher | Good | Lower |
| Therapeutic Index | Potentially Wider | Optimal | Narrower |
Data adapted from literature on maytansinoid ADCs, which suggests that an optimal DAR exists to balance efficacy and safety.[6]
Experimental Protocols
Protocol: Cysteine-Based Conjugation of this compound to a Monoclonal Antibody
This protocol provides a general framework for conjugating this compound to a monoclonal antibody via partially reduced interchain disulfide bonds. Optimization of specific parameters is crucial for each antibody and desired DAR.
1. Antibody Preparation and Reduction: a. Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4). b. To partially reduce the interchain disulfide bonds, add a freshly prepared solution of a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP). A molar excess of 2-4 equivalents of TCEP per antibody is a common starting point for achieving an average DAR of ~4. c. Incubate the reaction at 37°C for 1-2 hours.
2. Conjugation Reaction: a. After the reduction step, perform a buffer exchange using a desalting column to remove the excess reducing agent. The antibody should be eluted into a conjugation buffer (e.g., PBS, pH 7.0-7.5). b. Immediately add the this compound linker-payload. The linker-payload is typically dissolved in a water-miscible organic solvent like dimethyl sulfoxide (DMSO). The final concentration of the organic solvent in the reaction mixture should be kept low (e.g., <10%) to prevent antibody denaturation. c. The molar ratio of the linker-payload to the antibody is a key parameter for optimizing the target DAR. A starting point could be an 8-15 fold molar excess of the linker-payload over the antibody. d. Incubate the conjugation reaction for 1 hour on ice or at room temperature.
3. Purification: a. After the conjugation reaction, purify the ADC to remove unconjugated linker-payload and other impurities. b. Size exclusion chromatography (SEC) or protein A affinity chromatography are common methods for initial purification.[6] c. Tangential flow filtration (TFF) can also be used for purification and buffer exchange.[6] d. For isolating specific DAR species and reducing heterogeneity, preparative hydrophobic interaction chromatography (HIC) can be employed.[6]
4. Characterization: a. Determine the average DAR and the distribution of drug-loaded species using HIC-HPLC. b. Confirm the identity of the ADC species and the DAR using LC-MS. c. Assess the level of aggregation using SEC-HPLC. d. Evaluate the binding affinity of the ADC to its target antigen using methods like ELISA or surface plasmon resonance (SPR). e. Determine the in vitro cytotoxicity of the ADC on target-positive and target-negative cell lines.
Visualizations
Caption: A general workflow for the preparation of an Antibody-Drug Conjugate.
Caption: A logical flow for troubleshooting unexpected Drug-to-Antibody Ratios.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Site-specific antibody drug conjugates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In-Depth Structure and Function Characterization of Heterogeneous Interchain Cysteine-Conjugated Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Site-specific antibody-drug conjugate heterogeneity characterization and heterogeneity root cause analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of DXd and SN-38 Payloads for Antibody-Drug Conjugates
A comprehensive guide for researchers and drug development professionals on the efficacy, mechanisms of action, and experimental evaluation of two leading topoisomerase I inhibitor payloads.
In the rapidly evolving landscape of antibody-drug conjugates (ADCs), the choice of cytotoxic payload is a critical determinant of therapeutic efficacy and safety. Among the most promising classes of payloads are topoisomerase I inhibitors, which induce cancer cell death by disrupting DNA replication. This guide provides a detailed, data-driven comparison of two prominent topoisomerase I inhibitor payloads: DXd (deruxtecan), the payload of Enhertu® (trastuzumab deruxtecan), and SN-38, the active metabolite of irinotecan and the payload of Trodelvy® (sacituzumab govitecan).
Executive Summary
Both DXd and SN-38 are potent inducers of DNA damage and apoptosis. However, preclinical data consistently demonstrates that DXd exhibits significantly higher potency than SN-38. This enhanced potency, coupled with a strong bystander effect, contributes to the robust anti-tumor activity observed with DXd-based ADCs. This guide will delve into the quantitative differences in their cytotoxic activity, in vivo efficacy, and the underlying signaling pathways, providing a comprehensive resource for the scientific community.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data comparing the efficacy of DXd and SN-38 from preclinical studies.
Table 1: In Vitro Cytotoxicity of DXd and SN-38 Payloads
| Cell Line | Cancer Type | IC50 (nM) - DXd | IC50 (nM) - SN-38 | Fold Difference (SN-38/DXd) |
| CFPAC-1 | Pancreatic | Subnanomolar | Subnanomolar | - |
| MDA-MB-468 | Breast | Subnanomolar | Subnanomolar | - |
| HCC1954 | Breast | ~2.3 | ~0.6 | ~0.26 |
| NCI-N87 | Gastric | Data not available | Data not available | - |
| SK-BR-3 | Breast | Data not available | Data not available | - |
Note: While specific head-to-head IC50 values across a broad panel of cell lines in a single study are limited in the public domain, reports consistently describe DXd as being approximately 10-fold more potent than SN-38 in inhibiting topoisomerase I.[1][2] The data in HCC1954 cells, however, shows a different trend for the free payloads, highlighting the importance of the ADC construct and linker.[3]
Table 2: In Vivo Efficacy of Anti-Trop-2 ADCs with DXd and SN-38 Payloads in Xenograft Models
| Xenograft Model | Cancer Type | ADC | Tumor Growth Inhibition (TGI) |
| CFPAC-1 | Pancreatic | SY02-DXd | 98.2% |
| SY02-SN-38 | 87.3% | ||
| MDA-MB-468 | Breast | SY02-DXd | Complete Tumor Regression |
| SY02-SN-38 | Not reported (SY02-MMAE showed complete regression) |
Source: Data adapted from a study comparing anti-Trop-2 ADCs with different payloads.[4]
Table 3: Comparative Bystander Effect of Topoisomerase I Inhibitor Payloads
| Payload | Relative Bystander Effect | Key Contributing Factor |
| DXd | Strong | High membrane permeability[2][5] |
| SN-38 | Moderate | Lower membrane permeability compared to DXd[3] |
Note: The bystander effect is crucial for efficacy in heterogeneous tumors. Studies using 3D spheroid models have shown that while both payloads exhibit a bystander effect, exatecan (a close analog of DXd) demonstrates a greater pharmacodynamic response in bystander cells compared to SN-38.[3] This is attributed to the higher membrane permeability of DXd.[3][5]
Signaling Pathways and Mechanisms of Action
Both DXd and SN-38 exert their cytotoxic effects by inhibiting topoisomerase I, leading to DNA damage and apoptosis. However, the downstream signaling cascades they activate can differ.
DXd Signaling Pathway
DXd-induced DNA damage triggers a robust immune response through the activation of the cGAS-STING and TLR4 signaling pathways. This leads to the production of type I interferons and other pro-inflammatory cytokines, fostering an immunogenic tumor microenvironment.
Caption: DXd-induced DNA damage activates both the cGAS-STING and TLR4 pathways.
SN-38 Signaling Pathway
SN-38-induced DNA damage primarily activates the p53 tumor suppressor pathway. This leads to cell cycle arrest and apoptosis. Additionally, SN-38 can modulate the PI3K/Akt and MAPK signaling pathways, which are critical for cell survival and proliferation.
Caption: SN-38 primarily signals through the p53 pathway to induce apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADC payloads. Below are generalized protocols for key in vitro and in vivo assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with the ADC.
Caption: A generalized workflow for determining in vitro cytotoxicity using the MTT assay.
Detailed Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a humidified incubator at 37°C and 5% CO2.[6]
-
Compound Preparation: Prepare serial dilutions of the test ADC, a negative control ADC, and the free payload in cell culture medium.
-
Treatment: Remove the existing medium from the cell plates and add the prepared compound dilutions. Include wells with untreated cells as a control.
-
Incubation: Incubate the plates for a period of 72 to 120 hours.[7]
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the compound concentration to determine the IC50 value using a suitable software.[6]
In Vivo Xenograft Efficacy Study
This study evaluates the anti-tumor activity of the ADC in an animal model.
Caption: A typical workflow for an in vivo xenograft efficacy study of an ADC.
Detailed Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation and growth. Tumor volume is typically calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once the tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into different treatment groups (e.g., vehicle control, test ADC, control ADC).
-
Treatment Administration: Administer the treatments intravenously or intraperitoneally according to the study design.
-
Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week to assess efficacy and toxicity.
-
Endpoint: The study is typically terminated when the tumors in the control group reach a predefined size, or if signs of excessive toxicity are observed.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistical analysis is performed to determine the significance of the observed anti-tumor effects.
In Vitro Bystander Effect Co-culture Assay
This assay quantifies the ability of an ADC's payload to kill neighboring antigen-negative cells.[8][9]
Detailed Methodology:
-
Cell Labeling: Genetically label antigen-negative (Ag-) cells with a fluorescent protein (e.g., GFP) to distinguish them from antigen-positive (Ag+) cells.
-
Co-culture Seeding: Seed a mixed population of Ag+ and Ag- cells in 96-well plates at a defined ratio (e.g., 1:1).
-
ADC Treatment: Treat the co-cultures with serial dilutions of the ADC.
-
Incubation: Incubate the plates for an appropriate duration (e.g., 96-144 hours).[9]
-
Imaging and Analysis: Use high-content imaging or flow cytometry to specifically quantify the viability of the fluorescently labeled Ag- cells.
-
Data Interpretation: A decrease in the viability of Ag- cells in the presence of Ag+ cells and the ADC, compared to controls with only Ag- cells, indicates a bystander effect. The potency of the bystander effect can be quantified by determining a "bystander IC50".[9]
Conclusion
The selection of a cytotoxic payload is a pivotal decision in the design of an effective ADC. Both DXd and SN-38 are highly effective topoisomerase I inhibitors that have demonstrated significant clinical benefit. However, the available preclinical evidence strongly suggests that DXd possesses superior potency and a more pronounced bystander effect compared to SN-38. This enhanced cytotoxic potential, coupled with its ability to stimulate an anti-tumor immune response, positions DXd as a highly attractive payload for the next generation of ADCs. For researchers and drug developers, a thorough understanding of the distinct characteristics of these payloads, as outlined in this guide, is essential for the rational design and development of innovative and effective cancer therapies.
References
- 1. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 2. researchgate.net [researchgate.net]
- 3. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selection of Payloads for Antibody-Drug Conjugates Targeting Ubiquitously Expressed Tumor-Associated Antigens: a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunogenic cell death and bystander killing: expanding the therapeutic potential of modern antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
In vivo efficacy studies comparing different ADC linker technologies
For Researchers, Scientists, and Drug Development Professionals
The choice of linker technology is a critical determinant of the therapeutic success of an Antibody-Drug Conjugate (ADC), profoundly influencing its stability, efficacy, and toxicity profile. This guide provides an objective, data-driven comparison of different linker strategies, focusing on their in vivo performance. We delve into the experimental data from preclinical studies to illuminate the functional differences between these crucial ADC components.
Executive Summary
The linker connecting the monoclonal antibody to the cytotoxic payload is a key architectural element of an ADC. Its design dictates the stability of the conjugate in circulation and the mechanism of payload release at the tumor site. The two primary categories of linkers, cleavable and non-cleavable, exhibit distinct characteristics that translate to significant differences in in vivo efficacy and tolerability. Cleavable linkers are designed to release their payload in response to specific triggers within the tumor microenvironment, while non-cleavable linkers release the payload upon lysosomal degradation of the antibody. This fundamental difference in their mechanism of action has significant implications for their therapeutic application.
Comparative In Vivo Efficacy of Cleavable and Non-Cleavable Linkers
The decision between a cleavable and a non-cleavable linker is nuanced and depends on the specific therapeutic context, including the target antigen, tumor microenvironment, and the properties of the cytotoxic payload.[1] The following tables summarize representative data from preclinical in vivo studies, comparing the efficacy of ADCs with different linker technologies.
Table 1: In Vivo Tumor Growth Inhibition
| ADC Target & Payload | Linker Type | Linker | Animal Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition (TGI) / Response | Reference |
| Anti-CD79b-MMAE | Tandem-Cleavage | Glucuronide-Dipeptide | Mouse Xenograft | Granta 519 | Single 5 or 10 mg/kg IV | Equal or better efficacy compared to vedotin linker; 6/6 mice showed complete response at 10 mg/kg.[2] | [2] |
| Anti-CD22-DM1 | Disulfide | Cys-linked | Mouse Xenograft | Human Lymphoma | Single 3 mg/kg | Induced tumor regression.[3] | [3] |
| Trastuzumab-MMAE | β-galactosidase-cleavable | N/A | Mouse Xenograft | N/A | Single 1 mg/kg | 57-58% reduction in tumor volume.[3] | [3] |
| EGFR/EpCAM-DM1 | CX linker | N/A | Mouse Xenograft | EGFR & EpCAM expressing | 3 mg/kg | More active than 15 mg/kg of SMCC-DM1 ADCs.[3] | [3] |
| Anti-HER2-MMAF | Glutamic acid-valine-citrulline (EVCit) | EVCit | Mouse Xenograft | Human Breast Cancer | N/A | Greater antitumor efficacy than VCit-based ADC.[4] | [4] |
Table 2: Plasma Stability of Different Linkers
| Linker Type | Linker | Animal Model | Stability Metric (Half-life, etc.) | Key Finding | Reference |
| OHPAS | Di-aryl sulfate | Mouse | Stable in plasma | More stable than VC-PABC linker in mouse plasma.[5][6] | [5][6] |
| Valine-Citrulline (VC-PABC) | Dipeptide | Mouse | Unstable in plasma | Susceptible to cleavage by carboxylesterase 1c (Ces1c).[5][6] | [5][6] |
| Tandem-Cleavage | Glucuronide-Dipeptide | Rat | Improved stability | Dramatically improved tolerability and stability compared to vedotin linker.[2] | [2] |
| Dipeptide (Val-Cit) | Valine-Citrulline | Mouse & Cynomolgus Monkey | t½ ≈ 144 h (mouse), t½ ≈ 230 h (monkey) | Highly stable in circulation.[7] | [7] |
| Glutamic acid-valine-citrulline (EVCit) | Tripeptide | Mouse & Human | Stable in plasma for 28 days | Stable in mouse plasma, unlike the VCit linker.[4] | [4] |
Mechanisms of Action and Experimental Workflows
The efficacy of an ADC is intrinsically linked to its mechanism of action, which is largely governed by the linker. The following diagrams illustrate the distinct pathways of payload release for cleavable and non-cleavable linkers and a typical workflow for in vivo efficacy studies.
Caption: Mechanisms of payload release for cleavable and non-cleavable linkers.
Caption: A generalized workflow for conducting in vivo efficacy studies of ADCs.
Detailed Experimental Protocols
Accurate evaluation and comparison of ADC linker performance necessitate detailed and standardized methodologies.
In Vivo Xenograft Tumor Model Efficacy Study
-
Objective: To evaluate the anti-tumor efficacy of ADCs with different linker technologies in a xenograft mouse model.
-
Animal Model: Immunodeficient mice (e.g., NOD-SCID or Athymic Nude) are typically used.
-
Cell Lines: Human cancer cell lines relevant to the ADC's target antigen are implanted subcutaneously or orthotopically.
-
ADC Administration: ADCs are administered intravenously (IV) at specified doses and schedules once tumors reach a predetermined size.
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): Tumor volumes are measured at regular intervals using calipers. TGI is calculated as the percentage difference in the mean tumor volume between treated and vehicle control groups.
-
Complete Response (CR): The disappearance of a palpable tumor at any point during the study.
-
Survival: Animals may be monitored for survival, with endpoints defined by tumor volume limits or clinical signs of distress.
-
-
Tolerability Assessment: Animal body weights are monitored as a general indicator of toxicity. Further toxicity analysis may include hematology and histopathology of major organs.
Plasma Stability Assay
-
Objective: To determine the stability of the ADC and the linker in plasma.
-
Methodology:
-
ADCs are incubated in mouse, rat, or human plasma at 37°C for various time points.
-
The amount of intact ADC or conjugated payload is quantified over time using methods such as ELISA or LC-MS/MS.[5][6][8]
-
ELISA-based methods can use an anti-idiotype antibody for capture and an anti-drug antibody for detection to specifically measure the amount of conjugated drug.[2][7]
-
-
Data Analysis: The half-life (t½) of the linker is calculated to represent its stability in plasma.
Conclusion and Future Perspectives
The choice between cleavable and non-cleavable linkers is a critical decision in ADC design. Cleavable linkers, such as the widely used valine-citrulline (Val-Cit) linker, offer the advantage of a specific intracellular payload release mechanism and the potential for a bystander effect, which can be beneficial in treating heterogeneous tumors.[1] However, their stability in circulation, particularly in certain preclinical models, can be a concern, potentially narrowing the therapeutic window.[1][4]
Non-cleavable linkers, like SMCC, generally exhibit greater plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity.[1][9] The payload is released as a linker-amino acid complex after lysosomal degradation of the antibody, which typically limits the bystander effect.[1]
Recent advancements have led to the development of novel linker technologies aimed at improving the therapeutic index of ADCs. These include tandem-cleavage linkers that enhance plasma stability and tolerability, and novel peptide sequences like glutamic acid-valine-citrulline that overcome instability issues in mouse models.[2][4] The ongoing innovation in linker chemistry continues to expand the toolkit for designing more effective and safer ADCs for cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] In vivo drug-linker stability of an anti-CD30 dipeptide-linked auristatin immunoconjugate. | Semantic Scholar [semanticscholar.org]
- 8. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
Validating the Bystander Effect of Dxds in Co-Culture Models: A Comparative Guide
The bystander effect, a critical mechanism for the efficacy of antibody-drug conjugates (ADCs), describes the killing of antigen-negative tumor cells by the cytotoxic payload released from an antigen-positive target cell. This phenomenon is particularly crucial for overcoming tumor heterogeneity. This guide provides a comparative overview of in vitro co-culture models for validating the bystander effect of Dxds (a class of ADCs), presenting experimental data, detailed protocols, and the underlying mechanisms.
Quantitative Comparison of Dxd Bystander Effect
The efficacy of the bystander effect can be quantified and compared across different ADCs and experimental conditions. Key parameters include the ratio of antigen-positive (Ag+) to antigen-negative (Ag-) cells, the level of target antigen expression, and the intrinsic potency of the ADC.
| ADC | Target | Payload | Ag+ Cell Line | Ag- Cell Line | Key Findings | Reference |
| DS-8201a (T-DXd) | HER2 | DXd (Topoisomerase I inhibitor) | SKBR3 (HER2-positive) | MCF7 (HER2-negative) | DS-8201 induced death of HER2-negative MCF7 cells in the presence of SKBR3 cells. | [1][2] |
| T-DM1 | HER2 | DM1 (Microtubule inhibitor) | SKBR3 (HER2-positive) | MCF7 (HER2-negative) | T-DM1 did not affect the viability of MCF7 cells under similar co-culture conditions. | [1][2] |
| Trastuzumab-vc-MMAE | HER2 | MMAE (Microtubule inhibitor) | N87, BT474, SKBR3 (HER2-positive) | GFP-MCF7 (HER2-negative) | The bystander effect increased with a higher fraction of Ag+ cells and higher HER2 expression levels on Ag+ cells.[3][4] A lag time was observed before significant bystander killing.[3][4] | [3][4] |
| Exatecan-based ADCs | Various | Exatecan (Topoisomerase I inhibitor) | SKBR-3 (Ag+) | MCF7 (Ag-) | The released exatecan payload is membrane-permeable, allowing it to diffuse and kill neighboring Ag- cells. | [5] |
Experimental Protocols for Bystander Effect Validation
Two primary in vitro methods are widely used to quantify the bystander effect of ADCs: the co-culture assay and the conditioned medium transfer assay.[5][6]
Co-culture Bystander Killing Assay
This assay directly measures the killing of antigen-negative cells when cultured together with antigen-positive cells in the presence of the ADC.[6]
Methodology:
-
Cell Seeding:
-
Antigen-negative (Ag-) cells are engineered to express a fluorescent protein (e.g., GFP) for easy identification and quantification.[5]
-
Seed a mixture of Ag+ and Ag- cells in a 96-well plate. The ratio of Ag+ to Ag- cells can be varied (e.g., 1:1, 1:5) to assess the dependency of the bystander effect on the proximity of Ag+ cells.[6] For example, co-seed HER2-positive SKBR3-RFP cells and HER2-negative MCF7-GFP cells.[1]
-
-
ADC Treatment:
-
Allow cells to adhere overnight.
-
Treat the co-culture with serial dilutions of the Dxd. Include a negative control ADC (e.g., one with a non-cleavable linker) and a vehicle control.[6]
-
-
Incubation:
-
Incubate the plate for 3 to 6 days.[6]
-
-
Viability Assessment:
-
Measure the viability of the Ag- cells. If using fluorescently labeled cells, viability can be determined by quantifying the fluorescent signal (e.g., GFP) using an imaging system or plate reader.[5][6]
-
Alternatively, flow cytometry can be used to distinguish and quantify live/dead populations of both Ag+ and Ag- cells.[7]
-
Real-time monitoring of cell viability can be performed using systems like the Agilent xCELLigence RTCA eSight, which measures impedance.[1][2]
-
Data Analysis:
The percentage of viable Ag- cells is plotted against the ADC concentration to calculate a "bystander IC50," which quantifies the potency of the effect.[5]
Conditioned Medium Transfer Assay
This method assesses whether the cytotoxic payload is released into the culture medium and can subsequently kill Ag- cells.[5]
Methodology:
-
Prepare Conditioned Medium:
-
Treat Antigen-Negative Cells:
-
Incubation:
-
Incubate the plate for 48-72 hours.[5]
-
-
Viability Assessment:
-
Measure the viability of the Ag- cells using standard methods like MTT, CellTiter-Glo, or by counting the cells.[5]
-
Data Analysis:
A significant decrease in the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells, compared to the control medium, indicates a bystander effect mediated by the released payload.[5]
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow: Co-culture Bystander Assay
Caption: Workflow for the in vitro co-culture bystander killing assay.
Experimental Workflow: Conditioned Medium Transfer Assay
Caption: Workflow for the conditioned medium transfer assay.
Signaling Pathway of Dxd Bystander Effect
The bystander effect of Dxds is primarily driven by the physicochemical properties of the released payload.
Caption: Generalized signaling pathway of the Dxd bystander effect.
References
- 1. agilent.com [agilent.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. njbio.com [njbio.com]
A Comparative Analysis of ADC Linker Stability in Serum: A Guide for Researchers
For researchers, scientists, and drug development professionals, the stability of an antibody-drug conjugate (ADC) in systemic circulation is a critical determinant of its therapeutic index. Premature release of the cytotoxic payload can lead to off-target toxicity and reduced efficacy. The linker, which connects the antibody to the payload, plays a pivotal role in the overall stability of the ADC. This guide provides a comparative analysis of the serum stability of different ADC linkers, supported by experimental data, to aid in the rational design and selection of linkers for novel ADCs.
The choice of linker technology dictates the payload release mechanism and significantly influences the ADC's pharmacokinetic profile.[1] Linkers are broadly categorized as cleavable or non-cleavable, with each class possessing distinct stability characteristics in the bloodstream.[2]
Comparative Serum Stability of ADC Linkers
The stability of an ADC linker in serum is typically evaluated by measuring the half-life (t½) of the intact ADC or the rate of payload deconjugation over time. Non-cleavable linkers, as a class, generally exhibit higher stability in plasma compared to cleavable linkers.[3] However, significant variability exists within the cleavable linker category. The following table summarizes representative serum stability data for various linker types from preclinical studies. It is important to note that direct head-to-head comparisons across all linker types under identical experimental conditions are limited, and stability can also be influenced by the specific antibody, payload, and conjugation site.[4]
| Linker Type | Sub-type / Example | Release Mechanism | Representative Half-life (t½) in Human Plasma | Key Stability Considerations |
| Non-Cleavable | Thioether (e.g., SMCC) | Antibody degradation | High (e.g., T-DM1 t½ ~10.4 days in rats)[5] | Generally very stable, minimizing off-target payload release.[2] |
| Cleavable | Enzyme-Cleavable | |||
| Dipeptide (e.g., Val-Cit) | Protease (e.g., Cathepsin B) | Generally stable (e.g., half-life of 4-6 days for brentuximab vedotin)[6] | Susceptible to cleavage by other proteases, which can lead to off-target toxicity.[7] | |
| β-glucuronide | β-glucuronidase | High | Highly hydrophilic, which can improve ADC solubility and pharmacokinetics. | |
| Sulfatase-cleavable | Sulfatase | > 7 days (in mouse plasma)[5] | Demonstrates high plasma stability.[5] | |
| pH-Sensitive | ||||
| Hydrazone | Acid hydrolysis | ~2 days (phenylketone-derived)[5] | Stability is highly dependent on the specific hydrazone structure; can be prone to hydrolysis at physiological pH.[5][8] | |
| Carbonate | Acid hydrolysis | ~36 hours[5] | Generally less stable than other linker types in serum.[5] | |
| Silyl ether | Acid hydrolysis | > 7 days[5][6] | Offers significantly improved stability over traditional acid-labile linkers.[5] | |
| Redox-Sensitive | ||||
| Disulfide | Reduction (e.g., by glutathione) | Variable (e.g., maytansine disulfide conjugates t½ ~9 days)[1] | Stability can be modulated by steric hindrance around the disulfide bond.[1] |
Experimental Protocols for Assessing Serum Stability
Accurate assessment of ADC linker stability in serum is crucial for preclinical development. The two most common methods for quantifying ADC stability are Liquid Chromatography-Mass Spectrometry (LC-MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
In Vitro Serum/Plasma Stability Assay using LC-MS
This method allows for the direct measurement of the average drug-to-antibody ratio (DAR) over time, providing a quantitative measure of linker stability.
Protocol:
-
ADC Incubation: Incubate the ADC at a final concentration of 100 µg/mL in human serum or plasma at 37°C.
-
Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).
-
Immuno-affinity Capture: Isolate the ADC from the serum/plasma matrix using an anti-human IgG antibody conjugated to magnetic beads.
-
Washing: Wash the beads with phosphate-buffered saline (PBS) to remove non-specifically bound proteins.
-
Elution: Elute the intact ADC from the beads using an acidic buffer (e.g., 20mM glycine, 0.1% acetic acid).
-
LC-MS Analysis: Analyze the eluted ADC using a high-resolution mass spectrometer coupled with liquid chromatography to determine the average DAR at each time point.
-
Data Analysis: Plot the average DAR as a function of time to determine the rate of drug deconjugation and the half-life of the ADC.
In Vitro Serum/Plasma Stability Assay using ELISA
This method indirectly assesses ADC stability by measuring the concentration of the intact, drug-conjugated antibody.
Protocol:
-
Coating: Coat a 96-well plate with an antigen specific to the ADC's antibody.
-
Blocking: Block the plate with a suitable blocking buffer (e.g., 1% BSA in PBST) to prevent non-specific binding.
-
Sample Incubation: Add diluted serum/plasma samples containing the ADC from different incubation time points to the wells and incubate.
-
Washing: Wash the plate to remove unbound components.
-
Detection Antibody: Add a secondary antibody that specifically recognizes the payload component of the ADC, conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Washing: Wash the plate to remove the unbound detection antibody.
-
Substrate Addition: Add a chromogenic or fluorogenic substrate for the enzyme.
-
Measurement: Measure the absorbance or fluorescence to quantify the amount of intact ADC present at each time point.
-
Data Analysis: Calculate the percentage of remaining intact ADC at each time point relative to the initial time point to determine the stability profile.[7][9]
Visualizing Experimental Workflow and Linker Cleavage
To further clarify the processes involved in assessing and understanding ADC linker stability, the following diagrams illustrate the experimental workflow and the cleavage mechanisms of different linker types.
Conclusion
The selection of an appropriate linker is a critical step in the design of a safe and effective ADC. This guide provides a comparative overview of the serum stability of various linker technologies, highlighting the generally superior stability of non-cleavable linkers. However, the development of more stable cleavable linkers, such as the silyl ether-based and next-generation dipeptide linkers, offers promising alternatives. The provided experimental protocols for assessing serum stability using LC-MS and ELISA serve as a practical resource for researchers in the field. Ultimately, the optimal linker choice will depend on a careful consideration of the specific ADC components, the target indication, and the desired therapeutic window.
References
- 1. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. Clinical Pharmacology of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
Evaluating the Impact of Drug-to-Antibody Ratio (DAR) on the Efficacy of Dxd-based ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy has been significantly advanced by the advent of antibody-drug conjugates (ADCs), which combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. Among the most promising recent developments are ADCs utilizing the topoisomerase I inhibitor deruxtecan (DXd) as their cytotoxic payload. A critical parameter influencing the therapeutic index of these ADCs is the drug-to-antibody ratio (DAR), the average number of drug molecules conjugated to a single antibody. This guide provides a comparative analysis of the impact of DAR on the efficacy of Dxd-based ADCs, supported by experimental data, to inform ongoing research and development in this field.
The Balancing Act: DAR's Influence on ADC Performance
The drug-to-antibody ratio is a key attribute that can significantly modulate the efficacy, safety, and pharmacokinetic profile of an ADC. A higher DAR can enhance the potency of an ADC by delivering more cytotoxic payload to the target cancer cell. However, an excessively high DAR can lead to increased hydrophobicity, promoting aggregation and faster clearance from circulation, which may paradoxically reduce in vivo efficacy and increase off-target toxicity. Conversely, a low DAR may result in insufficient potency. Therefore, optimizing the DAR is a crucial step in the development of Dxd-based ADCs to achieve the desired therapeutic window.
Trastuzumab deruxtecan (T-DXd), a flagship Dxd-based ADC, is characterized by a high DAR of approximately 8.[1][2] This high payload is considered a key contributor to its potent anti-tumor activity and its notable "bystander effect," where the membrane-permeable DXd payload can diffuse from the target cell to kill neighboring, antigen-negative cancer cells.[1][3] In contrast, other Dxd-based ADCs, such as datopotamab deruxtecan (Dato-DXd), have been developed with a lower DAR of approximately 4, aiming to balance efficacy and safety.[2]
Quantitative Data Comparison
The following tables summarize the available quantitative data comparing Dxd-based ADCs with different DARs. It is important to note that direct head-to-head comparisons of Dxd-based ADCs with a systematic variation of DAR across a wide range (e.g., 2, 4, 6, 8) in a single study are limited in the public domain. The data presented here is compiled from different studies and provides valuable insights into the influence of DAR.
Table 1: In Vitro Cytotoxicity of Dxd-based Payloads and ADCs
| ADC/Payload | Target Antigen | Cell Line | IC50 (nM) | Reference |
| Deruxtecan (DXd) | - | KPL-4 (human breast cancer) | 4.0 | [4] |
| Exatecan (DXd precursor) | - | KPL-4 (human breast cancer) | 0.9 | [4] |
| Novel dual-TOP1i ADC (DAR 4) | HER2 | Target-positive cell lines | low nM range (similar to T-DXd) | [1] |
| T-DXd (DAR ~8) | HER2 | Target-positive cell lines | low nM range | [1] |
Note: The novel dual-TOP1i ADC utilizes two different exatecan-based payloads.
Table 2: In Vivo Efficacy of Dxd-based ADCs
| ADC | DAR | Cancer Model | Key Findings | Reference |
| Novel dual-TOP1i ADC | 4 | JIMT-1 (medium HER2-expressing breast cancer) | Superior anti-tumor efficacy and tumor eradication compared to payload-dose-adjusted T-DXd. | [1][5] |
| T-DXd | ~8 | JIMT-1 (medium HER2-expressing breast cancer) | Limited tumor growth inhibition with tumor regrowth in all animals around 21 days. | [1][5] |
Table 3: Pharmacokinetic Parameters of Dxd-based ADCs
| ADC | DAR | Species | Key Findings | Reference |
| T-DXd | ~8 | Human | Two-compartment model with linear elimination. | [6][7] |
| Dato-DXd | ~4 | Human | Two-compartment model with both linear and nonlinear elimination. Linear clearance is the major pathway for doses ≥ 4 mg/kg. | [5][8] |
Experimental Protocols
The evaluation of the impact of DAR on the efficacy of Dxd-based ADCs involves a series of well-defined experimental protocols.
Determination of Drug-to-Antibody Ratio (DAR)
Accurate determination of DAR is crucial for the characterization of ADCs. Common methods include:
-
UV/Vis Spectroscopy: This rapid method relies on the distinct absorbance maxima of the antibody (typically at 280 nm) and the cytotoxic payload. By measuring the absorbance at two wavelengths and using the Beer-Lambert law with the known extinction coefficients of the antibody and the drug, the average DAR can be calculated.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Since the conjugation of the hydrophobic DXd payload increases the overall hydrophobicity of the antibody, species with different numbers of conjugated drugs can be resolved. The weighted average DAR is calculated from the peak areas of the different species.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a detailed characterization of ADCs by accurately measuring the mass of the intact antibody and all conjugated species. This allows for the unambiguous identification of each DAR species and the calculation of a precise average DAR.
In Vitro Cytotoxicity Assays
These assays are fundamental for assessing the potency of ADCs.[4]
-
Principle: Cancer cell lines with varying levels of target antigen expression (antigen-positive and antigen-negative) are treated with a range of ADC concentrations. Cell viability is measured after a defined incubation period (typically 72-96 hours) using reagents like resazurin or CellTiter-Glo®.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated, representing the ADC concentration that causes a 50% reduction in cell viability. A lower IC50 value indicates higher potency.
Bystander Effect Assays
The bystander effect is a key feature of Dxd-based ADCs with cleavable linkers.[3]
-
Co-culture Method: Antigen-positive and antigen-negative cancer cells (the latter often engineered to express a fluorescent protein for identification) are co-cultured and treated with the ADC. The viability of the antigen-negative cells is then assessed to quantify the bystander killing.[9]
-
Conditioned Medium Transfer Method: Antigen-positive cells are treated with the ADC. After a certain period, the conditioned medium, containing the released payload, is transferred to a culture of antigen-negative cells. The viability of these cells is then measured.
In Vivo Tumor Growth Inhibition Studies
These studies evaluate the anti-tumor efficacy of ADCs in a living organism.[7]
-
Model: Immunodeficient mice are implanted with human cancer cells (xenograft model) that express the target antigen.
-
Procedure: Once tumors reach a certain size, mice are treated with the ADC, a control ADC, or a vehicle. Tumor volume is measured regularly over time.
-
Endpoints: Key efficacy endpoints include tumor growth inhibition (TGI), tumor regression, and overall survival of the animals.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding.
Caption: Mechanism of action of a Dxd-based ADC.
Caption: Experimental workflow for evaluating Dxd-based ADCs.
Conclusion
The drug-to-antibody ratio is a critical determinant of the efficacy of Dxd-based ADCs. While a high DAR, as seen in T-DXd, can lead to potent anti-tumor activity and a significant bystander effect, emerging evidence suggests that ADCs with a lower DAR, such as Dato-DXd and other novel constructs, can also achieve superior or comparable efficacy, potentially with an improved safety profile. The optimal DAR is likely context-dependent, influenced by factors such as the target antigen density, tumor microenvironment, and the specific properties of the antibody and linker. Further direct comparative studies of Dxd-based ADCs with systematically varied DARs are warranted to fully elucidate the structure-activity relationship and guide the rational design of the next generation of these promising cancer therapeutics.
References
- 1. Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Enhertu (Trastuzumab Deruxtecan): Magic ADC Drug | Biopharma PEG [biochempeg.com]
- 4. Quantitative evaluation of trastuzumab deruxtecan pharmacokinetics and pharmacodynamics in mouse models of varying degrees of HER2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Population Pharmacokinetics of Trastuzumab Deruxtecan in Patients With HER2-Positive Breast Cancer and Other Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Population Pharmacokinetics of Trastuzumab Deruxtecan in Patients With HER2‐Positive Breast Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
Navigating Precision: A Comparative Guide to Amino-PEG4-GGFG-Dxd ADCs on Cross-Reactivity and Off-Target Effects
For Immediate Release
In the rapidly advancing landscape of Antibody-Drug Conjugates (ADCs), the specificity of payload delivery remains a critical determinant of therapeutic success and safety. This guide offers a detailed comparison of ADCs featuring the Amino-PEG4-GGFG-Dxd linker-payload system against key alternatives, with a focus on cross-reactivity and off-target effects. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to provide an objective analysis of performance.
The this compound system utilizes a cleavable tetrapeptide linker (GGFG) that is susceptible to cleavage by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment.[1][2] Upon cleavage, the potent topoisomerase I inhibitor, deruxtecan (Dxd), is released. A key characteristic of Dxd is its high membrane permeability, which facilitates a significant "bystander effect," enabling the killing of adjacent antigen-negative tumor cells.[3] This is a crucial advantage in treating heterogeneous tumors. However, this membrane permeability also presents a challenge, as premature linker cleavage or non-specific ADC uptake can lead to off-target toxicities.
Commonly observed off-target effects associated with Dxd-based ADCs include hematologic toxicities like neutropenia and anemia, gastrointestinal disturbances such as nausea, and the clinically significant risk of interstitial lung disease (ILD).[3][4] These adverse events are often linked to the systemic exposure of the highly potent payload.
This guide will delve into the experimental methodologies used to assess these effects and present comparative data against ADCs employing different technologies, such as non-cleavable linkers and alternative payloads like monomethyl auristatin E (MMAE), a tubulin inhibitor.
Comparative Performance Data
The following tables summarize key quantitative data from various studies to facilitate a direct comparison of different ADC technologies. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the published literature.
Table 1: In Vitro Cytotoxicity of ADC Payloads
| Payload | Mechanism of Action | Cancer Cell Line | IC50 (nM) | Reference |
| Deruxtecan (Dxd) | Topoisomerase I Inhibitor | Multiple | Subnanomolar to low nanomolar | [5] |
| MMAE | Tubulin Inhibitor | Multiple | Subnanomolar to low nanomolar | [6][7][8] |
Table 2: Comparison of Cleavable vs. Non-Cleavable Linker ADCs
| Feature | This compound (Cleavable) | Non-Cleavable Linker ADC (e.g., T-DM1) | Reference |
| Plasma Stability | Moderate to High | High | [1][9] |
| Bystander Effect | High | Low to None | [10] |
| Off-Target Toxicity | Potential for payload-related systemic toxicity | Generally lower systemic toxicity, potential for on-target, off-tumor toxicity | [9][10] |
| Efficacy in Heterogeneous Tumors | High | Lower | [10] |
Table 3: Common Off-Target Toxicities
| ADC Technology | Common Grade ≥3 Adverse Events | Putative Mechanism | Reference |
| This compound | Neutropenia, Anemia, Nausea, Interstitial Lung Disease (ILD) | Premature payload release, non-specific uptake, bystander effect in normal tissues | [3][4] |
| MMAE-based (cleavable linker) | Neutropenia, Peripheral Neuropathy, Skin Rash | Premature payload release, non-specific uptake | [3][4] |
| Non-cleavable (e.g., T-DM1) | Thrombocytopenia, Hepatotoxicity | On-target, off-tumor toxicity | [9] |
Experimental Protocols
Accurate assessment of cross-reactivity and off-target effects is paramount in ADC development. Below are detailed methodologies for key experiments.
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC against cancer cells.
-
Cell Culture : Culture antigen-positive and antigen-negative cell lines in appropriate media.
-
ADC Treatment : Plate cells in 96-well plates and treat with serial dilutions of the ADC, the free payload, and a non-targeting control ADC.
-
Incubation : Incubate the cells for a period sufficient for ADC internalization and payload-induced cell death (typically 72-96 hours).
-
Viability Assessment : Measure cell viability using a tetrazolium-based assay (e.g., MTT) or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Data Analysis : Calculate the half-maximal inhibitory concentration (IC50) for each compound.
In Vitro Co-Culture Bystander Effect Assay
This assay evaluates the ability of the ADC's payload to kill neighboring antigen-negative cells.[11][12]
-
Cell Preparation : Label antigen-negative cells with a fluorescent marker (e.g., GFP).
-
Co-Culture : Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in 96-well plates at a defined ratio.
-
ADC Treatment : Treat the co-culture with the ADC at a concentration that is cytotoxic to the antigen-positive cells.
-
Incubation : Incubate for 72-96 hours.
-
Imaging and Analysis : Use high-content imaging or flow cytometry to quantify the number of viable fluorescent antigen-negative cells. A decrease in the number of viable antigen-negative cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.
In Vivo Toxicology Studies in Rodents
These studies are crucial for identifying potential on- and off-target toxicities in a living organism.[13][14]
-
Animal Model : Use a relevant rodent species (e.g., Sprague-Dawley rats).
-
ADC Administration : Administer the ADC intravenously at multiple dose levels, including a vehicle control.
-
Monitoring : Monitor the animals for clinical signs of toxicity, body weight changes, and food consumption daily.
-
Clinical Pathology : Collect blood samples at specified time points for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology : At the end of the study, perform a full necropsy and collect organs for histopathological examination by a veterinary pathologist.
-
Data Analysis : Determine the maximum tolerated dose (MTD) and identify any target organs for toxicity.
Visualizing the Mechanisms
To further elucidate the processes discussed, the following diagrams illustrate key pathways and workflows.
Caption: Mechanism of this compound ADC action and bystander effect.
Caption: Workflow for the in vitro co-culture bystander effect assay.
Caption: Logical relationship of ADC linker technologies and their characteristics.
References
- 1. benchchem.com [benchchem.com]
- 2. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody–drug conjugates in solid tumors: a look into novel targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of antibody-drug conjugates nonclinical and clinical toxicities and related contributing factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of potent antibody drug conjugates against ICAM1+ cancer cells in preclinical models of cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The HB22.7–vcMMAE antibody–drug conjugate has efficacy against non-Hodgkin lymphoma mouse xenografts with minimal systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 10. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
- 14. In Vivo Toxicology Service (Mouse, Rat) - Altogen Labs [altogenlabs.com]
A Researcher's Guide to LC-MS Methods for Comparative Analysis of Antibody-Drug Conjugate (ADC) Variants
For researchers, scientists, and drug development professionals, the precise characterization of Antibody-Drug Conjugate (ADC) variants is paramount to ensuring their safety and efficacy. Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful and indispensable analytical tool for this purpose. This guide provides an objective comparison of various LC-MS methods for the comprehensive analysis of ADC variants, supported by experimental data and detailed protocols.
The inherent heterogeneity of ADCs, arising from variations in the drug-to-antibody ratio (DAR), conjugation sites, and the monoclonal antibody (mAb) backbone itself, necessitates a multi-level analytical approach. This guide will delve into four key LC-MS methodologies: Intact Mass Analysis, Subunit Analysis, Peptide Mapping, and Glycan Analysis. Each method provides a unique and complementary perspective on the structural attributes of these complex biotherapeutics.
Intact Mass Analysis: A Global Overview of ADC Heterogeneity
Intact mass analysis provides a rapid assessment of the overall ADC structure, offering a global profile of the different drug-loaded species and the average DAR.[1] This "top-down" approach is crucial for initial characterization and routine monitoring of ADC manufacturing.
Two primary LC-MS techniques are employed for intact mass analysis: Reversed-Phase Liquid Chromatography (RPLC)-MS and Hydrophobic Interaction Chromatography (HIC)-MS.
Data Presentation: Comparison of Intact Mass Analysis Methods
While direct side-by-side comparative data in a single study is limited, the literature suggests a strong concordance between the average DAR values obtained by different methods. For instance, a study comparing HIC-UV with native SEC-MS across three different mass spectrometry platforms for a cysteine-conjugated ADC showed excellent agreement in the determined average DAR and drug distribution.[2]
| Parameter | RPLC-MS | HIC-MS | Native SEC-MS |
| Average DAR | Comparable to other methods | Comparable to other methods | Comparable to other methods |
| Drug Load Distribution | Provides a profile of DAR species | Provides a profile of DAR species | Provides a profile of DAR species |
| Analysis Time | Relatively fast | Slower due to gradient elution | Fast |
| MS Compatibility | Good with volatile mobile phases | Requires MS-compatible salts or desalting | Excellent with volatile mobile phases |
| Resolution of Variants | Good for lysine-conjugated ADCs | Excellent for cysteine-conjugated ADCs | Lower resolution of DAR species |
Experimental Protocols: Intact Mass Analysis
a) Reversed-Phase Liquid Chromatography (RPLC)-MS for Denaturing Intact Mass Analysis
This method is well-suited for lysine-conjugated ADCs where the interchain disulfide bonds remain intact.
-
Sample Preparation:
-
Dilute the ADC sample to a final concentration of 0.1-1.0 mg/mL in water or a low-salt buffer.
-
For deglycosylated analysis, treat the ADC with PNGase F according to the manufacturer's protocol.
-
-
LC-MS Conditions:
-
LC System: UHPLC system
-
Column: Reversed-phase column suitable for large proteins (e.g., C4 or C8, wide pore)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from ~20% to 80% Mobile Phase B over 15-30 minutes.
-
Flow Rate: 0.2-0.5 mL/min
-
Column Temperature: 60-80 °C
-
MS Detector: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode
-
b) Hydrophobic Interaction Chromatography (HIC)-MS for Native Intact Mass Analysis
HIC is the gold standard for separating ADC species based on hydrophobicity, which correlates with the number of conjugated drugs.[3] Coupling HIC to MS has been challenging due to the non-volatile salts traditionally used. However, methods using MS-compatible salts like ammonium acetate or online desalting have been developed.[4][5]
-
Sample Preparation:
-
Dilute the ADC sample in the HIC mobile phase A.
-
-
LC-MS Conditions:
-
LC System: UHPLC system
-
Column: HIC column (e.g., Butyl, Phenyl)
-
Mobile Phase A: High salt concentration (e.g., 1.5 M Ammonium Sulfate or 2 M Ammonium Acetate in buffer)
-
Mobile Phase B: Low salt concentration (e.g., buffer without salt)
-
Gradient: A linear gradient from high salt to low salt over 20-40 minutes.
-
Flow Rate: 0.5-1.0 mL/min
-
Column Temperature: Ambient
-
MS Detector: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with online desalting if using non-volatile salts.
-
Ionization Mode: ESI, Positive Ion Mode
-
Workflow Diagram: Intact Mass Analysis
Subunit Analysis: A Deeper Look into Light and Heavy Chains
Subunit analysis involves the dissociation of the ADC into its constituent light chains (LC) and heavy chains (HC) or fragments thereof, followed by LC-MS analysis. This "middle-down" approach simplifies the mass spectra compared to intact analysis, facilitating more accurate mass measurement and characterization of modifications on individual chains.
Data Presentation: Comparison of Subunit Analysis Methods
| Parameter | Reduction (DTT) | IdeS Digestion |
| Generated Subunits | Light Chain (~25 kDa), Heavy Chain (~50 kDa) | F(ab')2 (~100 kDa), Fc/2 (~25 kDa), Fd' (~25 kDa) |
| Information Gained | DAR on LC and HC, modifications on each chain | DAR on Fab and Fc regions, glycoprofile of Fc |
| Complexity of Spectra | Less complex than intact, more than IdeS | Generally less complex than reduction |
| Analysis Time | Sample prep + LC-MS run | Sample prep + LC-MS run |
Experimental Protocols: Subunit Analysis
a) Reduction-based Subunit Analysis
-
Sample Preparation:
-
Dilute the ADC sample to 1 mg/mL in a suitable buffer (e.g., PBS).
-
Add a reducing agent such as dithiothreitol (DTT) to a final concentration of 10-20 mM.
-
Incubate at 37°C for 30 minutes.
-
Dilute the reduced sample for LC-MS analysis.
-
-
LC-MS Conditions:
-
LC System: UHPLC system
-
Column: Reversed-phase column (e.g., C4, C8)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient to separate the light and heavy chains.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 60-80 °C
-
MS Detector: High-resolution mass spectrometer
-
Ionization Mode: ESI, Positive Ion Mode
-
b) IdeS Digestion-based Subunit Analysis
The enzyme IdeS (Immunoglobulin-degrading enzyme from Streptococcus pyogenes) specifically cleaves IgG below the hinge region, generating F(ab')2 and Fc fragments. Subsequent reduction yields three fragments of ~25 kDa: the light chain (LC), the Fd' fragment of the heavy chain, and the Fc/2 fragment.[4]
-
Sample Preparation:
-
Incubate the ADC with IdeS enzyme according to the manufacturer's protocol (typically at 37°C for 30-60 minutes).
-
Add a reducing agent (e.g., DTT) to a final concentration of 10-20 mM and incubate at 37°C for 30 minutes.
-
-
LC-MS Conditions:
-
Similar to the reduction-based subunit analysis protocol.
-
Workflow Diagram: Subunit Analysis
Peptide Mapping: Pinpointing Conjugation Sites and Modifications
Peptide mapping, or the "bottom-up" approach, provides the highest level of structural detail by enzymatically digesting the ADC into smaller peptides. Subsequent LC-MS/MS analysis allows for the precise identification of drug conjugation sites, as well as the characterization of other post-translational modifications (PTMs).[6]
Data Presentation: Comparison of Peptide Mapping Strategies
Achieving high sequence coverage is a critical goal of peptide mapping. While trypsin is the most commonly used enzyme, a combination of proteases can be beneficial for covering hydrophobic regions or areas with few tryptic cleavage sites.
| Parameter | Trypsin Digestion | Dual Protease Digestion (e.g., Trypsin + Chymotrypsin) |
| Sequence Coverage | Typically high (>95%), but may have gaps | Can increase sequence coverage to >99% by cleaving in regions resistant to trypsin.[7] |
| Specificity | Highly specific (cleaves at Lys and Arg) | Less specific, can lead to more complex chromatograms |
| Number of Conjugation Sites Identified | Dependent on sequence coverage and ionization of drug-conjugated peptides | Potentially higher due to increased sequence coverage |
| Analysis Complexity | Relatively straightforward data analysis | More complex data analysis due to less specific cleavage |
Experimental Protocol: Peptide Mapping
-
Sample Preparation:
-
Denaturation, Reduction, and Alkylation:
-
Denature the ADC in a buffer containing a chaotropic agent (e.g., 6 M Guanidine-HCl or 8 M Urea).
-
Reduce disulfide bonds with DTT (10 mM) at 37°C for 1 hour.
-
Alkylate free cysteines with iodoacetamide (IAM) (25 mM) in the dark at room temperature for 30 minutes.
-
-
Buffer Exchange: Remove denaturants and alkylating agents by buffer exchange into a digestion-compatible buffer (e.g., 50 mM Ammonium Bicarbonate).
-
Enzymatic Digestion:
-
Add trypsin (or another protease) at an enzyme-to-substrate ratio of 1:20 to 1:50 (w/w).
-
Incubate at 37°C for 4-18 hours.
-
-
Quench Digestion: Add formic acid to a final concentration of 0.1-1% to stop the digestion.
-
-
LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: Reversed-phase column (e.g., C18) with a suitable particle size and length for peptide separations.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A shallow gradient optimized for peptide separation (e.g., 2-40% B over 60-120 minutes).
-
Flow Rate: 0.2-0.3 mL/min
-
Column Temperature: 40-60 °C
-
MS Detector: High-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap)
-
Acquisition Mode: Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA)
-
Workflow Diagram: Peptide Mapping
References
- 1. biocompare.com [biocompare.com]
- 2. lcms.cz [lcms.cz]
- 3. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
Navigating the Safe Disposal of Amino-PEG4-GGFG-Dxd: A Procedural Guide
For researchers and professionals in drug development, the proper handling and disposal of potent compounds like Amino-PEG4-GGFG-Dxd, an antibody-drug conjugate (ADC) linker-payload, is a critical component of laboratory safety and regulatory compliance. Due to the cytotoxic nature of its Dxd payload, a derivative of the topoisomerase I inhibitor exatecan, specific procedures must be followed to mitigate exposure risks and ensure environmental safety. This guide provides essential, step-by-step information for the safe disposal of this compound.
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedure, it is imperative to be outfitted with the appropriate personal protective equipment. The handling of ADCs, particularly in powder form, poses a risk of aerosolization and subsequent inhalation.[1] Liquid handling also requires caution to prevent the creation of droplets.[2]
Recommended PPE includes:
-
Gloves: Double-gloving is recommended.
-
Disposable Lab Coat: To protect personal clothing.
-
Safety Goggles or Face Shield: To prevent eye exposure.
-
Respirator Mask (P2/N95): Especially when handling powders.[3]
All handling of this compound, including preparation for disposal, should be conducted within a certified biosafety cabinet (BSC) or a similar containment system to protect the user from the conjugated molecule.[1]
Step-by-Step Disposal Protocol
The disposal of waste containing this compound should be treated with the same level of caution as cytotoxic agents. Institutional guidelines for hazardous and cytotoxic waste must be followed.[3]
-
Segregation of Waste: All materials that have come into contact with this compound, including unused product, contaminated labware (e.g., pipette tips, tubes), and PPE, must be segregated from general laboratory waste.[1]
-
Containment:
-
Solid waste should be placed in a clearly labeled, sealable bag. This bag should then be placed into a second bag (double-bagging) for added security.
-
Liquid waste should be collected in a dedicated, sealed container that is clearly labeled as "Cytotoxic Waste" or "Hazardous Waste."
-
-
Labeling: All waste containers must be prominently labeled with appropriate hazard symbols and information identifying the contents as cytotoxic.
-
Final Disposal: The sealed and labeled waste containers should be discarded into specifically designated cytotoxic waste bins with sealable lids, in accordance with institutional and local regulations.[3] This waste is typically destined for incineration.[4]
Quantitative Data Summary
While a specific Safety Data Sheet (SDS) with detailed quantitative data for this compound is not publicly available, the following table summarizes general storage and solubility information from product data sheets.
| Parameter | Value | Source |
| Storage (Solid) | 4°C, stored under nitrogen, away from moisture | MedchemExpress |
| Storage (Inert Gas) | -20°C for 1 month; -80°C for 6 months (stored under nitrogen, away from moisture) | MedchemExpress |
| Solubility in DMSO | 100 mg/mL (91.90 mM; requires ultrasonic treatment) | MedchemExpress |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
It is crucial for all personnel handling this compound to receive proper training on the risks and handling procedures.[1][2][5] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and protocols.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Evaluation and safe handling of ADCs and their toxic payloads: Part 2 [cleanroomtechnology.com]
- 3. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 4. adcreview.com [adcreview.com]
- 5. trinityconsultants.com [trinityconsultants.com]
Safeguarding Your Research: Essential Handling and Disposal of Amino-PEG4-GGFG-Dxd
For Immediate Implementation: This guide provides critical safety protocols and logistical plans for researchers, scientists, and drug development professionals handling Amino-PEG4-GGFG-Dxd. Due to the potent cytotoxic nature of its Deruxtecan (Dxd) payload, a topoisomerase I inhibitor, stringent adherence to these procedures is mandatory to ensure personnel safety and prevent environmental contamination.
This compound is a key component in the synthesis of Antibody-Drug Conjugates (ADCs), linking a potent cytotoxic agent to a targeted antibody.[1][2] While the complete conjugate is designed for targeted delivery, the free drug-linker is hazardous and requires specialized handling.
Quantitative Data Summary
For quick reference, the following table summarizes the key quantitative parameters for the storage and handling of this compound.
| Parameter | Value | Source(s) |
| Storage (Solid Form) | 4°C, tightly sealed, desiccated, under nitrogen, away from moisture. | [1][2][3] |
| Storage (In Solvent) | -20°C for up to 1 month; -80°C for up to 6 months. Store under nitrogen, away from moisture. | [1][2][4] |
| Solubility in DMSO | 100 mg/mL (91.90 mM); requires ultrasonic treatment. | [1] |
| Appearance | Solid. | [2][3] |
| Molecular Weight | 1088.14 g/mol . | [1] |
Operational Plan: Step-by-Step Handling Protocol
All personnel must receive documented training on the safe handling of potent cytotoxic compounds before working with this compound. All handling of this compound, especially in its powdered form, must occur within a certified chemical fume hood or a biological safety cabinet to minimize inhalation risk.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory for all procedures involving this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side-shields or a full-face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves. | Provides a robust barrier against skin contact. |
| Body Protection | A disposable, solid-front, back-closing chemotherapy gown. | Prevents contamination of personal clothing. |
| Respiratory Protection | An N95 respirator or higher, especially when handling the powder. | Minimizes the risk of inhaling aerosolized particles. |
Experimental Workflow: From Receipt to Use
a. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
If the container is compromised, initiate spill response procedures immediately.
-
If intact, log the compound into the chemical inventory and transfer it to its designated, clearly labeled storage location at 4°C.
b. Preparation of Stock Solutions:
-
Assemble all necessary equipment (e.g., vials, pipettes, solvent, vortexer, sonicator) and place them on a disposable, absorbent plastic-backed pad within the chemical fume hood.
-
Don the full required PPE.
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Carefully weigh the required amount of the solid compound in a tared, disposable weigh boat or directly into the vial.
-
Add the appropriate volume of DMSO to the vial.
-
Securely cap the vial and mix by vortexing. Use an ultrasonic bath to ensure complete dissolution as needed.[1]
-
Once dissolved, prepare aliquots in clearly labeled cryovials to avoid repeated freeze-thaw cycles.[4]
-
Store the aliquots at -20°C or -80°C as required for the desired storage duration.[1][4]
c. Use in Experiments:
-
When ready for use, retrieve an aliquot from the freezer and allow it to thaw at room temperature.
-
Perform all subsequent dilutions and additions within the chemical fume hood.
Mandatory Visualization: Handling Workflow
The following diagram outlines the essential logistical and safety workflow for handling this compound.
Caption: A workflow diagram illustrating the key logistical steps for handling this compound.
Disposal Plan
All waste generated from the handling of this compound is considered cytotoxic hazardous waste and must be disposed of according to institutional and regulatory guidelines. Incineration is the typical disposal method for cytotoxic waste.[5][6]
Waste Segregation:
-
Sharps Waste: All needles, syringes, and other sharp objects contaminated with the compound must be placed directly into a designated, puncture-proof, purple-lidded sharps container labeled "Cytotoxic Waste".[6]
-
Solid Waste: Contaminated consumables, including gloves, gowns, weigh boats, absorbent pads, and vials, must be disposed of in a designated, leak-proof waste container lined with a yellow bag and clearly marked with the cytotoxic symbol.[6]
-
Liquid Waste:
-
Concentrated Solutions: Unused stock solutions and other concentrated liquid waste must be collected in a sealed, shatter-proof container labeled "Cytotoxic Liquid Waste". Do not dispose of down the drain.
-
Diluted Solutions: While some cytotoxic agents can be chemically deactivated, this has not been established for this compound.[7] Therefore, all diluted solutions from experimental procedures should also be collected as cytotoxic liquid waste.
-
Spill Management:
In the event of a spill, evacuate the area and alert safety personnel. Only trained individuals with appropriate PPE and a cytotoxic spill kit should perform the cleanup. The spill kit should contain absorbent materials, deactivating agents (if applicable), and all necessary PPE. All materials used for cleanup must be disposed of as cytotoxic waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
